Sumatriptan
Description
Properties
IUPAC Name |
1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKPFRSPSRPDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103628-48-4 (succinate) | |
| Record name | Sumatriptan [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023628 | |
| Record name | Sumatriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sumatriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005037 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4), 54mg/mL | |
| Record name | SID49679316 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Sumatriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00669 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Impurities |
[3-[2-(dimethylamino)ethyl]]-2-[[3-[2-(dimethylamino)ethanyl]]-1H-indol-5-yl]]-N-methylmethane-sulphonamide, N-methyl[3-]-2-(methylamino)ethyl]-1H-indol-5-yl]methanesulphonamide, [3-[2-(dimethylamino)ethyl]-1-(hydroxymethyl)-1H-indol-5-yl]-N-methylmethanesulphonamide, N,N-dimethyl-2-[5-[(methylsulphamoyl)methyl]-1H-indol-3-yl]ethanamine N-oxide, For more Impurities (Complete) data for Sumatriptan (8 total), please visit the HSDB record page. | |
| Record name | Sumatriptan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
103628-46-2 | |
| Record name | Sumatriptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103628-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sumatriptan [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sumatriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00669 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sumatriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-5-methanesulfonamide, 3-[2-(dimethylamino)ethyl]-N-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUMATRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R78F6L9VO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sumatriptan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sumatriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005037 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
169-170, 169-171 °C, 169 - 171 °C | |
| Record name | Sumatriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00669 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sumatriptan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sumatriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005037 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Sumatriptan's Mechanism of Action in Trigeminal Neuralgia: A Technical Guide
Introduction
Trigeminal neuralgia (TN) is a debilitating neuropathic pain condition characterized by severe, paroxysmal, and lancinating pain in the distribution of the trigeminal nerve. The most common etiology is thought to be compression of the trigeminal nerve root by a blood vessel, leading to focal demyelination and ectopic nerve impulses.[1] While anticonvulsants are the first-line treatment, some patients experience refractory pain, necessitating alternative therapeutic strategies. Sumatriptan, a serotonin (B10506) 5-HT1B/1D receptor agonist primarily used for migraine and cluster headaches, has emerged as a potential treatment for TN.[1] This guide provides an in-depth examination of the molecular and cellular mechanisms underpinning the therapeutic effects of this compound in trigeminal neuralgia, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: A Dual Vascular and Neural Hypothesis
This compound's therapeutic efficacy in trigeminal neuralgia is believed to stem from a dual mechanism involving both vascular and direct neural actions, primarily mediated through its agonistic activity at 5-HT1B and 5-HT1D receptors.[2]
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Cranial Vasoconstriction (5-HT1B Receptor-Mediated): The prevailing theory for idiopathic trigeminal neuralgia involves neurovascular compression.[3][4] this compound is a potent agonist of 5-HT1B receptors located on the smooth muscle cells of cranial and dural blood vessels. Activation of these receptors leads to vasoconstriction. This action is hypothesized to reduce the pulsation and pressure exerted by the compressing artery on the trigeminal nerve root, thereby alleviating the source of irritation and ectopic firing. This mechanism is supported by observations that this compound effectively constricts dural and meningeal vessels.
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Neural Inhibition (5-HT1D Receptor-Mediated): Beyond its vascular effects, this compound exerts a powerful inhibitory influence directly on the trigeminal nervous system.
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Presynaptic Inhibition of Neuropeptide Release: 5-HT1D receptors are densely expressed on the presynaptic terminals of trigeminal sensory neurons. Activation of these receptors inhibits the release of key pro-inflammatory and vasodilatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP). CGRP is a potent vasodilator and is implicated in neurogenic inflammation; its release is elevated during painful trigeminal activation. By blocking CGRP release, this compound can prevent neurogenic inflammation and vasodilation near the irritated trigeminal root.
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Inhibition of Central Nociceptive Transmission: Evidence suggests that 5-HT1B/1D receptor agonists can inhibit nociceptive transmission within the central nervous system, specifically in the trigeminal nucleus caudalis (TNC), which is the primary relay center for orofacial pain. This central action can dampen the transmission of pain signals from the trigeminal nerve to higher brain centers.
-
Modulation of Ion Channels: Recent studies have indicated that this compound may also directly inhibit TRPV1 (Transient Receptor Potential Vanilloid 1) channels in trigeminal neurons. TRPV1 is a key ion channel involved in the detection and transmission of noxious stimuli. Its inhibition by this compound could represent an additional, non-serotonergic mechanism for pain relief.
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Signaling Pathways
The primary actions of this compound can be visualized through its receptor-mediated signaling cascades.
Caption: 5-HT1B receptor-mediated vasoconstriction pathway.
Caption: 5-HT1D receptor-mediated inhibition of CGRP release.
Quantitative Data Summary
The efficacy of this compound has been quantified in both clinical and preclinical settings.
Table 1: Clinical Efficacy of this compound in Trigeminal Neuralgia
| Study Population | Intervention | Outcome Measure | Result | Citation(s) |
|---|---|---|---|---|
| 15 patients with idiopathic TN | 3 mg subcutaneous (SC) this compound | Change in Visual Analog Scale (VAS) | Significant decrease from baseline | |
| 15 patients with idiopathic TN | 50 mg oral this compound (twice daily for 1 week) | Change in VAS | Significant decrease from baseline, persisting 1 week after discontinuation | |
| 24 patients with refractory TN | 3 mg SC this compound vs. placebo (crossover) | Change in VAS (0-10 cm) | Decrease from 8.3 ± 2.1 to 2.4 ± 3.0 (this compound) vs. no significant change (Placebo) |
| 24 patients with refractory TN | 3 mg SC this compound vs. placebo | Pain improvement | 10 times more likely to have pain improvement than placebo | |
Table 2: Preclinical Efficacy of this compound in an Animal Model of Trigeminal Neuropathic Pain
| Animal Model | Intervention | Outcome Measure | Result | Citation(s) |
|---|
| Rat with Chronic Constriction Injury of Infraorbital Nerve | 100 µg/kg SC this compound | Mechanical withdrawal threshold (von Frey filaments) | Threshold increased from ~0.4 g to a peak of 6.3 ± 1.1 g on the injured side | |
Table 3: Effect of this compound on CGRP Release
| Experimental Model | Intervention | Outcome Measure | Result | Citation(s) |
|---|---|---|---|---|
| Electrical stimulation of trigeminal ganglion in rats | 300 µg/kg IV this compound | CGRP levels in superior sagittal sinus | Attenuated the stimulation-induced increase in CGRP by 57% at 3 minutes |
| Cultured trigeminal neurons | this compound | Depolarization-stimulated CGRP secretion | Directly repressed stimulated CGRP secretion, but not basal secretion | |
Key Experimental Protocols
The mechanisms of this compound have been elucidated through various experimental models.
Animal Model: Chronic Constriction Injury (CCI) of the Infraorbital Nerve
This model is used to induce trigeminal neuropathic pain and assess the anti-allodynic effects of compounds.
-
Methodology:
-
Animal Subjects: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure: Under anesthesia, the infraorbital nerve (a branch of the trigeminal nerve) is exposed through an intraoral incision. Two loose ligatures are tied around the nerve.
-
Behavioral Testing: Mechanical allodynia is assessed approximately two weeks post-surgery. Calibrated von Frey filaments are applied to the vibrissal pad on both the injured and contralateral sides to determine the paw withdrawal threshold. A reduced threshold indicates allodynia.
-
Drug Administration: this compound (e.g., 100 µg/kg) or saline is administered subcutaneously.
-
Data Analysis: Withdrawal thresholds are measured at multiple time points post-injection to determine the peak effect and duration of action. The effect is often blocked by co-administration of a 5-HT1B/1D receptor antagonist (e.g., GR 127935) to confirm receptor specificity.
-
Caption: Experimental workflow for the CCI animal model.
In Vivo Model: Trigeminal Ganglion / Superior Sagittal Sinus (SSS) Stimulation
This model assesses the central and peripheral neural effects of drugs on the trigeminovascular system.
-
Methodology:
-
Animal Subjects: Anesthetized cats or rats are used.
-
Surgical Preparation: The animal is prepared for physiological monitoring. A craniotomy is performed to expose the superior sagittal sinus (SSS) or to place an electrode for stimulating the trigeminal ganglion.
-
Stimulation: The trigeminal ganglion or SSS is electrically stimulated (e.g., 0.1-1.0 mA, 5 ms, 5 Hz for 3-5 min).
-
Outcome Measurement (CGRP Release): Blood samples are collected from the SSS before and during stimulation. CGRP levels are quantified using a highly sensitive immunochemiluminometric assay or ELISA.
-
Outcome Measurement (Neuronal Activation): To measure central effects, animals are sacrificed post-stimulation, and the brainstem (specifically the TNC) and upper cervical spinal cord are processed for Fos immunohistochemistry. Fos is an immediate early gene product and a marker of neuronal activation. The number of Fos-positive cells is counted.
-
Drug Administration: this compound or placebo is administered intravenously prior to stimulation to assess its inhibitory effect.
-
In Vitro Model: Cultured Trigeminal Neurons
This model allows for the study of the direct effects of this compound on sensory neurons, isolating them from systemic vascular or central influences.
-
Methodology:
-
Cell Culture: Trigeminal ganglia are dissected from neonatal rats, dissociated into single cells, and cultured for several days.
-
Stimulation: The cultured neurons are stimulated to induce CGRP release. Common stimuli include high concentrations of potassium chloride (KCl) to cause depolarization or capsaicin (B1668287) to activate TRPV1 channels.
-
Drug Application: this compound is added to the culture medium before and during the stimulation period.
-
CGRP Measurement: The culture supernatant is collected, and the concentration of released CGRP is measured using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: The amount of CGRP released in the presence of this compound is compared to the amount released by the stimulus alone. This allows for quantification of the direct inhibitory effect of the drug on neuropeptide secretion.
-
The mechanism of action of this compound in trigeminal neuralgia is multifaceted, involving a synergistic combination of cranial vasoconstriction and direct neural inhibition. By acting as a potent 5-HT1B/1D receptor agonist, this compound can potentially alleviate the vascular compression of the trigeminal nerve root while simultaneously suppressing the peripheral and central trigeminal pathways responsible for pain transmission. It achieves this by inhibiting the release of pro-inflammatory neuropeptides like CGRP and dampening nociceptive signaling in the trigeminal nucleus. Further research into the role of non-serotonergic targets, such as TRPV1 channels, and the efficacy of more centrally-penetrant triptans may provide new avenues for the management of treatment-resistant trigeminal neuralgia.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. The mode of action of this compound is vascular? A debate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment resistant trigeminal neuralgia relieved with oral this compound: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment resistant trigeminal neuralgia relieved with oral this compound: a case report | springermedizin.de [springermedizin.de]
Discovery and synthesis of Sumatriptan GR43175
An In-Depth Technical Guide to the Discovery and Synthesis of Sumatriptan (GR43175)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (GR43175), the first clinically available triptan, represented a paradigm shift in the acute treatment of migraine and cluster headaches. Its development by Glaxo (now GlaxoSmithKline) in the 1980s was a landmark achievement in rational drug design, moving away from the non-selective actions of ergotamines to a targeted therapy based on a deep understanding of migraine pathophysiology. This document provides a comprehensive technical overview of the discovery, mechanism of action, chemical synthesis, and pharmacological evaluation of this compound, intended for professionals in the field of drug development and neuroscience.
The Discovery of this compound: A Rational Approach
The journey to this compound began at Glaxo in 1972, spearheaded by a team led by Dr. Patrick P.A. Humphrey.[1][2][3] The project was founded on the prevailing vascular theory of migraine, which posited that the pain of a migraine attack was associated with the excessive dilation of cranial blood vessels.[4][5] Existing treatments like ergotamine, while effective, were non-selective vasoconstrictors with significant side effects. The Glaxo team hypothesized that a selective cranial vasoconstrictor could provide targeted relief without the peripheral effects.
The research focused on serotonin (B10506) (5-hydroxytryptamine, 5-HT), a neurotransmitter known to play a crucial role in migraine. Through meticulous pharmacological studies, particularly using the isolated dog saphenous vein model, the team identified a novel subtype of serotonin receptor, then termed the "5-HT1-like" receptor. This receptor was found to be densely expressed in cranial blood vessels and mediated vasoconstriction. The goal then became to design a selective agonist for this receptor.
This rational drug design process led to the identification of compound GR43175. It was shown to be a potent and selective agonist at what would later be classified as 5-HT1B and 5-HT1D receptors. Extensive preclinical and clinical trials demonstrated its remarkable efficacy and favorable safety profile, leading to its first launch in 1991 and forever changing the landscape of migraine treatment.
Mechanism of Action
This compound exerts its therapeutic effects via a multi-faceted mechanism centered on its agonist activity at 5-HT1B and 5-HT1D receptors.
-
Cranial Vasoconstriction (5-HT1B Receptor): During a migraine, certain cranial and dural blood vessels become painfully dilated. This compound binds to 5-HT1B receptors on the smooth muscle of these vessels, causing them to constrict and thereby alleviating the throbbing pain.
-
Inhibition of Neuropeptide Release (5-HT1D Receptor): The trigeminal nerve system plays a key role in migraine. When activated, its peripheral terminals in the meninges release pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. This process, known as neurogenic inflammation, leads to further vasodilation and plasma protein extravasation. This compound activates presynaptic 5-HT1D receptors on these nerve endings, inhibiting the release of CGRP and other peptides, thus breaking the inflammatory cycle.
-
Inhibition of Pain Signal Transmission: Activation of 5-HT1D receptors in the brainstem's trigeminal nucleus caudalis is thought to inhibit the transmission of pain signals from the trigeminovascular system to higher brain centers.
These receptors are G-protein coupled receptors (GPCRs) that signal through the Gi/o pathway. Agonist binding leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This cascade ultimately modulates ion channel activity and inhibits neurotransmitter release.
Chemical Synthesis
The most common and industrially applied synthesis of this compound utilizes the Fischer indole (B1671886) synthesis as the key step for constructing the core indole structure. The general workflow involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.
A representative synthesis is outlined below:
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Preparation of Hydrazine (B178648) Intermediate: The synthesis begins with the preparation of 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride. This is typically achieved via diazotization of an aniline (B41778) precursor followed by reduction.
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Fischer Indole Synthesis: The prepared hydrazine hydrochloride is reacted with 4-dimethylaminobutyraldehyde diethyl acetal (B89532) (a protected form of the required aldehyde) under acidic conditions (e.g., HCl, H₂SO₄, or polyphosphoric acid) with heating. The acetal is hydrolyzed in situ to the aldehyde, which then condenses with the hydrazine. A-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the indole ring, yielding the this compound base.
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Purification and Salt Formation: The crude this compound base is purified, often through extraction and recrystallization. For pharmaceutical use, it is typically converted to a stable salt, most commonly the succinate (B1194679) salt.
Pharmacological & Quantitative Data
The pharmacological profile of this compound is defined by its high affinity and selectivity for 5-HT1B and 5-HT1D receptors and its pharmacokinetic properties, which influence its clinical use.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Parameter | Value (nM) | Reference(s) |
|---|---|---|---|
| 5-HT1B | IC50 | 9.3 | |
| Ki | 27 | ||
| KD | 11.07 | ||
| 5-HT1D | IC50 | 7.3 | |
| Ki | 17 | ||
| KD | 6.58 | ||
| 5-HT1F | IC50 | 17.8 |
| 5-HT1A | Ki | 100 | |
Note: IC₅₀, Kᵢ, and Kₑ values are different measures of binding affinity and may vary based on experimental conditions.
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Route of Administration | Reference(s) |
|---|---|---|---|
| Bioavailability | ~15% | Oral | |
| 96 - 100% | Subcutaneous | ||
| Time to Peak Plasma (Tₘₐₓ) | 1.5 - 2.0 hours | Oral | |
| ~10 minutes | Subcutaneous | ||
| Elimination Half-life (t₁/₂) | ~2 hours | Oral / Subcutaneous | |
| Plasma Protein Binding | 14 - 21% | - | |
| Metabolism | Primarily by Monoamine Oxidase A (MAO-A) | - |
| Excretion | ~60% in Urine, ~40% in Feces | - | |
Key Experimental Protocols
The following are generalized protocols for key assays used in the characterization of this compound.
Protocol 1: Competitive Radioligand Binding Assay (5-HT1D Receptor)
This assay determines the affinity (Kᵢ) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
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Source: Cells stably expressing the human 5-HT1D receptor (e.g., HEK293 or HeLa cells) or brain tissue homogenates (e.g., bovine caudate).
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Homogenize cells/tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl).
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Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
Perform the assay in a 96-well plate.
-
To each well, add:
- Receptor membrane preparation (e.g., 50 µg protein).
- A fixed concentration of a suitable radioligand (e.g., [³H]5-HT) near its Kₑ value.
- Varying concentrations of the unlabeled test compound (this compound).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-carboxamidotryptamine).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Counting:
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity trapped on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: Neurogenic Plasma Extravasation in Rat Dura Mater
This in vivo assay measures the ability of a compound to inhibit neurogenic inflammation, a key mechanism in migraine.
1. Animal Preparation:
-
Use adult male Sprague-Dawley rats. Anesthetize the animal (e.g., with sodium pentobarbital).
-
Cannulate the femoral vein for administration of compounds and a tracer.
-
Expose the trigeminal ganglion for electrical stimulation.
2. Experimental Procedure:
-
Administer the test compound (this compound, e.g., 100 µg/kg) or vehicle intravenously 15 minutes prior to stimulation.
-
Inject a tracer, ¹²⁵I-labeled bovine serum albumin (¹²⁵I-BSA), intravenously to quantify plasma extravasation.
-
Induce neurogenic inflammation by unilateral electrical stimulation of the trigeminal ganglion (e.g., 1.2 mA, 5 Hz, 5 ms (B15284909) pulses for 5 minutes).
-
After stimulation, circulate the tracer for a set period (e.g., 5 minutes).
3. Sample Collection and Quantification:
-
Perfuse the animal with saline to remove intravascular tracer.
-
Dissect the dura mater and separate the stimulated (ipsilateral) and unstimulated (contralateral) sides.
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Calculate the extravasation ratio: (cpm in ipsilateral dura) / (cpm in contralateral dura).
4. Data Analysis:
-
Compare the extravasation ratio in the drug-treated group to the vehicle-treated group. A significant reduction in the ratio indicates that the compound inhibits neurogenic plasma extravasation.
Protocol 3: In Vivo Dog Saphenous Vein Constriction Assay
This assay directly measures the vasoconstrictor effect of a compound on a peripheral vein, which served as the primary model for discovering this compound's activity.
1. Animal Preparation:
-
Use anesthetized mongrel dogs.
-
Monitor key cardiovascular parameters (e.g., blood pressure, heart rate).
-
Surgically expose a segment of the lateral saphenous vein.
2. Measurement of Vein Diameter:
-
Implant ultrasonic crystals on opposite sides of the adventitial surface of the exposed vein segment.
-
Use a sonomicrometer to continuously measure the distance between the crystals, providing a direct reading of the vein diameter.
-
Measure saphenous vein pressure simultaneously via a cannulated proximal branch.
3. Drug Administration and Data Collection:
-
Administer cumulative intravenous doses of this compound (e.g., 1-30 µg/kg).
-
Continuously record the saphenous vein diameter and other hemodynamic parameters before, during, and after drug administration.
4. Data Analysis:
-
Calculate the percentage change in vein diameter from baseline for each dose of this compound.
-
Construct a dose-response curve by plotting the percentage reduction in vein diameter against the log dose of this compound.
-
This allows for the quantification of the venoconstrictor potency of the compound in vivo.
References
- 1. Plasma protein extravasation induced in the rat dura mater by stimulation of the parasympathetic sphenopalatine ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurogenic and non-neurogenic mechanisms of plasma extravasation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of 5-HT1-like receptors in the reduction of porcine cranial arteriovenous anastomotic shunting by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpamc.com [ajpamc.com]
- 5. Ergot alkaloids block neurogenic extravasation in dura mater: proposed action in vascular headaches - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Sumatriptan at 5-HT1B/1D Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumatriptan, the first clinically available triptan, revolutionized the acute treatment of migraine and cluster headaches. Its therapeutic efficacy stems from its potent and selective agonist activity at serotonin (B10506) (5-hydroxytryptamine; 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, focusing on its molecular interactions with these receptors, the subsequent signaling cascades, and the experimental methodologies used to characterize these interactions.
This compound was developed as a selective 5-HT1B/1D receptor agonist.[1] Its mechanism of action is centered on reversing the excessive dilation of extracerebral cranial arteries, a key factor in migraine headaches.[2] By acting as an agonist at 5-HT1B/1D receptors, this compound induces vasoconstriction of these dilated vessels.[2][3] Furthermore, it is believed to inhibit the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.[3] This dual action of cranial vasoconstriction and inhibition of neurogenic inflammation contributes to its effectiveness in alleviating migraine symptoms.
Quantitative Pharmacodynamics of this compound
The interaction of this compound with 5-HT1B and 5-HT1D receptors has been quantified through various in vitro assays, primarily radioligand binding and functional assays. The data presented below summarizes key parameters such as binding affinity (Ki and pKi), dissociation constant (Kd), and functional potency (pIC50).
| Parameter | 5-HT1B Receptor | 5-HT1D Receptor | Reference |
| Binding Affinity (pKi) | 7.79 | 8.08 | |
| Dissociation Constant (Kd) | 11.07 nM | 6.58 nM | |
| Inhibitory Potency (pIC50) | - | 7.6 (high affinity), 5.0 (low affinity) |
Signaling Pathways
Both 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Upon agonist binding, a conformational change in the receptor activates the associated heterotrimeric G-protein, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is a hallmark of this compound's action at these receptors.
Experimental Protocols
The characterization of this compound's pharmacodynamics relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors.
-
Radioligand: Typically [3H]5-HT.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., serotonin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (near its Kd), and either buffer (for total binding), the non-specific binding control, or a concentration of this compound.
-
Incubate the plate, typically for 60 minutes at 30°C, with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing several times with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an agonist to modulate the intracellular levels of cAMP, providing a functional readout of receptor activation. For Gi/o-coupled receptors like 5-HT1B/1D, agonist stimulation leads to a decrease in cAMP levels.
Materials:
-
Cell Line: A suitable host cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT1B or 5-HT1D receptor.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, luminescence-based).
-
Stimulation Buffer: Appropriate buffer for cell stimulation.
-
Forskolin (B1673556): To stimulate adenylyl cyclase and raise basal cAMP levels.
-
Lysis Buffer: To lyse the cells and release intracellular cAMP.
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of forskolin in the presence of varying concentrations of this compound.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Follow the manufacturer's instructions for the cAMP detection kit to measure cAMP levels.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation.
References
- 1. This compound: a review of its pharmacokinetics, pharmacodynamics and efficacy in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Anti-migraine drug this compound succinate, a 5-HT1B/1D-receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Preclinical Pharmacokinetics of Sumatriptan in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacokinetic profile of Sumatriptan in commonly used rodent models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a comprehensive understanding for drug development professionals.
Introduction to this compound and Its Preclinical Evaluation
This compound is a selective serotonin (B10506) 5-HT1B/1D receptor agonist widely used in the acute treatment of migraine and cluster headaches.[1] Its therapeutic effect is primarily attributed to the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release.[2] Understanding the pharmacokinetic properties of this compound in preclinical rodent models is crucial for interpreting efficacy and safety data and for the development of new drug delivery systems and therapeutic strategies.
Absorption and Bioavailability
The absorption and bioavailability of this compound in rodents are highly dependent on the route of administration. Oral bioavailability is notably lower than that observed with parenteral routes, primarily due to significant first-pass metabolism.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound in rats and mice following various routes of administration.
| Parameter | Rat | Mouse | References |
| Oral Bioavailability (%) | 37 | ~69% (absorption) | [1][3] |
| Subcutaneous Bioavailability (%) | High (not specified) | High (not specified) | [4] |
| Intranasal Bioavailability (%) | ~30 (0-6h) | Not Available | |
| Time to Peak Plasma Concentration (Tmax) - Oral | Not Specified | Not Specified | |
| Time to Peak Plasma Concentration (Tmax) - Subcutaneous | ~1 minute (hypothalamus) | Not Specified | |
| Time to Peak Plasma Concentration (Tmax) - Intranasal | 0.5 h and 1.5-2 h (dual peaks) | Not Available | |
| Elimination Half-life (t1/2) - Intravenous | ~1.1 h | ~1 h | |
| Elimination Half-life (t1/2) - Oral | ~1 h | ~1 h |
Experimental Protocols for Administration
A standard protocol for oral administration of this compound in rats involves the use of a gavage needle to deliver a specific volume of the drug solution or suspension directly into the stomach.
-
Vehicle: this compound is often dissolved in water.
-
Dose Volume: Typically in the range of 5-10 mL/kg body weight. For example, a 10 mg/kg dose would be administered to a 250g rat in a volume of 2.5 mL.
-
Procedure:
-
The rat is gently restrained.
-
A gavage needle of appropriate size is measured externally from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
The needle is carefully inserted into the esophagus and advanced into the stomach.
-
The drug solution is slowly administered.
-
The needle is withdrawn, and the animal is monitored for any signs of distress.
-
Subcutaneous injections are used to achieve rapid systemic absorption.
-
Vehicle: Injectable preparations of this compound succinate (B1194679) are typically diluted in saline.
-
Dose Volume: For mice, a volume of less than 3 mL is generally recommended for subcutaneous injections, with needle gauges ranging from 25-27G.
-
Procedure:
-
The animal is restrained, and the loose skin, typically over the back or flank, is lifted.
-
The needle is inserted into the tented skin.
-
The plunger is slightly pulled back to ensure the needle is not in a blood vessel.
-
The solution is injected, and the needle is withdrawn.
-
Intravenous administration, typically via the tail vein, is used for determining the absolute bioavailability and intrinsic clearance of a drug.
-
Procedure for Tail Vein Injection in Rats:
-
The rat is placed in a restraining device.
-
The tail is warmed to dilate the lateral tail veins.
-
A 25-27 gauge needle is inserted into one of the lateral tail veins.
-
The drug solution is slowly injected.
-
The needle is withdrawn, and pressure is applied to the injection site to prevent bleeding.
-
Distribution
This compound exhibits widespread tissue distribution; however, its penetration into the central nervous system (CNS) is limited due to its hydrophilic nature.
Quantitative Distribution Parameters
| Parameter | Rat | Mouse | References |
| Protein Binding (%) | 14-21 | <21 | |
| Unbound Fraction in Plasma (fu,plasma) | 0.67 | Not Available | |
| Unbound Fraction in Brain (fu,brain) | Not Specified | Not Specified | |
| Brain-to-Plasma Ratio (Kp,uu,whole brain) | 0.045 | Not Available | |
| Trigeminal Ganglion-to-Plasma Ratio (Kp,uu,TG) | 0.923 | Not Available |
Despite low overall brain penetration, studies have shown rapid uptake of this compound into specific brain regions like the hypothalamus and brainstem within minutes of subcutaneous administration in rats, suggesting potential for central effects.
Experimental Protocols for Distribution Studies
Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.
-
Procedure:
-
A dialysis membrane with a suitable molecular weight cutoff is placed between two chambers of a dialysis cell.
-
Rat plasma containing a known concentration of this compound is added to one chamber, and a protein-free buffer is added to the other.
-
The system is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
The concentrations of this compound in both chambers are measured using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
The percentage of protein binding is calculated from the difference in concentrations.
-
This technique provides a visual and quantitative assessment of drug distribution throughout the body.
-
Procedure:
-
A radiolabeled form of this compound (e.g., 14C-Sumatriptan) is administered to a rodent.
-
At various time points, the animal is euthanized and flash-frozen.
-
Thin whole-body sections are sliced using a cryomicrotome.
-
The sections are exposed to a phosphor imaging plate or X-ray film to detect the radioactivity.
-
The resulting autoradiograms show the distribution and relative concentration of the drug and its metabolites in different tissues and organs.
-
Metabolism
This compound is extensively metabolized, primarily by monoamine oxidase A (MAO-A).
Major Metabolic Pathways and Metabolites
The primary metabolic pathway for this compound involves oxidative deamination of the side chain to form an indole (B1671886) acetic acid analogue (GR49336), which is the major metabolite. In rodents, an additional N-demethylation of the sulfonamide side chain occurs.
dot
References
Sumatriptan's Binding Affinity for Serotonin Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of sumatriptan's binding affinity for various serotonin (B10506) (5-HT) receptor subtypes. This compound, a member of the triptan class of drugs, is a widely prescribed medication for the acute treatment of migraine and cluster headaches. Its therapeutic efficacy is intrinsically linked to its specific interactions with the serotonergic system. This document details the quantitative binding data, experimental methodologies used to determine these affinities, and the downstream signaling pathways initiated by these interactions.
Quantitative Binding Affinity of this compound
This compound exhibits a distinct selectivity profile for serotonin receptors, with a high affinity for the 5-HT1B, 5-HT1D, and 5-HT1F subtypes. This targeted binding is central to its mechanism of action in alleviating migraine symptoms. The following table summarizes the binding affinities of this compound for a range of human serotonin receptor subtypes, presented as pKi and Ki values. The pKi value is the negative logarithm of the Ki value, a measure of the binding affinity of a ligand for a receptor. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi (mean ± SEM) | Ki (nM) | Notes |
| 5-HT1A | 6.5 - 7.0 | ~100 - 316 | Moderate affinity. |
| 5-HT1B | 7.9 - 8.2 | ~6.3 - 12.6 | High affinity; a primary therapeutic target.[1] |
| 5-HT1D | 7.5 - 8.2 | ~6.3 - 31.6 | High affinity; a primary therapeutic target.[1] |
| 5-HT1E | ~6.0 | ~1000 | Low affinity. |
| 5-HT1F | 7.6 - 8.0 | ~10 - 25 | High affinity; contributes to therapeutic effect.[2][3] |
| 5-HT2A | < 5.0 | > 10,000 | Negligible affinity. |
| 5-HT2B | < 5.0 | > 10,000 | Negligible affinity. |
| 5-HT2C | < 5.0 | > 10,000 | Negligible affinity. |
| 5-HT3 | < 5.0 | > 10,000 | Negligible affinity. |
| 5-HT4 | < 5.0 | > 10,000 | Negligible affinity. |
| 5-HT5A | ~5.5 | ~316 | Low to moderate affinity. |
| 5-HT6 | < 5.0 | > 10,000 | Negligible affinity. |
| 5-HT7 | ~5.7 | ~200 | Low to moderate affinity. |
Note: Ki values are approximated from pKi values and may vary between different studies due to experimental conditions.
Experimental Protocols: Radioligand Binding Assays
The binding affinities of this compound are typically determined using competitive radioligand binding assays. These assays measure the ability of a test compound (this compound) to displace a radiolabeled ligand from its receptor.
Principle
A radiolabeled ligand with known high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). The amount of radioligand bound to the receptor is then measured in the presence of varying concentrations of the unlabeled test compound (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Detailed Methodology for a Representative Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific 5-HT receptor subtype (e.g., 5-HT1D).
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or HeLa cells stably expressing the human recombinant 5-HT1D receptor.
-
Radioligand: [3H]this compound or [3H]5-HT (5-hydroxytryptamine).
-
Test Compound: this compound succinate.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand with high affinity for the receptor (e.g., 10 µM 5-HT).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 0.1-0.5 mg/mL.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.
-
Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding Wells: Add assay buffer, radioligand, a high concentration of non-labeled 5-HT, and membrane preparation.
-
Competition Wells: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: Signaling Pathways and Receptor Selectivity
This compound's Primary Signaling Pathway
This compound's therapeutic effects are primarily mediated through its agonist activity at 5-HT1B and 5-HT1D receptors. These receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by this compound, the G-protein dissociates, and the α-subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and ultimately results in the inhibition of neurotransmitter release.
Caption: this compound-induced G-protein signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the binding affinity of this compound.
Caption: Workflow of a radioligand binding assay.
This compound's Serotonin Receptor Selectivity Profile
This diagram provides a logical representation of this compound's selectivity for different serotonin receptor subtypes, categorizing them based on their binding affinity.
Caption: this compound's selectivity for 5-HT receptor subtypes.
References
Investigating Sumatriptan's Role in Central Pain Processing: A Technical Guide
Introduction
Sumatriptan, a member of the triptan class of drugs, is a cornerstone in the acute treatment of migraine and cluster headaches.[1][2] Its primary mechanism of action has traditionally been attributed to cranial vasoconstriction and inhibition of peripheral trigeminal nerve terminals.[1][2][3] However, a growing body of evidence suggests that this compound also exerts significant effects within the central nervous system (CNS) to modulate pain processing. This technical guide synthesizes key findings, details experimental methodologies, and presents the signaling pathways involved in this compound's central analgesic effects, tailored for researchers and drug development professionals.
This compound is a selective agonist for serotonin (B10506) (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. While 5-HT1B receptors are prominently located on vascular smooth muscle, 5-HT1D receptors are densely expressed on the central and peripheral terminals of trigeminal neurons, which are pivotal in the pathophysiology of migraine. Emerging research indicates that this compound can cross the blood-brain barrier, albeit to a limited extent, enabling it to interact with these central receptors and influence nociceptive transmission.
Core Central Mechanisms of Action
This compound's central effects are multifaceted, primarily involving the inhibition of pain signal transmission at the level of the trigeminal nucleus caudalis (TNC) and the modulation of descending pain pathways.
-
Inhibition of Second-Order Neurons in the Trigeminal Nucleus Caudalis (TNC): The TNC is the primary relay station for nociceptive information from the cranial region. This compound acts on presynaptic 5-HT1D receptors on the central terminals of primary trigeminal afferents, inhibiting the release of pro-inflammatory neuropeptides and neurotransmitters like Calcitonin Gene-Related Peptide (CGRP) and glutamate. This reduction in neurotransmitter release dampens the activation of second-order neurons, effectively filtering the pain signals ascending to higher brain centers such as the thalamus.
-
Modulation of Descending Pain Control Pathways: this compound has been shown to inhibit both GABAergic and glutamatergic synaptic transmission within the periaqueductal gray (PAG), a key midbrain structure in descending pain modulation. By activating 5-HT1B/1D receptors, this compound can disinhibit these descending analgesic pathways, leading to a top-down suppression of pain signals at the level of the spinal cord and TNC.
-
Inhibition of TRPV1 Channels: Recent studies have uncovered that this compound can inhibit Transient Receptor Potential Vanilloid 1 (TRPV1) channels in trigeminal neurons. TRPV1 channels are crucial in the transduction of inflammatory pain signals. This compound's inhibitory effect on these channels presents another potential mechanism for its central analgesic action.
Quantitative Data on this compound's Central Effects
The following tables summarize quantitative findings from key preclinical and clinical studies, illustrating the impact of this compound on neuronal activity, receptor binding, and clinical efficacy.
Table 1: Preclinical Effects of this compound on Neuronal Activity
| Study Focus | Animal Model | This compound Dose/Concentration | Key Quantitative Finding | Reference |
| Neuronal Activation (c-Fos) | Cat | Not specified | Reduced Fos-positive cells in TNC and C2 laminae I/IIo after mechanical stimulation. | Hoskin et al., 1996 |
| TRPV1 Channel Inhibition | Rat (Trigeminal Ganglia Neurons) | 10-20 µM | ~70% inhibition of capsaicin-elicited TRPV1 currents. | Evans et al., 2012 |
| Synaptic Transmission in PAG | Rat (Midbrain Slices) | Not specified | Inhibition of GABAergic and glutamatergic synaptic transmission via 5-HT1B/D receptors. | Connor et al., 2005 |
| Central Sensitization | Rat | 300 µg/kg i.v. | Early administration prevented the development of central sensitization in trigeminal neurons. | Burstein et al., 2004 |
| TNC Blood Flow | Cat | Not specified | Blunted the increase in TNC blood flow following trigeminal ganglion stimulation. | McCall, 1997 |
Table 2: Clinical Effects and Receptor Occupancy of this compound
| Study Focus | Population | This compound Dose | Key Quantitative Finding | Reference |
| Central 5-HT1B Receptor Occupancy | 8 Migraine Patients | 6 mg s.c. | Mean drug occupancy rate of 16.0% (SD 5.3%) in pain-modulating brain regions. | Deen et al., 2019 |
| Pain-Free at 2 Hours | Adult Migraine Patients | 50 mg oral | 28% of patients were pain-free vs. 11% with placebo (NNT = 6.1). | Derry et al., 2012 |
| Pain-Free at 2 Hours | Adult Migraine Patients | 100 mg oral | 32% of patients were pain-free vs. 11% with placebo (NNT = 4.7). | Derry et al., 2012 |
| Pain Relief at 2 Hours | Adolescent Migraine Patients | 20 mg nasal spray | 63% of patients achieved pain relief vs. 53% with placebo. | FDA Statistical Review, N20-626S004 |
NNT: Number Needed to Treat
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments investigating this compound's central actions.
Protocol 1: In Vivo Electrophysiology and c-Fos Immunohistochemistry in Cats
-
Objective: To determine if this compound can inhibit trigeminal neuronal activation independent of its vascular effects.
-
Animal Model: Anesthetized cats (alpha-chloralose).
-
Methodology:
-
Surgical Preparation: Animals are prepared for physiological monitoring of blood pressure, heart rate, and expired CO2.
-
Stimulation: The superior sagittal sinus is stimulated mechanically to activate trigeminal afferents. A device holds the sinus apart to ensure that any observed drug effect is not due to vasoconstriction.
-
Drug Administration: this compound is administered systemically.
-
Tissue Processing: After a set survival time, animals are perfused, and the brainstem and upper cervical spinal cord are removed.
-
Immunohistochemistry: Tissue sections are processed for c-Fos immunohistochemistry to map neuronal activation.
-
Data Analysis: The number of Fos-positive cells in specific regions, such as the TNC and C1/C2 dorsal horns, is quantified and compared between control and this compound-treated groups.
-
Protocol 2: Whole-Cell Patch-Clamp Recording in Rat Trigeminal Neurons
-
Objective: To investigate the direct effects of this compound on ion channel activity (e.g., TRPV1) in trigeminal neurons.
-
Animal Model: Sprague-Dawley rats.
-
Methodology:
-
Neuron Dissociation: Trigeminal ganglia (TG) are acutely dissociated to prepare primary neuron cultures.
-
Whole-Cell Recording: Whole-cell voltage-clamp or current-clamp recordings are performed on identified TG neurons.
-
Channel Activation: A specific agonist (e.g., capsaicin (B1668287) for TRPV1) is applied to elicit inward currents or action potential firing.
-
Drug Application: this compound (e.g., 10 µM) is applied via a perfusion system to the recorded neuron.
-
Data Analysis: The amplitude of the agonist-evoked currents or the frequency of action potentials is measured before, during, and after this compound application to determine the extent of inhibition.
-
Protocol 3: Positron Emission Tomography (PET) in Humans
-
Objective: To determine if clinically relevant doses of this compound cross the blood-brain barrier and bind to central 5-HT1B receptors.
-
Audience: Human patients with episodic migraine.
-
Methodology:
-
Radiotracer: Participants are injected with a specific 5-HT1B receptor radiotracer, such as [11C]AZ10419369.
-
Scanning Protocol: Each participant undergoes multiple PET scans under different conditions:
-
Scan 1: During a migraine attack (baseline).
-
Scan 2: After administration of a clinical dose of this compound (e.g., 6 mg subcutaneous).
-
Scan 3: On a migraine-free day (control).
-
-
Data Analysis: The binding potential of the radiotracer is calculated for various brain regions involved in pain modulation. A reduction in binding potential after this compound administration indicates displacement of the radiotracer by the drug, allowing for the calculation of receptor occupancy.
-
Visualizations: Signaling Pathways and Workflows
Diagram 1: Presynaptic Inhibition at the Trigeminal Nucleus Caudalis
Caption: this compound binds to presynaptic 5-HT1D receptors, inhibiting CGRP/glutamate release.
Diagram 2: Experimental Workflow for Central Sensitization Model
Caption: Workflow for testing this compound's effect on central sensitization in a rat model.
Diagram 3: Logical Relationship of this compound's Central Action
Caption: this compound centrally inhibits the trigeminal pathway at the TNC, reducing pain perception.
References
Early development and history of triptan class drugs
<_ 2_0/> An In-depth Technical Guide on the Early Development and History of Triptan Class Drugs
This guide provides a comprehensive overview of the origins and evolution of triptan class drugs, tailored for researchers, scientists, and drug development professionals. It delves into the scientific foundations, key experimental milestones, and the clinical validation that established triptans as a cornerstone of migraine therapy.
The journey to the development of triptans began with the crucial observation of serotonin's (5-hydroxytryptamine or 5-HT) role in migraine pathophysiology. In the 1960s, research indicated that levels of 5-HT in the blood platelets decreased during migraine attacks.[1] This led to the "serotonin hypothesis," which posited that a deficiency of this neurotransmitter was a key factor in migraine.[2] Early treatments like ergotamine, while effective in constricting blood vessels, were non-selective and came with significant side effects.[3] This highlighted the need for a more targeted therapeutic approach.
The Breakthrough: Discovery and Rationale for a Selective 5-HT₁ Receptor Agonist
The quest for a more specific migraine treatment began in earnest at Glaxo (now GlaxoSmithKline) in 1972.[1] The research, spearheaded by Dr. Patrick P.A. Humphrey, focused on developing a selective agonist for a subtype of the 5-HT receptor.[4] The hypothesis was that such a compound could mimic the pain-relieving effects of serotonin (B10506) without its adverse effects.
Initial research led to the identification of the 5-HT₁-like receptors (now known as 5-HT₁B and 5-HT₁D receptors) as promising targets. These receptors were found on cranial blood vessels and were believed to mediate vasoconstriction. An early compound, AH25086, showed vasoconstrictive effects but had poor oral bioavailability. Continued research ultimately led to the synthesis of sumatriptan (then known as GR43175), the first clinically successful triptan. This compound was designed as a selective agonist for 5-HT₁B and 5-HT₁D receptors.
Preclinical Development: Establishing Efficacy and Mechanism of Action
The preclinical evaluation of this compound was crucial in validating its potential as a migraine therapeutic. This phase involved a battery of in vitro and in vivo studies to characterize its pharmacological profile.
Experimental Protocols
Radioligand Binding Assays: These assays were fundamental in determining the binding affinity of this compound to various serotonin receptor subtypes. The general protocol involves:
-
Membrane Preparation: Isolating cell membranes rich in the target receptor.
-
Incubation: Incubating the membranes with a radiolabeled ligand and varying concentrations of the test compound (this compound).
-
Separation: Separating the bound from the free radioligand, typically by filtration.
-
Quantification: Measuring the radioactivity of the bound ligand to determine the inhibitory concentration (IC₅₀) and subsequently the binding affinity (Ki).
In Vitro Functional Assays: These experiments assessed the functional activity of this compound as a receptor agonist. A common method involves:
-
Tissue Preparation: Using isolated tissues known to express the target receptors, such as blood vessel segments.
-
Stimulation: Applying varying concentrations of the agonist (this compound) to the tissue.
-
Response Measurement: Measuring the physiological response, such as vasoconstriction or changes in intracellular signaling molecules like cAMP or calcium.
Signaling Pathways and Mechanism of Action
Triptans exert their therapeutic effects through several mechanisms, all initiated by their agonist activity at 5-HT₁B and 5-HT₁D receptors. These G-protein coupled receptors are negatively coupled to adenylyl cyclase via Gαi proteins.
-
Cranial Vasoconstriction: Triptans cause the constriction of painfully dilated intracranial blood vessels by acting on 5-HT₁B receptors on vascular smooth muscle.
-
Inhibition of Neuropeptide Release: They act on 5-HT₁D receptors on trigeminal nerve endings to inhibit the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.
-
Inhibition of Nociceptive Neurotransmission: Triptans also inhibit pain signal transmission within the trigeminocervical complex in the brainstem.
Caption: Triptan signaling cascade via 5-HT1B/1D receptors.
Clinical Validation: From Bench to Bedside
The first clinically available triptan, this compound, was launched in the Netherlands in 1991 and became available in the United States in 1993. Its introduction revolutionized migraine treatment.
Clinical Trial Design
The efficacy of this compound was established through rigorous, large-scale, randomized, double-blind, placebo-controlled clinical trials. A typical trial design included:
-
Patient Population: Patients with a diagnosed history of migraine.
-
Intervention: Administration of this compound (at varying doses) or a placebo to treat a migraine attack.
-
Primary Endpoint: The proportion of patients experiencing headache relief (reduction from moderate/severe to mild/no pain) at a specified time point (e.g., 2 or 4 hours post-dose).
-
Secondary Endpoints: Relief of associated symptoms (nausea, photophobia, phonophobia) and the ability to return to normal functioning.
Quantitative Clinical Data
Clinical trials consistently demonstrated the superiority of this compound over placebo.
| Endpoint (at 2 hours post-dose) | This compound 50 mg | This compound 100 mg | Placebo |
| Pain-Free Response | 49% | 58% | 24% |
| Headache Relief | 50-56% | 50-56% | 26% |
Data compiled from multiple clinical trials.
Caption: A simplified workflow of triptan drug development.
The Evolution: Second-Generation Triptans and Beyond
The success of this compound spurred the development of "second-generation" triptans, including zolmitriptan, naratriptan, rizatriptan, almotriptan, eletriptan, and frovatriptan. These newer agents were designed to have improved pharmacokinetic properties, such as better oral bioavailability and longer half-lives, to address some of the limitations of this compound. The development of the triptan class not only provided a highly effective treatment for migraine but also significantly advanced the understanding of migraine pathophysiology, paving the way for newer classes of drugs like the CGRPs and ditans.
References
Sumatriptan's Efficacy in Mitigating Dural Plasma Protein Extravasation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of sumatriptan in attenuating dural plasma protein extravasation, a key process in the pathophysiology of migraine. This compound, a selective serotonin (B10506) 5-HT1B/1D receptor agonist, effectively aborts migraine attacks by targeting the trigeminal neurovascular system. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for in-vivo and in-vitro assessment, and a visualization of the underlying signaling pathways.
Core Mechanism of Action
Migraine headaches are increasingly understood to involve neurogenic inflammation, a process where activation of trigeminal sensory nerves triggers the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[1] This release leads to vasodilation of dural blood vessels and an increase in their permeability, resulting in the extravasation of plasma proteins into the dural interstitium. This inflammatory cascade is believed to activate and sensitize meningeal nociceptors, contributing to the throbbing pain of a migraine attack.
This compound exerts its therapeutic effect primarily through three mechanisms:
-
Vasoconstriction of Cranial Blood Vessels: By acting on 5-HT1B receptors located on the smooth muscle of dilated dural and meningeal arteries, this compound induces vasoconstriction, counteracting the vasodilation implicated in migraine pain.[2][3]
-
Inhibition of Neuropeptide Release: this compound activates presynaptic 5-HT1D receptors on trigeminal nerve endings, which inhibits the release of CGRP and other inflammatory neuropeptides. This action directly addresses the neurogenic inflammatory process.
-
Inhibition of Nociceptive Transmission: Evidence suggests that this compound may also modulate pain signal transmission within the trigeminal nucleus caudalis in the brainstem, although its poor ability to cross the blood-brain barrier suggests this is not its primary mechanism of action in acute migraine treatment.
Quantitative Efficacy of this compound
The inhibitory effect of this compound on dural plasma protein extravasation has been quantified in numerous preclinical studies. The following tables summarize key findings, providing a clear comparison of its potency and efficacy.
Table 1: Dose-Dependent Inhibition of Dural Plasma Protein Extravasation by this compound
| Species | Model of Extravasation Induction | This compound Dose (µg/kg) | Inhibition of Extravasation | ID50 (µg/kg) | Reference |
| Rat | Electrical Stimulation of Trigeminal Ganglion | 1 - 1000 | Dose-dependent reduction | 30 | |
| Rat | Electrical Trigeminal Stimulation (1.2 mA, 5 Hz, 5 ms (B15284909), 5 min) | 100 | Ratio of stimulated/unstimulated sides decreased from 1.81 to 1.23 | - |
Table 2: In-Vitro Inhibition of CGRP Release from Trigeminal Neurons by this compound
| Cell Type | Stimulus | This compound Concentration (µM) | Inhibition of CGRP Release | Reference |
| Cultured Rat Trigeminal Neurons | Capsaicin (B1668287) (0.1 µM) | 0.01 - 10 | Significant inhibition at all concentrations, maximal effect from 0.1 µM onwards | |
| Cultured Rat Trigeminal Neurons | KCl (56 mM) | 0.01 - 10 | Significant inhibition at all concentrations, maximal effect from 0.1 µM onwards | |
| Cultured Rat Trigeminal Neurons | KCl (60 mM) | 10 | Normalized CGRP secretion reduced |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on dural plasma protein extravasation.
In-Vivo Model: Electrical Stimulation of the Trigeminal Ganglion in Rats
This protocol describes the induction and quantification of dural plasma protein extravasation in anesthetized rats.
Objective: To measure the inhibitory effect of this compound on neurogenic plasma protein extravasation in the dura mater.
Materials:
-
Male Sprague-Dawley rats (250-350g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
Evans blue dye (e.g., 50 mg/kg in saline) or radiolabeled albumin (e.g., ¹²⁵I-BSA)
-
This compound succinate
-
Saline solution (vehicle control)
-
Spectrophotometer or gamma counter
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Place the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the trigeminal ganglion.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously via a cannulated femoral vein.
-
-
Induction of Plasma Protein Extravasation:
-
Five minutes after drug administration, inject Evans blue dye or radiolabeled albumin intravenously.
-
Lower the bipolar stimulating electrode into the trigeminal ganglion.
-
Deliver electrical stimulation with defined parameters (e.g., 1.0 mA, 5 Hz, 5 ms duration for 5 minutes).
-
-
Quantification of Extravasation:
-
After a set circulation time (e.g., 15 minutes), perfuse the animal with saline to remove intravascular tracer.
-
Carefully dissect the dura mater.
-
For Evans Blue:
-
Dry the dura mater and record its weight.
-
Extract the Evans blue dye from the tissue using formamide (e.g., for 24 hours at 60°C).
-
Measure the absorbance of the formamide extract using a spectrophotometer at the appropriate wavelength (e.g., 620 nm).
-
Calculate the amount of extravasated Evans blue in µg per mg of tissue.
-
-
For Radiolabeled Albumin:
-
Measure the radioactivity of the dura mater tissue using a gamma counter.
-
Express the results as counts per minute (CPM) per mg of tissue.
-
-
In-Vitro Model: CGRP Release from Cultured Trigeminal Ganglion Neurons
This protocol outlines the methodology for measuring the effect of this compound on neuropeptide release from primary neuronal cultures.
Objective: To determine the inhibitory effect of this compound on stimulated CGRP release from trigeminal neurons.
Materials:
-
Primary cultures of trigeminal ganglion neurons from neonatal rats.
-
Culture medium (e.g., F-12 medium with supplements).
-
Capsaicin or potassium chloride (KCl) solution to stimulate CGRP release.
-
This compound succinate.
-
Enzyme immunoassay (EIA) kit for CGRP quantification.
-
Cell lysis buffer.
Procedure:
-
Cell Culture:
-
Isolate trigeminal ganglia from neonatal rats and establish primary cultures.
-
Maintain the cultures for several days to allow for neuronal maturation.
-
-
Stimulation and Treatment:
-
Wash the cultured neurons with a balanced salt solution.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 30 minutes).
-
Add the stimulating agent (e.g., capsaicin or KCl) to the culture medium and incubate for a specific duration (e.g., 10 minutes).
-
-
Quantification of CGRP Release:
-
Collect the culture supernatant.
-
Measure the concentration of CGRP in the supernatant using a CGRP-specific EIA kit.
-
Lyse the cells to determine the total cellular protein content for normalization of the CGRP release data.
-
Express the results as pg of CGRP released per µg of total protein.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows described in this guide.
Figure 1: this compound's dual mechanism of action on trigeminal nerve terminals and dural blood vessels.
Figure 2: Experimental workflow for the in-vivo assessment of dural plasma protein extravasation.
Conclusion
This compound's ability to inhibit dural plasma protein extravasation is a cornerstone of its efficacy in the acute treatment of migraine. By acting on 5-HT1B/1D receptors, it effectively counteracts the neurogenic inflammation that drives migraine pain. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development in the field of migraine therapeutics. Understanding these core mechanisms is crucial for the innovation of novel and more targeted treatments for this debilitating neurological disorder.
References
- 1. Regulation of Calcitonin Gene-Related Peptide Secretion by a Serotonergic Antimigraine Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current and emerging second-generation triptans in acute migraine therapy: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits TRPV1 Channels in Trigeminal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Sumatriptan: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of Sumatriptan, a cornerstone in the acute treatment of migraine and cluster headaches. We will delve into its molecular architecture, physicochemical properties, and the biological pathways it modulates. All quantitative data is summarized for clarity, and key processes are visualized to facilitate a deeper understanding.
Molecular Structure
This compound is a synthetic drug belonging to the triptan class, structurally analogous to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT).[1] It is a tryptamine (B22526) derivative, specifically a 5-substituted derivative of dimethyltryptamine (DMT).[1] Its chemical structure is fundamental to its selective agonist activity at specific serotonin receptors.
The succinate (B1194679) salt of this compound is the commonly used pharmaceutical form.[2][3]
| Identifier | Value |
| IUPAC Name | 1-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-methyl-methanesulfonamide[1] |
| Chemical Formula | C₁₄H₂₁N₃O₂S |
| Molecular Weight | 295.40 g·mol⁻¹ |
| CAS Number | 103628-46-2 |
| SMILES | O=S(=O)(NC)Cc1cc2c(cc1)[nH]cc2CCN(C)C |
| InChI | InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3 |
Physicochemical Properties
The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile. It is a white to off-white powder.
| Property | Value | Source |
| Melting Point | 169-171 °C | |
| pKa (Strongest Basic) | 9.54 - 9.63 | |
| pKa (Strongest Acidic) | 11.24 | |
| Water Solubility | Readily soluble; 101 mg/mL at 20°C | |
| logP (Octanol-Water Partition Coefficient) | 0.74 - 1.17 | |
| Protein Binding | 14% - 21% | |
| Bioavailability | 15% (Oral); 96% (Subcutaneous) | |
| Elimination Half-life | ~2.5 hours |
Pharmacological Action and Signaling Pathway
This compound's therapeutic efficacy stems from its role as a selective agonist for serotonin 5-HT₁B and 5-HT₁D receptors. The mechanism is multifaceted, targeting the key pathophysiological events of a migraine attack.
-
Cranial Vasoconstriction : Migraines are associated with the dilation of cranial blood vessels. This compound binds to 5-HT₁B receptors on the smooth muscle of these vessels, inducing vasoconstriction and counteracting the painful dilation.
-
Inhibition of Neuropeptide Release : It acts on presynaptic 5-HT₁D receptors on trigeminal nerve endings. This activation inhibits the release of pro-inflammatory and vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), which is a key mediator of migraine pain.
-
Reduction of Pain Signal Transmission : this compound is also thought to decrease the activity of the trigeminal nerve, reducing the transmission of pain signals to the brain.
Metabolism
This compound is extensively metabolized, primarily by the enzyme monoamine oxidase A (MAO-A). This pathway leads to the formation of an indole (B1671886) acetic acid analogue, which is the major inactive metabolite. This metabolite can be further conjugated with glucuronic acid.
A secondary metabolic route involves cytochrome P450 (CYP) enzymes. Specifically, CYP1A2, CYP2C19, and CYP2D6 can mediate the N-demethylation of this compound to form N-desmethyl and subsequently N,N-didesmethyl metabolites. These demethylated forms are also substrates for MAO-A.
Experimental Protocols
A common method to determine the concentration of this compound in a sample (e.g., for stability testing or pharmacokinetic studies) is reverse-phase HPLC.
Methodology:
-
Sample Preparation :
-
A sample containing this compound (e.g., from a dissolved tablet or biological fluid) is obtained.
-
The sample is diluted to an approximate target concentration (e.g., 600 µg/mL) using the mobile phase.
-
For biological samples, a protein precipitation or solid-phase extraction step would be necessary to remove interfering substances.
-
-
Chromatographic Conditions :
-
System : A standard HPLC system with a UV detector.
-
Column : A C18 reverse-phase column is typically used.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., sodium bicarbonate) and an organic solvent (e.g., acetonitrile). The exact ratio is optimized to achieve good separation.
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection : UV detection at a wavelength where this compound has significant absorbance, such as 222 nm.
-
-
Analysis :
-
A known volume of the prepared sample is injected into the HPLC system.
-
The chromatogram is recorded. The retention time of the this compound peak is used for identification by comparing it to a standard.
-
The area under the peak is proportional to the concentration. A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the sample.
-
References
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the molecular and cellular interactions between sumatriptan and the calcitonin gene-related peptide (CGRP) pathway, a critical axis in the pathophysiology of migraine. This compound, a selective serotonin (B10506) 5-HT1B/1D receptor agonist, exerts its therapeutic effects in acute migraine treatment, at least in part, by modulating the release and signaling of CGRP. This document details the underlying mechanisms, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the involved pathways and workflows.
Introduction: The Role of CGRP in Migraine and this compound's Mechanism of Action
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, vomiting, and sensitivity to light and sound. A key player in migraine pathophysiology is the neuropeptide CGRP. During a migraine attack, activation of the trigeminovascular system leads to the release of CGRP from trigeminal ganglion neurons.[1] CGRP is a potent vasodilator and is involved in neurogenic inflammation, contributing to the pain and associated symptoms of migraine.[1] Clinical evidence demonstrates that CGRP levels are elevated in the jugular vein blood during migraine attacks and normalize upon successful treatment.
This compound is a member of the triptan class of drugs, which are highly effective in the acute treatment of migraine.[2] It is a selective agonist for the serotonin 5-HT1B and 5-HT1D receptors, which are expressed on trigeminal neurons.[3] The primary therapeutic mechanism of this compound in migraine is believed to involve the inhibition of CGRP release from these neurons, thereby reducing vasodilation and neurogenic inflammation.[2]
Quantitative Data on this compound's Effect on CGRP Levels
Multiple studies have quantified the inhibitory effect of this compound and other triptans on CGRP release, both in clinical and preclinical settings. The following tables summarize key findings.
Table 1: Clinical Studies on the Effect of this compound on Plasma CGRP Levels in Migraine Patients
| Study Population | Intervention | CGRP Measurement Method | Key Findings | Reference |
| 19 female migraineurs with nitroglycerin-induced migraine | This compound nasal spray | Radioimmunoassay (RIA) | In patients with significant headache improvement, plasma CGRP concentration decreased significantly (P<0.05). No change was observed in non-responders. | |
| Migraine patients | Subcutaneous this compound (3 mg) | Not specified | In 6 patients who responded to treatment, CGRP levels in the external jugular vein were significantly decreased after headache resolution. |
Table 2: Preclinical Studies on the Effect of Triptans on Stimulated CGRP Release
| Experimental Model | Stimulus | Triptan Analog & Dose | CGRP Measurement Method | Quantitative Inhibition of CGRP Release | Reference |
| Cultured rat trigeminal neurons | 60 mM KCl | Rizatriptan (B1679398) | Radioimmunoassay (RIA) | Over 6-fold increase in CGRP with KCl was significantly repressed by rizatriptan (P<0.05). | |
| Anesthetized cats with superior sagittal sinus stimulation | Electrical stimulation | 4991W93 (zolmitriptan analog) | Radioimmunoassay (RIA) | 100 µg/kg dose inhibited CGRP release from 64±6 to 36±3 pmol/l. | |
| Superfused rat spinal cord slices | Electrical stimulation of dorsal roots | This compound | Not specified | Concentration-dependent reduction in CGRP overflow. | |
| Guinea pig dura mater in vitro | Capsaicin or high potassium | This compound | Not specified | Inhibited CGRP release. |
Signaling Pathways of this compound-Mediated CGRP Inhibition
The interaction between this compound and the CGRP pathway is mediated by the activation of 5-HT1B/1D receptors on trigeminal neurons. While these receptors are classically known to be coupled to Gi/o proteins and inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, recent evidence suggests a more complex signaling cascade is involved in the inhibition of CGRP release.
The Role of Intracellular Calcium and Protein Phosphatases
Studies have shown that this compound's activation of 5-HT1B/1D receptors on trigeminal neurons leads to a slow and prolonged increase in intracellular calcium. This is contrary to the expected decrease in intracellular signaling. This elevated calcium is thought to activate calcium-dependent protein phosphatases. The phosphatase inhibitor okadaic acid has been shown to block the inhibitory effect of this compound on stimulated CGRP release, supporting the involvement of serine/threonine phosphatases in this pathway.
Inhibition of N-type Calcium Channels
A key downstream effect of 5-HT1D receptor activation by this compound is the inhibition of N-type voltage-gated calcium channels in the presynaptic terminals of trigeminal neurons. The influx of calcium through these channels is a critical step for the exocytosis of CGRP-containing vesicles. By inhibiting N-type calcium channels, this compound effectively reduces the depolarization-induced release of CGRP.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound-mediated inhibition of CGRP release.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's interaction with the CGRP pathway.
Measurement of CGRP in Human Plasma
Objective: To quantify CGRP levels in plasma samples from clinical studies.
Method: Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) are commonly used.
Protocol for CGRP Radioimmunoassay:
-
Blood Collection: Collect blood samples in tubes containing EDTA and aprotinin (B3435010) to prevent peptide degradation.
-
Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.
-
Extraction (Optional but Recommended): Extract CGRP from plasma using C18 Sep-Pak columns to concentrate the peptide and remove interfering substances.
-
Assay Procedure:
-
A standard curve is generated using known concentrations of synthetic CGRP.
-
Plasma extracts or standards are incubated with a specific primary antibody against CGRP and a radiolabeled CGRP tracer (e.g., 125I-CGRP).
-
A secondary antibody is added to precipitate the primary antibody-CGRP complexes.
-
The radioactivity of the pellet is measured using a gamma counter.
-
The concentration of CGRP in the samples is determined by comparing their radioactivity with the standard curve.
-
In Vitro CGRP Release from Cultured Trigeminal Ganglion Neurons
Objective: To investigate the direct effect of this compound on CGRP release from primary sensory neurons.
Protocol:
-
Cell Culture:
-
Isolate trigeminal ganglia from neonatal or adult rodents.
-
Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase and dispase).
-
Plate the neurons on a suitable substrate (e.g., poly-D-lysine and laminin (B1169045) coated plates) and culture in appropriate media.
-
-
CGRP Release Assay:
-
After a period of stabilization in culture, wash the neurons with a balanced salt solution (e.g., HEPES-buffered saline).
-
Pre-incubate the cells with this compound or vehicle for a defined period.
-
Stimulate CGRP release by adding a depolarizing agent (e.g., 60 mM KCl) or a TRPV1 agonist (e.g., capsaicin).
-
Collect the supernatant after the stimulation period.
-
Measure the concentration of CGRP in the supernatant using RIA or ELISA.
-
Immunocytochemistry for Co-localization of 5-HT1B/1D Receptors and CGRP
Objective: To visualize the co-expression of 5-HT1B/1D receptors and CGRP in trigeminal ganglion neurons.
Protocol:
-
Tissue Preparation:
-
Perfuse the animal with paraformaldehyde to fix the tissues.
-
Dissect the trigeminal ganglia and post-fix them.
-
Cryoprotect the ganglia in sucrose (B13894) solution and section them using a cryostat.
-
-
Immunostaining:
-
Incubate the tissue sections with primary antibodies specific for 5-HT1B or 5-HT1D receptors and CGRP, raised in different species.
-
Wash the sections and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., Alexa Fluor 488 and Alexa Fluor 594).
-
Mount the sections with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Imaging:
-
Visualize the stained sections using a fluorescence or confocal microscope.
-
Co-localization is determined by the overlap of the fluorescent signals.
-
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of the components in the signaling pathway.
Conclusion
The interaction between this compound and the CGRP pathway is a cornerstone of modern migraine therapy. This guide has detailed the molecular mechanisms through which this compound, by activating 5-HT1B/1D receptors on trigeminal neurons, inhibits the release of the pro-inflammatory and vasodilatory peptide CGRP. The signaling cascade involves an increase in intracellular calcium, activation of protein phosphatases, and subsequent inhibition of N-type calcium channels, ultimately leading to a reduction in CGRP exocytosis. The presented quantitative data and experimental protocols provide a robust framework for researchers and drug development professionals to further investigate this critical therapeutic pathway and to develop novel and more effective treatments for migraine.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT(1B) and 5-HT(1D) receptors in the human trigeminal ganglion: co-localization with calcitonin gene-related peptide, substance P and nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Administration of Sumatriptan in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Sumatriptan in rat models. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is a selective serotonin (B10506) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D subtypes.[1][2] It is a widely used medication for the acute treatment of migraine and cluster headaches.[3] In preclinical research, rat models are instrumental in elucidating the pharmacokinetics, pharmacodynamics, and therapeutic potential of this compound. These protocols outline common experimental models and administration routes for in vivo studies in rats.
Pharmacokinetics and Metabolism in Rats
Understanding the pharmacokinetic profile of this compound in rats is crucial for designing effective in vivo experiments. Key parameters include:
-
Absorption and Bioavailability : Oral absorption of this compound in rats is approximately 50%, with a bioavailability of 37% due to first-pass metabolism.[4][5] Intranasal administration results in rapid absorption with a bioavailability of about 30%. Subcutaneous administration provides a high bioavailability of 96%.
-
Half-Life : The elimination half-life of this compound in rats is approximately 1 to 1.1 hours following intravenous administration.
-
Metabolism and Excretion : this compound is primarily metabolized by monoamine oxidase A. The main metabolite is the inactive indole (B1671886) acetic acid analogue. Excretion occurs predominantly through urine.
Experimental Models
Several rat models are utilized to study the effects of this compound, particularly in the context of pain and migraine.
Migraine Models
-
Nitroglycerin (NTG)-Induced Migraine Model : This model is used to mimic migraine-like symptoms in rats. Administration of NTG induces hyperalgesia and allodynia. This compound has been shown to reverse these behavioral endpoints.
-
Bradykinin-Induced Cephalalgia Model : Intracarotid injection of bradykinin (B550075) in rats produces vocalization and tachypnea, which are considered indicators of cephalic pain. This compound can dose-dependently reduce these responses.
Pain Models
-
Hot-Plate Test : This is a standard test for evaluating the analgesic effects of drugs on thermal pain.
-
Writhing Test : This test assesses visceral pain by inducing abdominal constrictions with an irritant. Notably, this compound has been found to have no systemic analgesic activity in these standard algesimetric tests.
Experimental Protocols
The following are detailed protocols for the administration of this compound in rats for different experimental models.
General Preparation
-
Animals : Male Wistar or Sprague-Dawley rats are commonly used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Preparation : this compound succinate (B1194679) is typically dissolved in sterile 0.9% saline solution.
Protocol 1: Subcutaneous Administration in a Migraine Model
This protocol is adapted from studies evaluating the effect of this compound on bradykinin-induced cephalalgia.
-
Animal Grouping : Divide animals into a control group (saline) and multiple this compound-treated groups with varying doses (e.g., 4, 8, 24, 42 mg/kg).
-
This compound Administration : Administer the prepared this compound solution or saline subcutaneously (s.c.).
-
Induction of Cephalalgia : After a predetermined time (e.g., 30 minutes), induce cephalalgia by injecting bradykinin (10 µg in 10 µL) into a common carotid artery.
-
Behavioral Observation : Immediately following bradykinin injection, observe and record behavioral responses such as vocalization and tachypnea for a set duration.
Protocol 2: Intraperitoneal Administration in a Nitroglycerin-Induced Migraine Model
This protocol is based on studies investigating the reversal of NTG-induced hyperalgesia by this compound.
-
Animal Grouping : Assign rats to a control group (saline) and this compound-treated groups (e.g., 0.3 and 1.0 mg/kg).
-
Induction of Migraine : Administer nitroglycerin (e.g., 10 mg/kg, i.p.) to induce migraine-like symptoms.
-
This compound Administration : 30 minutes after NTG injection, administer this compound or saline intraperitoneally (i.p.).
-
Behavioral and Physiological Assessment :
-
Pain Assessment : Use the Rat Grimace Scale to quantify pain based on facial expressions.
-
Photophobia and Movement : Measure activity levels and time spent in light/dark zones using a modified light-dark box.
-
Weight Monitoring : Record animal weights over the experimental period as an indicator of general well-being and potential nausea.
-
Quantitative Data Summary
The following table summarizes quantitative data from various in vivo studies of this compound in rats.
| Experimental Model | Administration Route | Dose Range (mg/kg) | Key Findings | Reference(s) |
| Bradykinin-Induced Cephalalgia | Subcutaneous (s.c.) | 4 - 42 | Dose-dependent reduction in vocalization and tachypnea at 24 and 42 mg/kg. | |
| Nitroglycerin-Induced Migraine | Intraperitoneal (i.p.) | 0.3 - 1.0 | Dose-dependently reversed weight loss, reduced pain scores on the Rat Grimace Scale, and attenuated decreased movement. | |
| Spinal Cord Injury | Intraperitoneal (i.p.) | 0.1 - 1.0 | Doses of 0.1 and 0.3 mg/kg reversed thermal allodynia. The 0.3 mg/kg dose significantly reduced levels of CGRP, TNF-α, and IL-1β. | |
| Brain Monoamine Levels | Subcutaneous (s.c.) | 0.3 - 0.9 | 0.6 mg/kg decreased serotonin in the hypothalamus and increased dopamine (B1211576) and serotonin turnover. 0.9 mg/kg increased serotonin turnover. |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects primarily through its agonist activity at 5-HT1B and 5-HT1D receptors. This interaction leads to two main consequences:
-
Vasoconstriction of Cranial Blood Vessels : Activation of 5-HT1B receptors on the smooth muscle of dilated intracranial arteries causes them to constrict, alleviating the throbbing pain associated with migraines.
-
Inhibition of Neuropeptide Release : Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and Vasoactive Intestinal Peptide (VIP). This action reduces neurogenic inflammation and pain signaling.
Caption: this compound's mechanism of action signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo experiment with this compound in a rat model of migraine.
Caption: A generalized experimental workflow for in vivo this compound studies in rats.
References
Application Notes and Protocols: Efficacy Testing of Sumatriptan in a Nitroglycerin-Induced Migraine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. The development of effective therapeutics relies on robust preclinical models that accurately mimic the pathophysiology of migraine attacks. The nitroglycerin (NTG)-induced migraine model in rodents is a widely used and validated model for this purpose. Nitroglycerin, a nitric oxide (NO) donor, reliably triggers migraine-like symptoms in both humans and laboratory animals, providing a valuable platform for screening and evaluating the efficacy of anti-migraine compounds.[1][2]
Sumatriptan, a member of the triptan class of drugs, is a selective serotonin (B10506) 5-HT1B/1D receptor agonist commonly prescribed for the acute treatment of migraine.[3][4][5] Its mechanism of action involves vasoconstriction of dilated cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.
These application notes provide a detailed protocol for inducing a migraine-like state in rodents using nitroglycerin and for assessing the efficacy of this compound in alleviating the associated symptoms. The protocols described herein are intended to guide researchers in the preclinical evaluation of novel anti-migraine therapies.
Signaling Pathways and Experimental Workflow
Nitroglycerin-Induced Migraine and this compound's Mechanism of Action
Nitroglycerin administration leads to the systemic release of nitric oxide (NO). NO activates guanylate cyclase, increasing cyclic guanosine (B1672433) monophosphate (cGMP) levels, which results in the relaxation of smooth muscle and vasodilation of cerebral and meningeal blood vessels. This vasodilation is thought to activate perivascular trigeminal sensory nerve fibers, leading to the release of vasoactive neuropeptides like CGRP and Substance P. This cascade of events contributes to neurogenic inflammation and the sensitization of central trigeminal neurons, manifesting as the pain and sensory hypersensitivity characteristic of a migraine attack.
This compound counteracts these effects by acting on 5-HT1B receptors on the dilated cranial blood vessels, causing vasoconstriction. Furthermore, it activates 5-HT1D receptors on presynaptic trigeminal nerve endings, inhibiting the release of CGRP and other inflammatory neuropeptides, thereby dampening neurogenic inflammation and reducing the transmission of pain signals.
Caption: Signaling pathway of nitroglycerin-induced migraine and this compound's mechanism.
Experimental Workflow
The experimental workflow for testing the efficacy of this compound in the nitroglycerin-induced migraine model involves several key stages, from animal acclimatization to data analysis.
Caption: Experimental workflow for this compound efficacy testing.
Materials and Methods
Animals
-
Species: Male and female Sprague-Dawley rats or C57BL/6 mice.
-
Weight: 250-300g for rats, 25-30g for mice.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
Reagents and Equipment
-
Nitroglycerin (NTG) solution
-
This compound succinate (B1194679)
-
Sterile saline (0.9% NaCl)
-
Vehicle for NTG (e.g., 30% alcohol, 30% propylene (B89431) glycol, and water)
-
Syringes and needles for intraperitoneal (i.p.) injections
-
Von Frey filaments for assessing mechanical allodynia
-
Apparatus for assessing thermal hyperalgesia (e.g., hot plate, Hargreaves' test)
-
Video recording equipment for grimace scale scoring
Experimental Protocols
Preparation of Reagents
-
Nitroglycerin (10 mg/kg): Prepare a stock solution of NTG. On the day of the experiment, dilute the stock solution in sterile saline to the final desired concentration for a 10 mg/kg intraperitoneal injection.
-
This compound (0.6 mg/kg): Dissolve this compound succinate in sterile saline to achieve a final concentration for a 0.6 mg/kg intraperitoneal injection.
-
Vehicle Control: Prepare the same vehicle solution used to dilute the NTG, without the active compound.
Experimental Procedure
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
-
Baseline Testing: Conduct baseline behavioral assessments (e.g., mechanical withdrawal threshold using von Frey filaments) for 2-3 days prior to the experiment to acclimate the animals to the testing procedures and establish a stable baseline.
-
Animal Groups: Randomly assign animals to the following experimental groups:
-
Vehicle Control
-
Nitroglycerin (NTG)
-
NTG + this compound
-
-
Induction of Migraine Model: Administer a single intraperitoneal injection of nitroglycerin (10 mg/kg) or vehicle to the respective groups.
-
Symptom Development: Allow 30-60 minutes for the development of migraine-like symptoms, such as mechanical and thermal hyperalgesia.
-
Treatment Administration: Administer an intraperitoneal injection of this compound (0.6 mg/kg) or saline to the appropriate groups.
-
Behavioral Assessments: Perform behavioral tests at specified time points post-treatment (e.g., 30, 60, 90, and 120 minutes) to assess the efficacy of this compound in reversing NTG-induced hypersensitivity.
Behavioral Assessments
-
Mechanical Allodynia (von Frey Test):
-
Place the animal on an elevated mesh platform and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is defined as a brisk withdrawal or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method. A significant decrease in the withdrawal threshold in the NTG group compared to the vehicle group indicates mechanical allodynia.
-
-
Thermal Hyperalgesia (Hargreaves' Test):
-
Place the animal in a plexiglass chamber on a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Measure the latency to paw withdrawal. A shorter withdrawal latency in the NTG group compared to the vehicle group indicates thermal hyperalgesia.
-
-
Spontaneous Pain (Mouse Grimace Scale):
-
Record videos of the animals' faces at baseline and after NTG and this compound administration.
-
Score facial action units (orbital tightening, nose bulge, cheek bulge, ear position, and whisker change) on a 3-point scale (0 = not present, 1 = moderately present, 2 = obviously present).
-
An increase in the grimace scale score in the NTG group indicates the presence of spontaneous pain.
-
Data Presentation
The quantitative data obtained from the behavioral assessments should be summarized in a clear and structured format for easy comparison between the experimental groups.
Table 1: Effect of this compound on NTG-Induced Mechanical Allodynia (Paw Withdrawal Threshold in grams)
| Time Point | Vehicle Control | Nitroglycerin (NTG) | NTG + this compound |
| Baseline | 4.5 ± 0.3 | 4.6 ± 0.2 | 4.4 ± 0.3 |
| 60 min post-NTG | 4.4 ± 0.4 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| 90 min post-NTG | 4.5 ± 0.3 | 1.3 ± 0.3 | 3.8 ± 0.4# |
| 120 min post-NTG | 4.6 ± 0.2 | 1.5 ± 0.2 | 4.2 ± 0.3# |
| p < 0.05 vs. Vehicle Control; #p < 0.05 vs. NTG |
Table 2: Effect of this compound on NTG-Induced Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)
| Time Point | Vehicle Control | Nitroglycerin (NTG) | NTG + this compound |
| Baseline | 10.2 ± 0.8 | 10.5 ± 0.7 | 10.3 ± 0.9 |
| 60 min post-NTG | 10.1 ± 0.9 | 4.8 ± 0.5 | 5.1 ± 0.6 |
| 90 min post-NTG | 10.3 ± 0.7 | 5.2 ± 0.6 | 8.9 ± 0.8# |
| 120 min post-NTG | 10.4 ± 0.8 | 5.5 ± 0.5 | 9.8 ± 0.7# |
| p < 0.05 vs. Vehicle Control; #p < 0.05 vs. NTG |
Table 3: Effect of this compound on NTG-Induced Spontaneous Pain (Mouse Grimace Scale Score)
| Time Point | Vehicle Control | Nitroglycerin (NTG) | NTG + this compound |
| Baseline | 0.1 ± 0.05 | 0.1 ± 0.06 | 0.1 ± 0.05 |
| 60 min post-NTG | 0.2 ± 0.07 | 1.5 ± 0.2 | 1.4 ± 0.3 |
| 90 min post-NTG | 0.1 ± 0.06 | 1.6 ± 0.3 | 0.5 ± 0.1# |
| 120 min post-NTG | 0.1 ± 0.05 | 1.4 ± 0.2 | 0.3 ± 0.1# |
| p < 0.05 vs. Vehicle Control; #p < 0.05 vs. NTG |
Conclusion
The nitroglycerin-induced migraine model provides a reliable and translationally relevant platform for the preclinical evaluation of anti-migraine therapies. The protocols outlined in these application notes offer a standardized approach to inducing a migraine-like state in rodents and assessing the efficacy of this compound. By following these detailed methodologies, researchers can generate robust and reproducible data to advance the development of novel and more effective treatments for migraine.
References
- 1. Characterization of a Novel Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. Clinical effects and mechanism of action of this compound in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 5. micsem.org [micsem.org]
Application Notes and Protocols for Determining Appropriate Sumatriptan Dosage in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the appropriate dosage of Sumatriptan for preclinical animal studies, focusing on its use in established migraine models. The information is intended to assist researchers in designing effective and ethical animal experiments for the evaluation of this compound and novel anti-migraine therapies.
Introduction to this compound in Preclinical Research
This compound is a selective serotonin (B10506) 5-HT1B/1D receptor agonist widely used for the acute treatment of migraine and cluster headaches in humans.[1][2] In preclinical research, it serves as a crucial tool to validate animal models of migraine and to investigate the mechanisms of anti-migraine drug action.[3][4] Its primary mechanism involves vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[5]
Pharmacokinetic Profile of this compound in Common Laboratory Animals
Understanding the pharmacokinetic properties of this compound in different species is essential for designing preclinical studies and interpreting results. The oral bioavailability of this compound varies significantly across species due to first-pass metabolism.
| Animal Model | Oral Bioavailability (%) | Elimination Half-life (approx.) | Primary Metabolism | Reference |
| Rat | 37% | 1 hour | Indole acetic acid metabolite, N-demethylation | |
| Mouse | - | 1 hour | N-demethylation | |
| Dog | 58% | 2 hours | Indole acetic acid metabolite | |
| Rabbit | 23% | 1 hour | Indole acetic acid metabolite, N-demethylation |
Note: Bioavailability and half-life can be influenced by the specific strain, sex, and health status of the animals.
Recommended this compound Dosages in Preclinical Models
The following tables summarize this compound dosages that have been used in preclinical studies. The choice of dosage and route of administration will depend on the specific research question and animal model.
Table 1: Subcutaneous (SC) Administration
| Animal Model | Effective Dose Range (mg/kg) | Observed Effects | Reference |
| Rat | 0.3 - 1.0 mg/kg | Reversal of nitroglycerin (NTG)-induced hyperalgesia and photophobia. | |
| Rat | 12.5 - 25 mg/kg | At 25 mg/kg, moderate behavioral depression was observed. | |
| Marmoset | 6.25 - 25 mg/kg | Reduced general activity, mydriasis, and uncoordinated gait at higher doses. |
Table 2: Oral (PO) Administration
| Animal Model | Dose Range (mg/kg) | Observed Effects | Reference |
| Rat | 25 - 100 mg/kg | No visible changes. | |
| Marmoset | 12.5 - 50 mg/kg | Slight scratching and some vomiting at 50 mg/kg in one of two animals. | |
| Dog | 1 - 25 mg/kg | Mydriasis, tachycardia, increased barking, and hindlimb incoordination at doses of 3 mg/kg and above. |
Table 3: Intravenous (IV) Administration
| Animal Model | Maximal Non-lethal Dose (mg/kg) | Observed Effects | Reference |
| Rat | 20 mg/kg | - | |
| Mouse | 15 mg/kg | - |
Experimental Protocol: Nitroglycerin (NTG)-Induced Migraine Model in Rats
This protocol describes a widely used method to induce a migraine-like state in rats to test the efficacy of anti-migraine compounds like this compound.
4.1. Materials
-
Nitroglycerin (NTG) solution (e.g., 5 mg/mL)
-
Saline solution (0.9% NaCl)
-
This compound succinate
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Apparatus for assessing pain-related behaviors (e.g., von Frey filaments for mechanical allodynia, light/dark box for photophobia)
4.2. Procedure
-
Acclimation: Acclimate rats to the housing facility and experimental procedures for at least one week.
-
Induction of Migraine-like State:
-
Prepare a fresh solution of NTG in saline. A common dose is 10 mg/kg.
-
Administer NTG via intraperitoneal (IP) injection.
-
For a recurrent or chronic model, NTG can be administered intermittently (e.g., every other day for 5 injections).
-
-
This compound Administration:
-
Prepare this compound solution in saline.
-
Administer the desired dose of this compound (e.g., 0.3, 0.6, or 1.0 mg/kg) via subcutaneous (SC) injection 30-60 minutes after the final NTG injection.
-
A control group should receive a vehicle (saline) injection.
-
-
Behavioral Assessment:
-
Conduct behavioral tests 2-4 hours after NTG administration.
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments applied to the periorbital region or hind paw.
-
Photophobia: Assess light aversion using a light/dark box, measuring the time spent in the dark compartment.
-
Pain Assessment: The Rat Grimace Scale can be used to quantify pain based on facial expressions.
-
4.3. Data Analysis
-
Compare behavioral scores between the vehicle-treated group and the this compound-treated groups.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the results.
Signaling Pathway of this compound
This compound exerts its therapeutic effects by acting as an agonist at 5-HT1B and 5-HT1D receptors.
-
5-HT1B Receptor Activation: Located on the smooth muscle cells of cranial blood vessels, activation of these receptors leads to vasoconstriction of dilated arteries.
-
5-HT1D Receptor Activation: These receptors are found on the presynaptic terminals of the trigeminal nerve. Their activation inhibits the release of vasoactive and pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. This reduces neurogenic inflammation in the dura mater.
References
Application Note: Quantification of Sumatriptan in Rat Plasma using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumatriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist widely used in the treatment of migraine headaches. Pharmacokinetic studies are crucial in the development of new drug formulations and for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. This application note provides a detailed protocol for a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound in rat plasma, a common preclinical model. The described method is sensitive, accurate, and precise, making it suitable for routine bioanalysis in a research or drug development setting.
Principle
This method involves the extraction of this compound and an internal standard (IS) from rat plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated on a reversed-phase C18 column with an isocratic mobile phase. Detection and quantification are achieved using a UV detector at a wavelength optimized for this compound.
Experimental Protocols
Materials and Reagents
-
This compound succinate (B1194679) reference standard
-
Internal Standard (e.g., Ofloxacin or Prazosin hydrochloride)
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
Ammonium (B1175870) phosphate (B84403) monobasic
-
Orthophosphoric acid
-
Sodium hydroxide (B78521)
-
Ethyl acetate
-
Deionized water (18.2 MΩ·cm)
-
Drug-free rat plasma (with K2EDTA as anticoagulant)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
-
Micropipettes
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.04 M ammonium phosphate buffer. Adjust the pH to 3.7 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 78:22 v/v).[1][2] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound succinate reference standard in methanol to obtain a final concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with the mobile phase to obtain a series of concentrations for the calibration curve (e.g., 5, 10, 25, 50, 100, 250, 500, 1000 ng/mL).
-
Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., Ofloxacin) in methanol at a concentration of 100 µg/mL.
-
IS Working Solution (1 µg/mL): Dilute the IS stock solution with the mobile phase to obtain a working concentration of 1 µg/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of rat plasma into a clean microcentrifuge tube.
-
Add 20 µL of the IS working solution (1 µg/mL).
-
Add 200 µL of 2 M sodium hydroxide solution and vortex for 30 seconds.[1]
-
Add 1 mL of ethyl acetate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction step (step 4 and 5) one more time and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.04 M Ammonium Phosphate Buffer (pH 3.7) : Acetonitrile (78:22, v/v)[1][2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| UV Detection | 228 nm |
| Run Time | Approximately 10 minutes |
Data Presentation
Method Validation Summary
The following tables summarize the typical quantitative data obtained during the validation of this HPLC-UV method.
Table 1: Linearity and Range
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 3 - 2000 | > 0.999 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=6, 3 days) | Inter-day Accuracy (%Bias) (n=6, 3 days) |
| Low QC (10 ng/mL) | < 9.0 | < 7.0 | < 9.0 | < 7.0 |
| Mid QC (100 ng/mL) | < 8.5 | < 6.5 | < 8.5 | < 6.5 |
| High QC (1500 ng/mL) | < 8.0 | < 6.0 | < 8.0 | < 6.0 |
| Acceptance criteria based on representative data. |
Table 3: Recovery and Sensitivity
| Parameter | Result |
| Mean Absolute Recovery of this compound | > 93% |
| Mean Absolute Recovery of Internal Standard | > 90% |
| Limit of Quantification (LOQ) | 3 ng/mL |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the quantification of this compound in rat plasma samples.
Caption: Workflow for this compound quantification in rat plasma.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and validated approach for the quantification of this compound in rat plasma. The protocol is straightforward, employing common laboratory equipment and reagents. The method's performance, characterized by excellent linearity, precision, accuracy, and a low limit of quantification, makes it a valuable tool for pharmacokinetic studies and other applications in drug development that require the measurement of this compound concentrations in a biological matrix.
References
Application Notes & Protocols: Assessing Sumatriptan's Blood-Brain Barrier Penetration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sumatriptan is a potent 5-HT1B/1D receptor agonist widely used in the acute treatment of migraine and cluster headaches.[1][2] Its primary therapeutic action was initially thought to be peripheral, involving the constriction of cranial blood vessels. However, the presence of triptan binding sites within the central nervous system (CNS) has led to an ongoing debate about the contribution of central mechanisms to its efficacy.[3] A critical factor in this debate is the extent to which this compound can penetrate the blood-brain barrier (BBB), a highly selective interface that protects the brain.[3]
Despite its hydrophilic nature and classification as a substrate for efflux transporters like P-glycoprotein (P-gp), studies have shown that this compound does enter the CNS, albeit to a limited extent.[4] Recent research has demonstrated its rapid uptake into specific brain regions like the hypothalamus and brainstem following subcutaneous administration in rats. Therefore, accurate and robust assessment of this compound's BBB penetration is essential for understanding its complete pharmacological profile and for the development of future CNS-targeted therapies.
These application notes provide an overview of key techniques, quantitative data, and detailed protocols for assessing the BBB penetration of this compound.
Factors Influencing this compound's BBB Penetration
The passage of this compound into the brain is governed by a combination of its physicochemical properties and its interaction with the biological components of the BBB.
-
Low Lipophilicity: this compound is a relatively hydrophilic molecule, which inherently limits its ability to passively diffuse across the lipid-rich membranes of the BBB endothelial cells.
-
P-glycoprotein (P-gp) Efflux: The BBB is equipped with active efflux transporters that protect the brain by removing xenobiotics. This compound is a substrate for P-glycoprotein (P-gp), a prominent efflux pump. This means that even when this compound molecules enter the endothelial cells of the BBB, they are actively transported back into the bloodstream, significantly restricting their net accumulation in the brain. This compound is considered a weak P-gp substrate compared to other triptans like eletriptan (B1671169).
The interplay of these factors results in restricted but not entirely absent CNS penetration.
Caption: Factors governing this compound's limited BBB penetration.
Quantitative Data on this compound Brain Penetration
Quantitative analysis provides key parameters to compare the BBB penetration of different compounds. The following data for this compound has been derived primarily from studies in rats.
| Parameter | Value | Description & Significance | Source |
| Unbound Brain-to-Plasma Ratio (Kp,uu,whole brain) | 0.045 | Represents the ratio of unbound drug in the brain to unbound drug in plasma at steady state. A value << 1 indicates limited BBB penetration and/or significant active efflux. | |
| Unbound Trigeminal Ganglion-to-Plasma Ratio (Kp,uu,TG) | 0.923 | The trigeminal ganglion is a peripheral structure with a more permeable barrier than the BBB. This higher value suggests greater access to peripheral targets compared to central ones. | |
| Unbound Fraction in Plasma (fu,plasma) | 0.67 | The fraction of this compound in plasma that is not bound to proteins and is available for transport. | |
| Plasma Protein Binding | 14% - 21% | Low plasma protein binding means a relatively high fraction of the drug is free in circulation. | |
| Bioavailability (Oral) | ~14% | Low oral bioavailability is attributed to extensive first-pass metabolism. | |
| Bioavailability (Subcutaneous) | ~96% - 100% | Subcutaneous administration bypasses first-pass metabolism, leading to near-complete bioavailability and rapid absorption. |
Experimental Protocols
A multi-faceted approach combining in vivo, in situ, and in vitro methods is recommended for a comprehensive assessment of this compound's BBB penetration.
Protocol 1: In Vivo Assessment using the Combinatory Mapping Approach (CMA)
This powerful in vivo approach determines the unbound drug concentration ratio between brain and plasma (Kp,uu), providing the most physiologically relevant measure of BBB penetration.
Caption: Workflow for the Combinatory Mapping Approach (CMA).
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
In Vivo Steady-State Infusion:
-
Anesthetize the animal and catheterize a femoral vein for infusion and a femoral artery for blood sampling.
-
Administer this compound via intravenous infusion for a sufficient duration (e.g., 4 hours) to achieve steady-state plasma and brain concentrations.
-
Collect blood samples periodically to confirm steady state.
-
At the end of the infusion period, euthanize the animal, collect a final blood sample (plasma), and rapidly excise the brain. Dissect brain regions of interest if required.
-
-
Sample Analysis:
-
Determine the total concentration of this compound in plasma and brain homogenate using a validated analytical method such as LC-MS/MS.
-
Calculate the total brain-to-plasma concentration ratio (Kp) = [C_brain_total] / [C_plasma_total].
-
-
Equilibrium Dialysis (for unbound fractions):
-
Use equilibrium dialysis devices with a semi-permeable membrane.
-
Add plasma or brain homogenate spiked with this compound to one chamber and a protein-free buffer (e.g., PBS) to the other.
-
Incubate at 37°C until equilibrium is reached (typically 4-6 hours).
-
Measure the this compound concentration in both chambers.
-
Calculate the unbound fraction (fu) = [C_buffer] / [C_matrix]. This yields fu,plasma and fu,brain.
-
-
Final Calculation:
-
Calculate the unbound brain-to-plasma ratio: Kp,uu = Kp * (fu,plasma / fu,brain) .
-
Protocol 2: In Situ Brain Perfusion Technique
This technique isolates the brain circulation, allowing for precise control over the composition of the perfusate and enabling the measurement of the initial rate of drug uptake into the brain.
Methodology:
-
Animal Preparation:
-
Anesthetize a rat (e.g., with sodium pentobarbital) and place it on a warming pad to maintain body temperature.
-
Perform a midline cervical incision to expose the common carotid arteries (CCAs).
-
Ligate the external carotid arteries and pterygopalatine arteries to prevent perfusate loss.
-
Heparinize the animal via the femoral vein to prevent clotting.
-
-
Perfusion Setup:
-
Cannulate both CCAs with catheters connected to a syringe pump.
-
Sever the jugular veins to allow for outflow.
-
Begin perfusion immediately by starting the pump. The chest cavity is opened, and the ventricles of the heart are severed to prevent recirculation of blood.
-
-
Perfusion Procedure:
-
Perfusate: Use a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) warmed to 37°C, oxygenated (95% O2 / 5% CO2), and containing a known concentration of radiolabeled or non-labeled this compound. Include a vascular space marker (e.g., [14C]-sucrose) that does not cross the BBB.
-
Perfusion: Perfuse at a constant flow rate (e.g., 3-5 mL/min per hemisphere) for a short, defined period (e.g., 30-120 seconds).
-
-
Sample Collection and Analysis:
-
At the end of the perfusion, stop the pump and decapitate the animal.
-
Rapidly remove the brain and collect samples from desired regions.
-
Determine the concentration of this compound and the vascular marker in the brain tissue and in a sample of the perfusate.
-
-
Data Calculation:
-
Calculate the volume of distribution (Vd) in the brain: Vd = (Amount of drug in brain / Concentration in perfusate).
-
Correct for the vascular space: Vd_corrected = Vd_this compound - Vd_marker.
-
Calculate the unidirectional transfer constant (Kin) or Permeability-Surface Area product (PS): Kin = Vd_corrected / Perfusion Time (t) .
-
Protocol 3: In Vitro BBB Transwell Model
In vitro models, such as the Transwell system, are used for higher-throughput screening of BBB permeability. A co-culture model using brain endothelial cells and astrocytes more closely mimics the in vivo environment.
Caption: Workflow for an in vitro Transwell permeability assay.
Methodology:
-
Cell Culture:
-
Coat Transwell inserts (e.g., 0.4 µm pore size) with an extracellular matrix component like collagen.
-
Seed primary or immortalized brain endothelial cells on the apical (top) side of the insert membrane.
-
Seed astrocytes (primary or cell line) in the basolateral (bottom) chamber of the well plate.
-
-
Barrier Formation and Validation:
-
Co-culture the cells for several days until the endothelial cells form a confluent monolayer.
-
Monitor the integrity of the barrier by measuring the Transendothelial Electrical Resistance (TEER) using a voltohmmeter. The model is ready when TEER values are high and stable.
-
-
Permeability Experiment (Apical to Basolateral):
-
Replace the media in both chambers with a transport buffer (e.g., HBSS).
-
Add this compound at a known concentration to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (receiver) chamber, replacing the volume with fresh buffer.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the receiver chamber samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt = The rate of this compound appearance in the receiver chamber (µmol/s).
-
A = The surface area of the membrane (cm²).
-
C0 = The initial concentration in the donor chamber (µmol/cm³).
-
-
To investigate P-gp involvement, the experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the Papp value would confirm that this compound is a P-gp substrate.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rapid uptake of this compound into the brain: An ongoing question of blood-brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regional distribution of unbound eletriptan and this compound in the CNS and PNS in rats: implications for a potential central action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Analysis of Sumatriptan on Isolated Dural Arteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumatriptan is a selective serotonin (B10506) receptor agonist used in the treatment of migraine headaches. Its therapeutic efficacy is attributed, in part, to its ability to cause vasoconstriction of cranial blood vessels, including the dural arteries.[1][2] The excessive dilation of these vessels is believed to contribute to the pain associated with migraines.[3] In vitro analysis of this compound's effects on isolated dural arteries provides a crucial model for understanding its mechanism of action and for the screening of novel anti-migraine compounds.
These application notes provide a detailed protocol for the in vitro assessment of this compound-induced vasoconstriction in isolated dural arteries using a wire myograph system. The protocol outlines tissue preparation, experimental setup, data acquisition, and analysis. Representative data and a schematic of the underlying signaling pathway are also presented.
Signaling Pathway of this compound-Induced Vasoconstriction
This compound primarily exerts its vasoconstrictive effects through the activation of 5-HT1B receptors located on the smooth muscle cells of dural arteries.[4][5] The activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle contraction.
Caption: this compound signaling pathway in dural artery smooth muscle cells.
Experimental Workflow
The following diagram outlines the major steps involved in the in vitro analysis of this compound on isolated dural arteries.
Caption: Experimental workflow for in vitro dural artery analysis.
Experimental Protocols
Materials and Reagents
-
Tissues: Freshly isolated dural arteries (e.g., human middle meningeal artery).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution or similar, gassed with 95% O2 / 5% CO2.
-
High Potassium Solution (KPSS): PSS with an equimolar substitution of NaCl with KCl.
-
This compound Succinate: Stock solution prepared in distilled water.
-
Agonist for pre-contraction: Prostaglandin F2α (PGF2α) or a thromboxane (B8750289) A2 mimetic (e.g., U46619).
-
Myograph System: Multi-wire myograph system with a data acquisition unit.
-
Dissection Tools: Fine scissors, forceps, and a dissecting microscope.
Protocol for In Vitro Vasoconstriction Assay
-
Tissue Preparation:
-
Obtain fresh dural arteries and immediately place them in ice-cold PSS.
-
Under a dissecting microscope, carefully remove any adhering connective and adipose tissue.
-
Cut the cleaned artery into 2-3 mm long rings.
-
-
Mounting of Arterial Rings:
-
Mount the arterial rings on two fine stainless steel wires in the jaws of a wire myograph.
-
Submerge the mounted rings in the myograph chambers containing PSS, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
-
Equilibration and Normalization:
-
Allow the arterial rings to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.
-
Normalize the vessel tension by stepwise stretching to a predetermined optimal resting tension.
-
-
Viability and Pre-contraction:
-
Assess the viability of the arterial rings by challenging them with KPSS. A robust contractile response indicates healthy tissue.
-
Wash the rings with PSS to return to baseline tension.
-
Induce a submaximal, stable contraction (pre-contraction) using an appropriate agonist (e.g., PGF2α). This pre-contraction provides a tone against which this compound-induced constriction can be measured.
-
-
Cumulative Concentration-Response Curve for this compound:
-
Once a stable pre-contraction is achieved, add this compound in a cumulative manner, with concentrations typically ranging from 1 nM to 100 µM.
-
Allow the response to stabilize at each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
Record the isometric tension continuously throughout the experiment.
-
Express the contractile response to this compound as a percentage of the maximal contraction induced by KPSS.
-
Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal response).
-
Data Presentation
The following tables summarize representative quantitative data for the effect of this compound on isolated human dural (middle meningeal) arteries.
Table 1: Potency and Efficacy of this compound on Human Middle Meningeal Artery
| Parameter | Value | Reference |
| EC50 | 71 nM | |
| Emax (% of KPSS) | Variable, potent vasoconstrictor |
Table 2: Receptor Antagonism of this compound-Induced Contraction
| Antagonist | Effect on this compound Response | Implied Receptor Involvement | Reference |
| Methiothepin (non-selective 5-HT antagonist) | Antagonizes vasoconstriction | 5-HT1-like | |
| Ketanserin (5-HT2A antagonist) | No significant effect | No 5-HT2A involvement | |
| SB224289 (selective 5-HT1B antagonist) | Antagonizes vasoconstriction | 5-HT1B | |
| BRL15572 (selective 5-HT1D antagonist) | Little to no effect | Minimal 5-HT1D involvement |
Conclusion
The in vitro wire myograph model using isolated dural arteries is a robust and reliable method for characterizing the vasoconstrictor effects of this compound and other potential anti-migraine therapies. The protocols and data presented here provide a framework for conducting such studies and for interpreting the results in the context of this compound's known mechanism of action. This experimental approach is invaluable for preclinical drug development and for further elucidating the pathophysiology of migraine.
References
- 1. 5-HT1B-receptors and vascular reactivity in human isolated blood vessels: assessment of the potential craniovascular selectivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mode of action of this compound is vascular? A debate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. RePub, Erasmus University Repository: Characterization of this compound-induced contractions in human isolated blood vessels using selective 5-HT1B and 5-HT1D receptor antagonists and in situ hybridization [repub.eur.nl]
- 5. Characterization of this compound-induced contractions in human isolated blood vessels using selective 5-HT(1B) and 5-HT(1D) receptor antagonists and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sumatriptan as a Positive Control in Migraine Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing sumatriptan as a positive control in preclinical and clinical migraine research. Detailed protocols for key in vitro and in vivo assays, along with representative clinical trial parameters, are outlined to ensure robust and reproducible experimental outcomes.
Introduction
This compound, a selective serotonin (B10506) 5-HT1B/1D receptor agonist, is a first-line acute treatment for migraine and serves as an essential positive control in the development of novel anti-migraine therapies. Its well-characterized mechanism of action, involving cranial vasoconstriction and inhibition of neuropeptide release from trigeminal nerves, provides a benchmark for evaluating the efficacy of new chemical entities.
Mechanism of Action
This compound's therapeutic effects in migraine are primarily mediated through its agonist activity at 5-HT1B and 5-HT1D receptors.
-
5-HT1B Receptor Agonism: Activation of 5-HT1B receptors located on the smooth muscle of cranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with a migraine attack.
-
5-HT1D Receptor Agonism: Stimulation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), which is a key mediator of neurogenic inflammation and pain transmission in migraine.
Data Presentation: Quantitative Pharmacology of this compound
The following tables summarize the quantitative pharmacological parameters of this compound in key preclinical assays.
| In Vitro Assay | Parameter | Value | Species/Tissue |
| 5-HT1D Receptor Binding | pIC50 | 7.6 ± 0.1 | Human, Guinea Pig, and other species (Cerebral Cortex/Caudate)[1] |
| Dural Artery Vasoconstriction | EC50 | 71 nM | Human Middle Meningeal Artery |
| Inhibition of CGRP Release | Inhibition | Dose-dependent | Cultured Rat Trigeminal Neurons |
Signaling Pathway
Caption: this compound's dual mechanism of action.
Experimental Protocols
In Vitro Assays
1. 5-HT1D Receptor Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of a test compound to the 5-HT1D receptor, using this compound as a positive control.
-
Materials:
-
Cell membranes expressing recombinant human 5-HT1D receptors.
-
[3H]-Sumatriptan (Radioligand).
-
This compound (for standard curve and positive control).
-
Test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 0.2 mM EDTA).
-
Non-specific binding determinator (e.g., 10 µM 5-HT).
-
96-well microplates.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound and test compounds in binding buffer.
-
In a 96-well plate, add binding buffer, cell membranes, [3H]-Sumatriptan, and either buffer (for total binding), non-specific binding determinator, or test compound/sumatriptan.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding data.
-
2. Dural Artery Vasoconstriction Assay
This protocol describes a method to assess the vasoconstrictor activity of compounds on isolated human middle meningeal arteries, with this compound as a positive control.[2][3][4][5]
-
Materials:
-
Human middle meningeal artery segments obtained with ethical approval.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
This compound and test compounds.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
-
-
Procedure:
-
Dissect human middle meningeal arteries into ring segments (2-4 mm in length) and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the arterial rings to equilibrate for at least 60 minutes under a resting tension of 5-10 mN.
-
Induce a reference contraction with a high potassium solution (e.g., 60 mM KCl) to assess tissue viability.
-
After washing and returning to baseline, construct cumulative concentration-response curves for this compound and test compounds by adding increasing concentrations of the agonist to the organ bath.
-
Record the isometric tension at each concentration.
-
Calculate the contractile response as a percentage of the reference KCl-induced contraction.
-
Determine the EC50 and Emax values from the concentration-response curves.
-
3. Inhibition of CGRP Release from Cultured Trigeminal Neurons
This protocol outlines a method to measure the inhibitory effect of compounds on CGRP release from primary trigeminal neurons.
-
Materials:
-
Primary trigeminal ganglion cultures from neonatal rats.
-
Culture medium (e.g., Neurobasal A medium supplemented with B27, GlutaMAX, and penicillin/streptomycin).
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution containing a depolarizing concentration of KCl, e.g., 60 mM).
-
This compound and test compounds.
-
CGRP enzyme immunoassay (EIA) kit.
-
-
Procedure:
-
Isolate trigeminal ganglia from neonatal rats and culture the neurons until mature.
-
Pre-incubate the cultured neurons with this compound or test compounds for a specified period (e.g., 30 minutes).
-
Stimulate CGRP release by replacing the medium with stimulation buffer (containing the respective compounds) for a defined time (e.g., 10-30 minutes).
-
Collect the supernatant.
-
Measure the concentration of CGRP in the supernatant using a CGRP EIA kit according to the manufacturer's instructions.
-
Determine the percentage inhibition of stimulated CGRP release by the test compounds relative to the vehicle control.
-
In Vivo Model
Nitroglycerin (NTG)-Induced Hyperalgesia in Rats
This model is widely used to screen for potential anti-migraine drugs, with this compound serving as a positive control for acute treatment.
-
Animals: Adult male or female Sprague-Dawley or Wistar rats.
-
Materials:
-
Nitroglycerin (NTG) solution (e.g., 5 mg/mL in propylene (B89431) glycol).
-
This compound (e.g., 0.6 mg/kg, subcutaneous).
-
Test compounds.
-
Von Frey filaments for assessing mechanical allodynia.
-
Hot plate or radiant heat source for assessing thermal hyperalgesia.
-
-
Procedure:
-
Acclimatize the rats to the testing environment and handling.
-
Establish a baseline for nociceptive thresholds (mechanical and/or thermal).
-
Induce a migraine-like state by administering NTG (e.g., 10 mg/kg, intraperitoneal or subcutaneous).
-
At a predetermined time post-NTG administration (e.g., 2 hours), when hyperalgesia is established, administer this compound, a test compound, or vehicle.
-
Assess mechanical and/or thermal nociceptive thresholds at various time points after treatment (e.g., 30, 60, 90, and 120 minutes).
-
A significant reversal of NTG-induced hyperalgesia by a test compound, comparable to the effect of this compound, indicates potential anti-migraine efficacy.
-
References
- 1. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and this compound in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the vasoconstrictor effects of rizatriptan and this compound in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the vasoconstrictor effects of rizatriptan and this compound in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound-induced contractions in human isolated blood vessels using selective 5-HT(1B) and 5-HT(1D) receptor antagonists and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroergotamine and this compound in isolated human coronary artery, middle meningeal artery and saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol: Immunohistochemical Localization of 5-HT1D Receptor Following Sumatriptan Administration
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The 5-hydroxytryptamine (5-HT) 1D receptor is a subtype of serotonin (B10506) receptor belonging to the G protein-coupled receptor (GPCR) family.[1][2] Primarily located in the central nervous system, these receptors are crucial in modulating the release of various neurotransmitters, including serotonin itself.[1] Activation of the 5-HT1D receptor is implicated in cerebral vasoconstriction and the inhibition of pro-inflammatory neuropeptide release, making it a key therapeutic target for conditions like migraines.[2][3]
Sumatriptan is a potent agonist for both 5-HT1B and 5-HT1D receptors and is widely used for the acute treatment of migraine attacks. Its therapeutic effects are attributed to its ability to constrict painfully dilated cranial blood vessels and inhibit the release of vasoactive neuropeptides from trigeminal nerve endings. Understanding the precise localization and potential changes in the expression of the 5-HT1D receptor in response to this compound treatment is vital for elucidating its mechanism of action and developing more targeted therapeutics.
Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution of specific proteins within the context of tissue architecture. This protocol provides a detailed methodology for the localization of the 5-HT1D receptor in brain tissue following the administration of this compound. It covers tissue preparation, immunostaining, and methods for quantitative analysis, enabling researchers to investigate the receptor's expression and distribution. The 5-HT1D receptor has been identified on neuronal fibers and can be co-localized with markers like calcitonin gene-related peptide (CGRP).
Principle of 5-HT1D Receptor Signaling
The 5-HT1D receptor is a Gi/o-coupled GPCR. Upon binding of an agonist like serotonin or this compound, the receptor activates the associated inhibitory G-protein. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate neurotransmitter release, often leading to an inhibitory effect on neuronal activity.
Experimental Design and Workflow
The overall experimental workflow involves animal treatment with this compound, followed by tissue collection and preparation for immunohistochemical analysis. The final steps include imaging and quantifying the receptor signal to determine changes in localization or expression levels.
Detailed Immunohistochemistry Protocol
This protocol is adapted for free-floating brain sections, which allows for better antibody penetration.
Materials and Reagents
-
Primary Antibody: Rabbit anti-5-HT1D Receptor polyclonal antibody (ensure validation for IHC).
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Fixative: 4% Paraformaldehyde (PFA) in 0.1M Phosphate Buffer (PB).
-
Buffers:
-
Phosphate-Buffered Saline (PBS), 0.1M, pH 7.4.
-
PBS with 0.3% Triton X-100 (PBS-T).
-
-
Blocking Solution: 10% Normal Goat Serum (NGS) and 1% Bovine Serum Albumin (BSA) in PBS-T.
-
Cryoprotectant: 30% Sucrose (B13894) in 0.1M PB.
-
Antigen Retrieval Buffer: 10mM Citrate (B86180) Buffer, pH 6.0 or 8.5.
-
Mounting Medium: Antifade mounting medium with DAPI (for nuclear counterstaining).
-
24-well plates, fine paintbrushes, glass slides, coverslips.
Tissue Preparation
-
Perfusion: Following the experimental endpoint after this compound or vehicle administration, deeply anesthetize the animal. Perform transcardial perfusion first with ice-cold 0.9% saline to clear blood, followed by ice-cold 4% PFA.
-
Post-fixation: Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in 0.1M PB at 4°C. Allow the tissue to equilibrate until it sinks (typically 48-72 hours).
-
Sectioning: Freeze the brain and cut 30-40 µm thick coronal or sagittal sections using a cryostat or freezing microtome. Collect the free-floating sections in PBS and store them at 4°C (short-term) or in a cryoprotectant solution at -20°C (long-term).
Immunostaining Procedure
Perform all washing and incubation steps with gentle agitation on a shaker.
-
Washing: Place free-floating sections into a 24-well plate. Wash three times for 10 minutes each with PBS to remove the cryoprotectant.
-
Antigen Retrieval (Optional but Recommended): For some antibodies, heat-induced epitope retrieval can enhance signal. Transfer sections to a pre-heated (80°C) citrate buffer (pH 6.0) solution and incubate for 20-30 minutes. Allow sections to cool to room temperature in the same buffer before proceeding. Wash three times for 5 minutes in PBS.
-
Permeabilization & Blocking: Incubate sections in Blocking Solution (10% NGS, 1% BSA in PBS-T) for 1-2 hours at room temperature. This step permeabilizes membranes and blocks non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-5-HT1D antibody in antibody solution (e.g., 1% NGS, 0.5% BSA in PBS-T) according to the manufacturer's validated concentration range. Incubate the sections overnight (18-24 hours) at 4°C.
-
Washing: Wash sections three times for 15 minutes each with PBS-T to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the same antibody solution used for the primary. Incubate sections for 2 hours at room temperature, protected from light.
-
Final Washes: Wash sections three times for 15 minutes each with PBS, protected from light.
-
Mounting: Carefully mount the sections onto glass slides using a fine paintbrush. Allow the slides to air dry briefly.
-
Coverslipping: Apply a drop of antifade mounting medium with DAPI and place a coverslip, avoiding air bubbles. Seal the edges with clear nail polish.
-
Storage: Store slides flat at 4°C, protected from light, until imaging.
Imaging and Quantification
-
Imaging: Visualize the sections using a confocal or epifluorescence microscope. Use appropriate filters for the chosen fluorophore (e.g., Alexa Fluor 488) and DAPI. Capture images from relevant brain regions (e.g., trigeminal nucleus, dura mater, specific cortical layers) using consistent settings (laser power, gain, pinhole) across all experimental groups.
-
Quantitative Analysis: Image analysis software (e.g., ImageJ/Fiji) can be used to quantify the 5-HT1D receptor immunoreactivity.
-
Optical Density/Intensity: Measure the mean gray value of the fluorescent signal in defined regions of interest (ROIs).
-
Area Fraction: Calculate the percentage of the ROI area that is positively stained.
-
Cell Counting: If the staining is cellular, count the number of 5-HT1D-positive cells per unit area.
-
Normalization: Normalize the data against a background region within the same image to control for variations in illumination.
-
Data Presentation
Quantitative data should be summarized to compare receptor expression between control and this compound-treated groups. While direct IHC quantification post-sumatriptan is specific to the user's experiment, the table below provides an example based on Western blot data quantifying 5-HT1D receptor density in different tissues, illustrating how such data can be presented. A similar table can be constructed using IHC quantification metrics.
| Tissue Region | Treatment Group | Mean Immunoreactivity (Arbitrary Units ± SEM) | Fold Change vs. Control | p-value |
| Trigeminal Nucleus | Vehicle Control | 100.0 ± 8.5 | 1.0 | - |
| This compound | User's Data | User's Data | User's Data | |
| Dura Mater Vasculature | Vehicle Control | 125.4 ± 10.2 | 1.0 | - |
| This compound | User's Data | User's Data | User's Data | |
| Somatosensory Cortex | Vehicle Control | 75.2 ± 6.1 | 1.0 | - |
| This compound | User's Data | User's Data | User's Data |
Note: This table is a template for presenting results. The "Mean Immunoreactivity" would be derived from measurements like optical density or fluorescence intensity from the IHC images.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking or washing. | Increase blocking time to 2 hours; increase the number and duration of wash steps. |
| Secondary antibody is non-specific. | Run a control with only the secondary antibody to check for non-specific binding. | |
| Weak or No Signal | Primary antibody concentration too low. | Optimize antibody concentration by running a titration series. |
| Inadequate antigen retrieval. | Try a different antigen retrieval method (e.g., different pH buffer, enzymatic retrieval). | |
| Over-fixation of tissue. | Reduce post-fixation time. Ensure PFA solution is freshly made. | |
| Autofluorescence | Endogenous fluorophores in the tissue. | Use a sodium borohydride (B1222165) treatment step after fixation or use a far-red secondary antibody. |
References
Application Notes and Protocols: Electrophysiological Recording of Trigeminal Neurons in Response to Sumatriptan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sumatriptan, a member of the triptan class of drugs, is a cornerstone in the acute treatment of migraine and cluster headaches. Its therapeutic efficacy is largely attributed to its action as a selective serotonin (B10506) 5-HT1B/1D receptor agonist. A primary site of action for this compound is the trigeminal nervous system, which plays a crucial role in the pathophysiology of headache. Understanding the electrophysiological effects of this compound on trigeminal neurons is paramount for elucidating its precise mechanism of action and for the development of novel analgesics.
These application notes provide a detailed overview and protocols for the electrophysiological recording of trigeminal neurons in response to this compound. The methodologies described herein are based on established in vivo and in vitro models and are intended to guide researchers in investigating the neural underpinnings of this compound's anti-migraine effects.
Data Presentation: Quantitative Effects of this compound on Trigeminal Neuron Electrophysiology
The following tables summarize the key quantitative findings from various studies on the effects of this compound on trigeminal neuron activity.
| Parameter | Animal Model | Preparation | This compound Concentration/Dose | Key Findings | Reference |
| In Vivo Recordings | |||||
| Firing Probability | Cat | In vivo recording from C2 dorsal horn (trigeminal nucleus caudalis) | 100 µg/kg i.v. (after BBB disruption) | Decreased probability of firing by 30 ± 9% in response to superior sagittal sinus stimulation.[1][2] | [1][2] |
| Evoked Potential Amplitude | Cat | In vivo recording from C2 dorsal horn (trigeminal nucleus caudalis) | 100 µg/kg i.v. (after BBB disruption) | Decreased peak-to-peak amplitude of evoked potentials by 40 ± 6%.[1] | |
| Fos-positive Cells | Cat | Immunohistochemistry in trigeminal nucleus caudalis (TNC) and C2 | Not specified | Reduced the number of Fos-positive cells in laminae I and IIo of the TNC and C2 after mechanical stimulation of the superior sagittal sinus. | |
| In Vitro Recordings | |||||
| Membrane Potential | Rat | Whole-cell patch clamp of dissociated trigeminal ganglion (TG) neurons | Not specified | Caused a significant depolarization from -71.3mV to -54.0mV. | |
| Voltage-gated Ca2+ Currents | Rat | Whole-cell patch clamp of dissociated TG neurons | Not specified | Dose-dependently suppressed voltage-gated Ca2+ currents. | |
| TRPV1-mediated Inward Currents | Rat | Whole-cell patch clamp of dissociated TG neurons | 10 µM | Inhibited capsaicin-evoked inward currents by a mean of 70%. | |
| Capsaicin-elicited sEPSCs | Rat | Whole-cell recording in trigeminal nucleus caudalis (TNC) slices | 10 µM | Inhibited capsaicin-elicited spontaneous excitatory postsynaptic currents. | |
| TRPA1-evoked Calcium Transients | Rat | Calcium microfluorometry of dissociated TG neurons | 10 and 400 µM | Evoked calcium transients in a subset of neurons that were also sensitive to the TRPA1 agonist carvacrol. | |
| TRPA1-mediated Membrane Currents | Human HEK293t cells expressing hTRPA1 | Whole-cell patch clamp | 100 µM | Evoked large outwardly rectifying currents which were almost completely inhibited by a TRPA1 antagonist. | |
| CGRP Release | Cultured Rat TG neurons | Immunoassay | Not specified | Inhibits the stimulated release of Calcitonin Gene-Related Peptide (CGRP). | |
| Glutamate (B1630785) Release | Cultured Rat TG neurons | Immunoassay | 10 µM 5-HT (agonist) | Reduced potassium-stimulated glutamate release by 59%. |
Experimental Protocols
Protocol 1: In Vivo Extracellular Recording of Trigeminal Nucleus Caudalis (TNC) Neurons
This protocol describes the in vivo recording of neuronal activity in the TNC in response to cranial dural stimulation, and the subsequent administration of this compound.
1. Animal Preparation:
- Anesthetize an adult cat with α-chloralose.
- Perform a craniotomy to expose the superior sagittal sinus (SSS) for stimulation.
- Perform a C1/C2 laminectomy to access the TNC for recording.
- Maintain physiological parameters (blood pressure, heart rate, temperature, and expired CO2) within normal ranges throughout the experiment.
2. Stimulation:
- Place a stimulating electrode on the SSS.
- Deliver electrical stimuli (e.g., 250 µs pulses, 0.3 Hz, 100 V) to activate trigeminal afferents.
3. Electrophysiological Recording:
- Advance a recording microelectrode into the C2 dorsal horn to locate single units responsive to SSS stimulation.
- Record baseline neuronal activity, including firing probability and latency, in response to repeated SSS stimulation.
4. This compound Administration:
- To study central effects, it may be necessary to transiently disrupt the blood-brain barrier (BBB) using an infusion of hyperosmolar mannitol.
- Administer this compound intravenously (e.g., 100 µg/kg).
- Continue recording neuronal activity for a defined period (e.g., 60 minutes) post-administration to assess the effects on firing probability and evoked potentials.
5. Data Analysis:
- Compare the pre- and post-Sumatriptan neuronal firing rates, probability of firing, and amplitude of evoked potentials.
- Use appropriate statistical tests to determine the significance of any observed changes.
Protocol 2: Whole-Cell Patch-Clamp Recording from Acutely Dissociated Trigeminal Ganglion (TG) Neurons
This protocol details the in vitro recording of ion channel currents from isolated trigeminal ganglion neurons.
1. Neuron Dissociation:
- Harvest trigeminal ganglia from adult rats.
- Enzymatically digest the ganglia (e.g., with collagenase and dispase) followed by mechanical trituration to obtain a single-cell suspension.
- Plate the dissociated neurons on coated coverslips and culture for a short period before recording.
2. Electrophysiological Recording:
- Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with an external solution (e.g., containing in mM: 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 D-glucose, 10 HEPES).
- Use borosilicate glass pipettes filled with an internal solution (e.g., containing in mM: 140 K-gluconate, 1 CaCl2, 10 EGTA, 10 HEPES, 10 ATP) to form a gigaohm seal with the membrane of a neuron.
- Establish a whole-cell configuration.
3. Experimental Paradigm:
- To study TRPV1 channels:
- In voltage-clamp mode, apply the TRPV1 agonist capsaicin (B1668287) (e.g., 100 nM) to evoke inward currents.
- After establishing a stable baseline response to capsaicin, co-apply this compound (e.g., 10 µM) with capsaicin to determine its inhibitory effect.
- To study voltage-gated calcium channels:
- In voltage-clamp mode, hold the neuron at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit calcium currents.
- Perfuse the chamber with this compound and repeat the voltage steps to assess its effect on current amplitude.
4. Data Analysis:
- Measure the peak amplitude of the evoked currents before and after the application of this compound.
- Calculate the percentage of inhibition caused by this compound.
Mandatory Visualizations
Caption: Experimental workflows for in vivo and in vitro electrophysiological recordings.
Caption: Proposed signaling pathway of this compound in trigeminal neurons.
References
Application Notes and Protocols for Sumatriptan Research in Animal Models of Cluster Headache
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study cluster headache and evaluate the efficacy of Sumatriptan. The primary focus is on the widely-used nitroglycerin (NTG)-induced model in rats, which recapitulates key aspects of trigeminal activation and pain signaling relevant to cluster headache.
Introduction
Cluster headache is a severe and debilitating primary headache disorder characterized by recurrent, excruciating unilateral pain attacks. The pathophysiology is complex but involves the activation of the trigeminovascular system and the release of vasoactive neuropeptides, most notably calcitonin gene-related peptide (CGRP). This compound, a serotonin (B10506) (5-HT) receptor agonist, is an effective acute treatment for cluster headache.[1] Its therapeutic action is primarily attributed to its ability to constrict cranial blood vessels and inhibit the release of CGRP from trigeminal nerve endings by acting on 5-HT1B/1D receptors.[1][2]
Animal models are indispensable tools for investigating the mechanisms of cluster headache and for the preclinical evaluation of novel therapeutics. The systemic administration of nitroglycerin (NTG), a nitric oxide (NO) donor, in rodents is a well-established model that induces a state of sensory hypersensitivity and triggers the release of CGRP, mimicking key features of migraine and cluster headache attacks.[3] This model allows for the detailed study of the trigeminovascular system and the assessment of analgesic compounds like this compound.
Animal Model: Nitroglycerin-Induced Headache in Rats
The NTG-induced model is a reliable and widely used preclinical model for studying migraine-like pain.[4] Administration of NTG leads to the activation of the trigeminovascular system, resulting in the release of CGRP and the development of pain-like behaviors such as facial grimacing, tactile allodynia, and photophobia. This model is particularly relevant for this compound research as the drug's known mechanism of action directly counteracts the NTG-induced pathology.
Key Features of the NTG Model:
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Translational Relevance: NTG is a known trigger of migraine and cluster headache attacks in susceptible individuals.
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Mechanism-Based: The model involves the nitric oxide pathway and subsequent CGRP release, which are key players in the pathophysiology of cluster headache.
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Quantifiable Endpoints: The model allows for the objective measurement of pain-like behaviors and biochemical markers.
Data Presentation: Efficacy of this compound in the NTG Rat Model
The following tables summarize the quantitative effects of this compound on key outcome measures in the nitroglycerin-induced rat model of headache.
Table 1: Effect of this compound on Pain-Like Behaviors
| Behavioral Endpoint | Animal Model | NTG Treatment Group (Mean ± SEM) | This compound Treatment Group (Mean ± SEM) | Percentage Improvement | Reference |
| Rat Grimace Scale (RGS) Score | Wistar Rats | 0.55 ± 0.05 | 0.25 ± 0.04 (at 1.0 mg/kg) | 54.5% | |
| Mechanical Withdrawal Threshold (g) | Sprague-Dawley Rats | 3.2 ± 0.4 | 8.5 ± 0.7 (at 0.6 mg/kg) | 165.6% | |
| Head Scratching Frequency (counts/hr) | Wistar Rats | 50.4 ± 3.8 | 17.6 ± 3.3 (at 10 mg/kg) | 65.1% |
Table 2: Effect of this compound on Calcitonin Gene-Related Peptide (CGRP) Levels
| Measurement | Animal Model | Condition | CGRP Levels (pg/mL) (Mean ± SEM) | Percentage Reduction | Reference |
| CGRP Release from Trigeminal Ganglion Cultures | Rat | Basal | 114 ± 13 | N/A | |
| NO Donor-Stimulated | 251 ± 28 | N/A | |||
| NO Donor + this compound (10 µM) | 137 ± 19 | 45.4% | |||
| Plasma CGRP Concentration | Human (NTG-induced migraine) | Before this compound | 65.4 ± 5.1 | N/A | |
| After this compound | 48.2 ± 4.3 | 26.3% |
Experimental Protocols
Protocol 1: Induction of Headache-Like State with Nitroglycerin
Materials:
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Nitroglycerin (NTG) solution (5 mg/mL in propylene (B89431) glycol)
-
Saline solution (0.9% NaCl)
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Male Wistar or Sprague-Dawley rats (250-300g)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Allow rats to acclimate to the housing facility for at least one week before the experiment.
-
Handling: Handle the rats for several days prior to the experiment to minimize stress-induced responses.
-
NTG Administration: Administer a single intraperitoneal (i.p.) injection of NTG at a dose of 10 mg/kg. The control group should receive an equivalent volume of the vehicle (propylene glycol and saline).
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Observation Period: Place the rats in individual observation chambers immediately after injection. Behavioral assessments are typically performed between 90 and 120 minutes post-injection, which is the peak time for NTG-induced hypersensitivity.
Protocol 2: Assessment of Pain-Like Behaviors
A. Rat Grimace Scale (RGS)
Purpose: To assess spontaneous pain based on facial expressions.
Procedure:
-
At 90-120 minutes post-NTG injection, place the rat in a transparent observation chamber.
-
Record high-resolution images or videos of the rat's face.
-
Score the images based on four action units: orbital tightening, nose/cheek flattening, ear changes, and whisker changes. Each action unit is scored on a 3-point scale (0 = not present, 1 = moderately present, 2 = obviously present).
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The total RGS score is the average of the scores for the four action units.
B. Mechanical Allodynia (Von Frey Test)
Purpose: To measure sensitivity to a non-painful mechanical stimulus.
Procedure:
-
Place the rat on an elevated wire mesh platform and allow it to acclimate for at least 15 minutes.
-
Use a set of calibrated von Frey filaments with increasing stiffness.
-
Apply the filaments to the plantar surface of the hind paw, starting with the filament with the lowest force.
-
A positive response is a brisk withdrawal or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
Protocol 3: this compound Administration and Efficacy Testing
Materials:
-
This compound solution (dissolved in saline)
-
Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection
Procedure:
-
This compound Administration: At a designated time point after NTG injection (e.g., 60 minutes), administer this compound at a dose of 0.3-1.0 mg/kg via subcutaneous or intraperitoneal injection. The control group should receive an equivalent volume of saline.
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Post-Treatment Assessment: At 30-60 minutes after this compound administration, repeat the behavioral assessments (RGS and von Frey test) as described in Protocol 2.
Protocol 4: Measurement of CGRP Levels
Purpose: To quantify the concentration of CGRP in relevant tissues.
Materials:
-
Anesthesia
-
Surgical tools for tissue dissection
-
Buffer for tissue homogenization
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Rat CGRP ELISA kit
Procedure:
-
Tissue Collection: At the end of the behavioral experiments, anesthetize the rats and collect the trigeminal ganglia and/or blood samples.
-
Sample Preparation: Homogenize the trigeminal ganglia in lysis buffer. For blood samples, centrifuge to separate the plasma.
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CGRP ELISA: Measure the CGRP concentration in the tissue homogenates or plasma using a commercially available rat CGRP ELISA kit, following the manufacturer's instructions.
Mandatory Visualizations
Caption: Signaling pathway of NTG-induced CGRP release and this compound's inhibitory action.
Caption: Experimental workflow for evaluating this compound in the NTG rat model.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitric oxide regulation of calcitonin gene-related peptide gene expression in rat trigeminal ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. (PDF) this compound alleviates nitroglycerin-induced mechanical and thermal allodynia in mice. (2010) | Emily A. Bates | 227 Citations [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Sumatriptan
Welcome to the technical support center for researchers, scientists, and drug development professionals working to address the low oral bioavailability of Sumatriptan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, which is approximately 14-15%, is primarily due to two main factors: extensive pre-systemic metabolism and incomplete absorption from the gastrointestinal tract.[1] A significant portion of an oral dose is metabolized by the enzyme Monoamine Oxidase A (MAO-A) in the gut wall and liver before it can reach systemic circulation.[2]
Q2: What are the main strategies being researched to improve the oral bioavailability of this compound?
A2: Current research focuses on several key strategies:
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Formulation with Nanoparticles: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and enhance its absorption across the intestinal epithelium.
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Solubility Enhancement: Techniques such as creating amorphous solid dispersions or using complexing agents like cyclodextrins can improve the dissolution rate of this compound, a crucial step for absorption.[3]
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Use of Permeation Enhancers: Co-administration with permeation enhancers can temporarily alter the permeability of the intestinal epithelium, allowing for increased drug absorption.
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Inhibition of First-Pass Metabolism: Investigating the co-administration of safe and selective MAO-A inhibitors to reduce the pre-systemic metabolism of this compound.
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Alternative Delivery Routes: While not focused on oral bioavailability, significant research into intranasal, transdermal, and sublingual delivery systems aims to bypass the gastrointestinal tract and first-pass metabolism altogether.
Q3: How does the route of administration affect the bioavailability of this compound?
A3: The route of administration significantly impacts this compound's bioavailability. While oral administration results in about 14% bioavailability, subcutaneous injections achieve nearly 100% bioavailability.[2] Intranasal formulations have shown improved absorption and faster onset of action compared to oral tablets.
Troubleshooting Guides
In Vitro Permeability Studies (Caco-2 Assays)
Problem: Low or highly variable apparent permeability (Papp) values for this compound in Caco-2 cell monolayers.
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Possible Cause 1: Poor aqueous solubility of the test compound.
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Troubleshooting Tip: Ensure that the concentration of this compound in the donor compartment does not exceed its aqueous solubility in the assay buffer. Consider using solubility-enhancing excipients that are compatible with the Caco-2 cell model.[4]
-
-
Possible Cause 2: Efflux by P-glycoprotein (P-gp) transporters.
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Troubleshooting Tip: Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux. Consider co-incubating with a known P-gp inhibitor, such as verapamil, to confirm P-gp involvement.
-
-
Possible Cause 3: Compromised cell monolayer integrity.
-
Troubleshooting Tip: Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. A significant drop in TEER indicates a compromised monolayer. Ensure proper cell culture and handling techniques to maintain monolayer integrity.
-
-
Possible Cause 4: Issues with the analytical method.
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Troubleshooting Tip: Validate your analytical method (e.g., LC-MS/MS) for sensitivity, linearity, and accuracy in the assay buffer. Ensure that there is no interference from components of the cell culture medium or the test formulation.
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Oral Formulation Development
Problem: Difficulty in formulating this compound nanoparticles with consistent particle size and stability.
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Possible Cause 1: Inappropriate selection of polymers or surfactants.
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Troubleshooting Tip: Screen a variety of biocompatible polymers and surfactants to find a combination that effectively encapsulates this compound and produces stable nanoparticles. The choice of materials can significantly impact particle size, surface charge, and drug loading.
-
-
Possible Cause 2: Suboptimal formulation process parameters.
-
Troubleshooting Tip: Systematically optimize process parameters such as homogenization speed, sonication time, and temperature. These factors are critical in controlling nanoparticle size and distribution.
-
-
Possible Cause 3: Drug crystallization during formulation or storage.
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Troubleshooting Tip: Incorporate crystallization inhibitors into the formulation. Also, conduct stability studies under different storage conditions (temperature, humidity) to identify the optimal storage environment.
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Problem: Low enhancement of oral bioavailability despite using permeation enhancers.
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Possible Cause 1: Insufficient concentration of the permeation enhancer at the absorption site.
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Troubleshooting Tip: Ensure that the formulation releases both this compound and the permeation enhancer at a similar rate and in close proximity within the gastrointestinal tract. Consider co-encapsulation of the drug and enhancer in a single delivery system.
-
-
Possible Cause 2: Incompatibility between the permeation enhancer and other formulation excipients.
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Troubleshooting Tip: Conduct compatibility studies to ensure that other excipients in the formulation do not negatively impact the activity of the permeation enhancer.
-
Data Summary
Table 1: Pharmacokinetic Parameters of this compound Across Different Routes of Administration
| Route of Administration | Bioavailability (%) | Tmax (hours) | Cmax (ng/mL) |
| Oral (100 mg) | ~14 | 2.0 - 2.5 | 51 |
| Subcutaneous (6 mg) | ~96 | 0.17 | 70-112 |
| Intranasal Spray (20 mg) | ~17 | 1.0 - 1.5 | 13-16 |
| Intranasal Powder (22 mg) | ~19 | 0.17 | 21 |
Data compiled from multiple sources.
Table 2: Impact of Formulation Strategies on this compound's Oral Bioavailability (Preclinical Data)
| Formulation Strategy | Key Findings | Reference |
| Cyclodextrin Complexation | Increased solubility and permeability in vitro. | |
| Solid Lipid Nanoparticles (SLNs) | Smaller particle size (~90 nm) showed a 3-fold increase in oral bioavailability compared to larger particles (~330 nm) in animal models. | |
| Self-Microemulsifying Drug Delivery System (SMEDDS) with Piperine (B192125) | The inclusion of piperine as a permeation enhancer increased the in vitro permeation of this compound from the SMEDDS formulation. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for this compound
Objective: To determine the apparent permeability (Papp) of this compound and assess its potential for active transport across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
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Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the laboratory's established range.
-
Preparation of Dosing Solutions: Prepare a solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a non-toxic concentration.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the this compound dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
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At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculation: Calculate the Papp value and the efflux ratio.
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
Objective: To evaluate the intestinal permeability of a this compound formulation in a model that preserves physiological conditions.
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat. Surgically expose the small intestine and cannulate the desired segment (e.g., jejunum).
-
Perfusion System Setup: Perfuse the cannulated intestinal segment with a pre-warmed blank perfusion buffer (e.g., Krebs-Ringer buffer) to reach a steady state.
-
Perfusion with Test Solution: Switch to the perfusion buffer containing the this compound formulation at a constant flow rate (e.g., 0.2 mL/min).
-
Sample Collection: Collect the perfusate from the outlet cannula at regular intervals for a defined period (e.g., 90 minutes).
-
Data Correction: Use a non-absorbable marker (e.g., phenol (B47542) red) in the perfusion solution to correct for any water flux across the intestinal wall.
-
Sample Analysis: Determine the concentration of this compound in the collected perfusate samples using a validated analytical method.
-
Calculation: Calculate the effective permeability coefficient (Peff).
Protocol 3: In Vitro MAO-A Inhibition Assay
Objective: To assess the potential of a test compound to inhibit the activity of MAO-A, the primary enzyme responsible for this compound metabolism.
Methodology:
-
Enzyme and Substrate Preparation: Use a commercially available source of recombinant human MAO-A. Kynuramine (B1673886) is a commonly used substrate that is metabolized to a fluorescent product.
-
Assay Procedure:
-
In a 96-well plate, add the MAO-A enzyme, the test compound at various concentrations, and a buffer solution.
-
Pre-incubate the mixture to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate at 37°C.
-
-
Detection: After a set incubation time, stop the reaction and measure the fluorescence of the product using a plate reader.
-
Data Analysis: Calculate the percentage of MAO-A inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Visualizations
Caption: Oral this compound's pathway to bioavailability.
Caption: Caco-2 permeability assay workflow.
Caption: Troubleshooting low Caco-2 permeability.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced pharmacological efficacy of this compound due to modification of its physicochemical properties by inclusion in selected cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
Strategies to increase Sumatriptan solubility for in vitro experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing Sumatriptan solutions for in vitro experimental assays.
Troubleshooting Guide
Issue: this compound succinate (B1194679) is not dissolving in my aqueous buffer.
-
Solution 1: Check the pH of your buffer. this compound succinate is more soluble in acidic conditions. It is freely soluble in 0.1N HCl[1][2]. If your experimental conditions allow, consider using a buffer with a slightly acidic pH.
-
Solution 2: Gentle heating and sonication. Gently warm the solution in a water bath and use sonication to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Solution 3: Prepare a concentrated stock solution in an organic solvent. this compound succinate is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL[3]. Prepare a high-concentration stock and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your assay[3].
Issue: My this compound solution is precipitating after dilution into the final assay medium.
-
Solution 1: Reduce the final concentration. The precipitation may be due to the final concentration exceeding the solubility of this compound in the assay medium. Perform a dilution series to determine the maximum soluble concentration under your experimental conditions.
-
Solution 2: Check for solvent incompatibility. If you are using a stock solution prepared in an organic solvent, ensure that the final concentration of the organic solvent in the assay medium is minimal. High concentrations of organic solvents can cause the compound to precipitate when diluted into an aqueous buffer[3].
-
Solution 3: Use a solubilizing agent. Consider incorporating a solubilizing agent, such as cyclodextrins, into your formulation. Cyclodextrins can form inclusion complexes with this compound, enhancing its aqueous solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound succinate?
A1: For a high-concentration stock solution, Dimethyl sulfoxide (B87167) (DMSO) is a good choice, with a solubility of approximately 30-50 mg/mL. Water is also a suitable solvent, with this compound succinate being readily soluble at concentrations of at least 100 mg/mL. For direct preparation of aqueous solutions, PBS (pH 7.2) can be used, with a solubility of about 10 mg/mL.
Q2: What is the solubility of this compound succinate in common solvents?
A2: The solubility of this compound succinate varies depending on the solvent and pH. The following table summarizes the reported solubility data:
| Solvent | Reported Solubility |
| Water | Readily soluble, Freely soluble, ≥ 100 mg/mL, 54 mg/mL |
| Saline | Readily soluble |
| 0.1N HCl | Freely soluble |
| pH 6.8 Phosphate Buffer | Soluble |
| PBS (pH 7.2) | Approximately 10 mg/mL |
| Methanol | Freely soluble |
| Ethanol | Slightly soluble |
| DMSO | Approximately 30 mg/mL, 50 mg/mL |
| Dimethylformamide (DMF) | Approximately 30 mg/mL |
Q3: How does pH affect the solubility of this compound?
A3: this compound, as a weak base, exhibits pH-dependent solubility. It is more soluble in acidic solutions. Studies have shown it to be freely soluble in 0.1N HCl. The pH of a 1% w/v solution of this compound succinate in water is approximately 4.9.
Q4: Can I store this compound solutions? If so, under what conditions?
A4: Stock solutions of this compound succinate in DMSO can be stored at -20°C for extended periods. Aqueous solutions are less stable, and it is recommended to prepare them fresh. If you must store an aqueous solution, it is advised not to store it for more than one day. For long-term storage, it is best to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q5: Are there any methods to increase the aqueous solubility of this compound for my experiments?
A5: Yes, complexation with cyclodextrins has been shown to significantly enhance the solubility and permeability of this compound. This can be a useful strategy if you require higher aqueous concentrations than are achievable with standard buffers.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Succinate Stock Solution in DMSO
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Weighing: Accurately weigh the desired amount of this compound succinate powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 30 mg/mL).
-
Dissolution: Vortex the solution until the this compound succinate is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thawing Stock Solution: Thaw a single aliquot of the concentrated this compound succinate stock solution (from Protocol 1) at room temperature.
-
Dilution: Serially dilute the stock solution into your pre-warmed (37°C) aqueous buffer or cell culture medium to the desired final concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your working solution is minimal (typically <0.1%) to avoid solvent-induced artifacts in your assay.
-
Sterilization: If required for your application (e.g., cell culture), sterile-filter the final working solution through a 0.22 µm syringe filter before use.
-
Use: Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Using a co-solvent to increase this compound solubility.
References
Technical Support Center: Sumatriptan Cardiovascular Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cardiovascular effects of Sumatriptan in animal models. The information is intended to help mitigate adverse cardiovascular events and refine experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular effects observed with this compound administration in animal models?
A1: this compound, a 5-HT1B/1D receptor agonist, can induce several cardiovascular effects in animal models. The most commonly reported are:
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Coronary Vasoconstriction: this compound can cause a dose-dependent decrease in the diameter of large coronary arteries.[1][2][3][4] This is a primary concern and has been observed in dogs and pigs.[1]
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Increased Blood Pressure: An increase in mean arterial blood pressure is a frequent observation following this compound administration.
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Tachycardia: An increased heart rate is another common finding.
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Decreased Cardiac Output: In some models, such as anesthetized pigs, this compound has been shown to decrease cardiac output and systemic vascular conductance.
Q2: How can the coronary vasoconstrictor effect of this compound be mitigated or blocked in an experimental setting?
A2: The coronary vasoconstriction is primarily mediated by the 5-HT1B receptor. In animal models, this effect can be mitigated by the co-administration of a selective 5-HT1B receptor antagonist. For example, the compound SB224289 has been shown to dose-dependently decrease the coronary and internal carotid vasoconstrictor effects of this compound in conscious dogs.
Q3: Are there alternative compounds to this compound with a potentially better cardiovascular profile?
A3: Yes, research has explored other 5-HT receptor agonists with different selectivity profiles.
-
Lasmiditan: A selective 5-HT1F receptor agonist, Lasmiditan, has been shown to lack vasoconstrictive activity in canine models and in human isolated arteries, which may present a cardiovascular safety advantage.
-
PNU-142633: This highly selective 5-HT1D receptor agonist did not alter vascular resistance in the carotid, meningeal, and coronary arteries of cats, unlike this compound.
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Rizatriptan (B1679398): While still a potent vasoconstrictor in human cranial arteries, some studies suggest that the maximum contraction it evokes in human coronary arteries may be smaller than that of this compound.
Q4: Does the presence of a dysfunctional endothelium alter this compound's effects?
A4: Yes, the state of the vascular endothelium can modulate this compound's effects. In canine isolated coronary arteries, the contractile efficacy of this compound is potentiated in the presence of endothelial dysfunction (induced by L-NAME, a nitric oxide synthase inhibitor). This suggests that in animal models with pre-existing endothelial damage, the vasoconstrictor effects of this compound may be more pronounced.
Troubleshooting Guide
Issue 1: Unexpectedly high increase in blood pressure and tachycardia after this compound administration.
-
Possible Cause: The dose of this compound may be too high for the specific animal model or individual animal. Cardiovascular responses to this compound are dose-dependent.
-
Troubleshooting Steps:
-
Review the dose-response relationship from existing literature for your specific animal model.
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Consider performing a dose-escalation study to determine the optimal dose that elicits the desired effect with minimal cardiovascular impact.
-
Ensure that the animal is properly acclimatized to the experimental setup to minimize stress-induced cardiovascular changes.
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If the hypertensive and tachycardic effects need to be specifically blocked for mechanistic studies, co-administration of a 5-HT1B antagonist like SB224289 has been shown to abolish these effects in dogs.
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Issue 2: Exaggerated coronary vasoconstriction leading to myocardial ischemia in the animal model.
-
Possible Cause: The animal model may have underlying coronary artery stenosis or endothelial dysfunction, which can amplify the vasoconstrictor effects of this compound. In dogs with experimentally induced coronary artery stenosis, this compound increased the severity of myocardial ischemia.
-
Troubleshooting Steps:
-
Thoroughly screen animals for pre-existing cardiovascular conditions before inclusion in the study.
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If using a disease model (e.g., atherosclerosis), be aware that the vasoconstrictor response to this compound may be heightened.
-
Consider using a lower dose of this compound in these sensitive models.
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For terminal experiments, ensure continuous monitoring of ECG and coronary blood flow to detect ischemic events promptly.
-
Quantitative Data Summary
Table 1: Cardiovascular Effects of this compound in Conscious Dogs
| Parameter | Dose of this compound (µg/kg) | Change from Baseline |
| External Coronary Artery Diameter | 100 | -5.3 ± 0.9% |
| External Internal Carotid Artery Diameter | 100 | -6.2 ± 1.4% |
| Heart Rate | 100 | +26 ± 4 beats/min (from 73 ± 3 beats/min) |
| Mean Arterial Blood Pressure | 100 | +28 ± 6 mmHg (from 104 ± 6 mmHg) |
Data extracted from a study in conscious, chronically instrumented dogs.
Table 2: Mitigation of this compound-Induced Cardiovascular Effects in Conscious Dogs with SB224289
| Parameter | This compound (100 µg/kg) after Vehicle | This compound (100 µg/kg) after SB224289 (0.3 mg/kg) |
| Heart Rate Increase | +26 ± 4 beats/min | +2 ± 2 beats/min |
| Mean Arterial Blood Pressure Increase | +28 ± 6 mmHg | +2 ± 1 mmHg |
Data illustrates the mitigating effect of the 5-HT1B antagonist SB224289.
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Hemodynamics in Conscious Dogs
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Animal Model: Healthy beagle dogs, chronically instrumented.
-
Instrumentation: Under anesthesia, implant devices to measure:
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Aortic and left ventricular pressure.
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External diameter of the left circumflex coronary artery and left internal carotid artery (using ultrasonic transit-time dimension system).
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Blood flow velocities in the same arteries (using a Doppler flowmeter).
-
-
Recovery: Allow at least 2 weeks for recovery after surgery.
-
Drug Administration:
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Train the dogs to lie quietly on an experimental table.
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Record baseline hemodynamic parameters.
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Administer this compound (e.g., 0.1 to 100 µg/kg) via the pulmonary artery in increasing doses.
-
Allow all parameters to return to baseline before a new administration.
-
-
Data Analysis: Measure parameters before and at the peak effect of the drug after each bolus. Calculate absolute and percent changes from baseline.
Protocol 2: Induction of Myocardial Ischemia in a Canine Model
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Animal Model: Anesthetized dogs.
-
Procedure:
-
Create a 40% stenosis of the left anterior descending coronary artery.
-
Induce regional myocardial ischemia through atrial pacing.
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Quantify ischemic severity by recording changes in local epicardial electrograms (EGs) in the ischemic zone.
-
-
Drug Administration: Administer this compound via intra-atrial infusion (e.g., 10-30 µg/kg/min).
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Data Analysis: Compare changes in the EG and coronary blood flow before and after this compound treatment to assess the proischemic effect.
Visualizations
Caption: Mechanism of this compound-induced vasoconstriction and its mitigation.
Caption: Troubleshooting workflow for adverse cardiovascular events.
References
- 1. Comparative effects of frovatriptan and this compound on coronary and internal carotid vascular haemodynamics in conscious dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prototype serotonin 5-HT 1B/1D agonist this compound increases the severity of myocardial ischemia during atrial pacing in dogs with coronary artery stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contractile responses evoked by dihydroergotamine, naratriptan and this compound in the canine isolated coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the vasoconstrictor effects of rizatriptan and this compound in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing intranasal Sumatriptan delivery for direct nose-to-brain transport.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to the optimization of intranasal Sumatriptan delivery for direct nose-to-brain transport.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of intranasal delivery for this compound?
A1: Intranasal delivery of this compound offers several key advantages over oral administration. The nasal cavity's rich vasculature allows for rapid absorption and onset of action, which is crucial for treating acute migraine attacks.[1][2][3] This route bypasses the gastrointestinal tract, avoiding issues like slow absorption due to gastroparesis during a migraine and first-pass metabolism in the liver, which significantly lowers the bioavailability of oral this compound (~15%).[3][4] Most importantly, it provides a non-invasive method to bypass the blood-brain barrier (BBB) and directly target the central nervous system (CNS) via the olfactory and trigeminal nerve pathways.
Q2: What are the main challenges in achieving efficient nose-to-brain transport of this compound?
A2: The primary challenges include overcoming the nasal cavity's natural defense mechanisms, such as rapid mucociliary clearance which limits the time for drug absorption. Other physiological barriers include the nasal vestibule, enzymatic degradation within the nasal mucosa, and epithelial tight junctions. Formulation-specific challenges involve ensuring the drug's stability, optimizing particle size for deposition in the olfactory region, and managing the limited volume that can be administered intranasally.
Q3: Which formulation strategies show the most promise for enhancing this compound's nose-to-brain delivery?
A3: Advanced formulation strategies are crucial for improving brain targeting. Promising approaches include:
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Nanoparticle-based systems: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can encapsulate this compound, protecting it from degradation and facilitating its transport across the nasal mucosa.
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Mucoadhesive formulations: Incorporating mucoadhesive polymers like chitosan (B1678972) or Carbopol into gels, microspheres, or microemulsions increases the formulation's residence time in the nasal cavity, allowing for enhanced absorption.
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In-situ gelling systems: These formulations are administered as a liquid but transform into a gel at physiological temperature, prolonging contact time.
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Microemulsions: These systems can enhance the solubility and permeation of this compound across the nasal epithelium.
Q4: What is the role of excipients like penetration enhancers?
A4: Excipients play a critical role in overcoming nasal barriers. Penetration enhancers, such as alkylsaccharides (e.g., dodecyl maltoside), bile salts, and EDTA, can transiently open tight junctions between epithelial cells, facilitating the paracellular transport of this compound. Dodecyl maltoside is used in an FDA-approved intranasal this compound formulation to improve the speed and extent of absorption. Mucoadhesive polymers like chitosan not only increase residence time but can also act as permeation enhancers.
Troubleshooting Guides
Formulation & Characterization
Q: My nanoparticle formulation shows low entrapment efficiency for hydrophilic this compound. How can I improve this?
A: this compound succinate (B1194679) is a hydrophilic drug, which can make its entrapment in lipid-based carriers challenging.
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Method Optimization: The solvent injection method has been successfully used to increase the entrapment efficiency of hydrophilic drugs in solid lipid nanoparticles.
-
Polymer Addition: Incorporating polymers like chitosan can improve entrapment. Studies have shown that polymer concentration positively affects the entrapment efficiency of this compound.
-
Formulation Optimization: A central composite design can be used to optimize formulation variables like the concentration of lipids and surfactants to maximize entrapment efficiency, which has been reported to reach up to 91%.
Q: The particle size of my formulation is too large for optimal deposition in the olfactory region. What should I do?
A: Particle size is critical for targeting the olfactory region.
-
Homogenization Parameters: Adjust the parameters of your homogenization process (e.g., pressure, number of cycles) or sonication (e.g., amplitude, time).
-
Surfactant/Lipid Ratios: Systematically vary the ratio of surfactant to lipid in your formulation. A central composite design can help identify the optimal ratio for achieving the desired particle size, with studies reporting optimized sizes around 100-135 nm.
Preclinical Testing & Analysis
Q: I am observing low brain-to-blood concentration ratios in my in vivo studies. What are the potential causes and solutions?
A: Low brain-to-blood ratios suggest inefficient direct nose-to-brain transport or rapid systemic absorption followed by poor BBB penetration.
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Problem: Rapid Mucociliary Clearance. Your formulation may be cleared from the nasal cavity before significant absorption into the CNS can occur.
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Solution: Incorporate mucoadhesive polymers like Carbopol 934P or chitosan. These agents increase the formulation's residence time. In-situ gelling systems containing polymers like Pluronic F127 can also prolong nasal contact time.
-
-
Problem: Poor Permeation Across Nasal Mucosa. The drug may not be efficiently crossing the nasal epithelium.
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Solution: Add a suitable penetration enhancer. For example, sodium lauryl sulfate (B86663) (SLS) has been shown to increase permeation by a factor of two. Alkylsaccharides are also highly effective.
-
-
Problem: Incorrect Deposition Site. The formulation may be depositing in the anterior, less permeable region of the nose instead of the posterior olfactory region.
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Solution: Optimize your administration technique and delivery device. Specialized devices, such as breath-powered systems, are designed to deposit the drug in the upper posterior nasal regions, which are more conducive to direct brain transport. For preclinical studies in rats, ensure the catheter is placed at the correct depth (around 2 cm) to target the olfactory epithelium.
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Q: My ex vivo permeation results across sheep or goat nasal mucosa are not correlating well with my in vivo data. Why might this be?
A: Discrepancies between ex vivo and in vivo models are common.
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Ex vivo models lack mucociliary clearance: This is a major clearance mechanism in vivo. A formulation that performs well on static excised mucosa might be rapidly cleared in a living animal. Consider this when interpreting results.
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Blood Flow: In vivo models have vascular circulation that carries the drug away from the absorption site, maintaining the concentration gradient. This is absent in ex vivo setups.
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Model Limitations: While valuable for initial screening, ex vivo models cannot fully replicate the complex physiological environment of the nasal cavity. Use these models for rank-ordering formulations and mechanistic studies, but rely on in vivo data for final validation.
Quantitative Data Summary
The tables below summarize key quantitative data from various studies on intranasal this compound formulations to facilitate comparison.
Table 1: Nanoparticle and Microemulsion Formulation Characteristics
| Formulation Type | Key Components | Particle/Globule Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNPs) | This compound succinate, Soya lecithin, Chitosan, Tripalmitin (B1682551) | 133.4 | -17.7 | 75.5 | |
| Nanostructured Lipid Carriers (NLCs) | This compound, Stearic acid, Cholesterol, Triolein, Brij 35 | 101 | - | 91.0 | |
| Chitosan Nanoparticles | This compound | 73.5 ± 1.25 | - | 71.69 ± 3.24 | |
| Mucoadhesive Microemulsion | This compound, Tween 80, Span 80, n-butanol, IPM | 38 ± 20 | -35 to -55 | - | |
| Ethosomal Nanogel | This compound, HPMC K100M, Phospholipon 90G | 122.23 | -40.2 | - |
Table 2: Pharmacokinetic Parameters for Brain Targeting
| Formulation | Animal Model | Drug Targeting Efficiency (DTE %) | Direct Transport Percentage (DTP %) | Key Finding | Reference |
| This compound-loaded NLCs | Sprague-Dawley Rats | 258.02 | 61.23 | NLCs represent a suitable system for desirable entrance of this compound into the brain. | |
| This compound Microemulsion (SME) | Swiss Albino Rats | Higher than solution | Higher than solution | Mucoadhesive microemulsions showed the most effective brain targeting. | |
| This compound Succinate Microemulsion (SSME) | Swiss Albino Rats | Higher than solution | Higher than solution | Effective transport of drug compared to a simple solution. |
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Drug Targeting Efficiency (DTE %): A measure of how much more drug reaches the brain after intranasal administration compared to intravenous administration. A value > 100% indicates effective brain targeting.
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Direct Transport Percentage (DTP %): The percentage of the drug in the brain that arrived via the direct nose-to-brain pathway, bypassing the systemic circulation.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNPs)
This protocol is based on the solvent injection method used to enhance the entrapment of hydrophilic drugs.
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Organic Phase Preparation: Dissolve this compound succinate, soya lecithin, and tripalmitin in a suitable water-miscible organic solvent (e.g., ethanol (B145695) or acetone).
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Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant/stabilizer (e.g., chitosan dissolved in an acidic solution).
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Nanoparticle Formation: Inject the organic phase into the aqueous phase under constant magnetic stirring at a specific temperature. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of lipids and the formation of SLNPs.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator or by dialysis.
-
Characterization:
-
Measure particle size and zeta potential using dynamic light scattering (DLS).
-
Determine entrapment efficiency by separating the free drug from the nanoparticles (e.g., via ultracentrifugation) and quantifying the drug in the supernatant using a validated HPLC method.
-
Analyze particle morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Protocol 2: Ex Vivo Permeation Study Using Goat/Sheep Nasal Mucosa
This protocol assesses the permeation of a formulation across the nasal epithelium.
-
Mucosa Preparation: Obtain fresh nasal mucosa from a local abattoir. Carefully separate the mucosa from the underlying cartilage and bone.
-
Franz Diffusion Cell Setup: Mount the excised nasal mucosa on a vertical Franz diffusion cell, with the mucosal side facing the donor compartment and the serosal side facing the receptor compartment.
-
Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate (B84403) buffer pH 6.8) and maintain it at 37°C with constant stirring.
-
Sample Application: Apply the this compound formulation to the mucosal surface in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment and replace them with an equal volume of fresh buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method like HPLC.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area versus time and determine the steady-state flux and permeation coefficient.
-
Histopathology (Optional): After the study, examine the nasal mucosa for any signs of irritation or damage caused by the formulation.
Mandatory Visualizations
Below are diagrams illustrating key pathways and workflows relevant to your research.
Caption: Primary pathways for nose-to-brain drug delivery.
Caption: A typical experimental workflow for formulation optimization.
Caption: A logical flow for troubleshooting low brain uptake.
References
- 1. Harnessing Intranasal Delivery Systems of this compound for the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Harnessing Intranasal Delivery Systems of this compound for the Treatment of Migraine - ProQuest [proquest.com]
- 4. globalresearchonline.net [globalresearchonline.net]
Troubleshooting Sumatriptan formulation stability for long-term studies
Welcome to the technical support center for Sumatriptan formulation stability studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during long-term stability testing of this compound formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
FAQ 1: My this compound formulation is showing significant degradation under long-term storage conditions (30°C/75% RH). What are the likely causes and how can I investigate this?
Answer:
Significant degradation of this compound under long-term storage can be attributed to several factors. Forced degradation studies have shown that this compound succinate (B1194679) is particularly susceptible to degradation under basic, photolytic, and oxidative conditions.[1][2] While it is generally stable under neutral, acidic, and thermal stress, elevated temperatures combined with other stress factors can accelerate degradation.[3][4]
Troubleshooting Steps:
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Re-evaluate Formulation pH: The stability of this compound is pH-dependent. An alkaline pH can promote degradation. Verify the pH of your formulation and consider adjusting it to a more acidic or neutral range if it is alkaline.
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Assess Excipient Compatibility: Incompatibility with excipients can lead to degradation. Review the excipients used in your formulation. Common excipients for this compound include microcrystalline cellulose, mannitol, croscarmellose sodium, and magnesium stearate.[5] Conduct compatibility studies, such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR), with your specific excipients to identify any potential interactions.
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Investigate for Oxidative Degradation: The presence of oxidizing agents or exposure to oxygen can cause degradation. Consider the following:
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Are any of your excipients known to contain peroxide impurities?
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Is your packaging providing adequate protection from atmospheric oxygen? Consider packaging under an inert gas like nitrogen.
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The use of antioxidants in the formulation could be explored.
-
-
Evaluate Photostability: this compound is known to be sensitive to light. Ensure your packaging provides adequate protection from light. Amber glass bottles or other light-resistant containers are recommended. Conduct photostability studies as per ICH guidelines to confirm if this is a contributing factor.
FAQ 2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify if these are this compound degradants?
Answer:
The appearance of new peaks in your HPLC chromatogram is a common indicator of product degradation. To determine if these are related to this compound, a systematic approach is required. Several degradation products of this compound have been identified under various stress conditions.
Troubleshooting Steps:
-
Perform Forced Degradation Studies: Subject your this compound drug substance to forced degradation under conditions such as acid, base, oxidation, heat, and light. This will help you generate the expected degradation products. Compare the retention times of the peaks from your stressed samples with the unknown peaks in your stability sample chromatogram.
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Utilize Mass Spectrometry (MS): Couple your LC system with a mass spectrometer (LC-MS) to obtain mass-to-charge (m/z) ratios for the unknown peaks. This information can be used to propose potential structures for the degradation products based on the known degradation pathways of this compound.
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Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak and the unknown peaks. Co-elution of impurities with the main peak can indicate degradation that might not be apparent as a separate peak. The purity angle should be less than the purity threshold.
FAQ 3: My this compound oral liquid formulation shows a decrease in potency after a few weeks of storage at 4°C. Is this expected?
Answer:
Yes, this can be expected. Studies on extemporaneously prepared oral suspensions of this compound succinate (5 mg/mL) have shown that they are stable for up to 21 days when stored in amber glass bottles at 4°C. After this period, the concentration of this compound may fall below 90% of the initial concentration.
Troubleshooting and Considerations:
-
Shelf-life: For extemporaneously prepared liquid formulations, a short shelf-life should be assigned.
-
Storage Conditions: Storage at refrigerated temperatures (4°C) and protection from light are crucial for maximizing the stability of liquid formulations.
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Formulation Components: The stability can be influenced by the specific syrups or suspending agents used. The study that observed stability for 21 days used Ora-Sweet, Ora-Sweet SF, and Syrpalta syrups.
Quantitative Data Summary
The following tables summarize quantitative data from forced degradation studies on this compound.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagents/Parameters | Duration | Temperature | Degradation Observed | Reference |
| Acidic | 5% HCl | 20 min | 80°C | Yes | |
| 0.1 M HCl | - | 90°C | Yes | ||
| 2N HCl | 30 min | 60°C | ~6.97% | ||
| Alkaline | 5% NaOH | - | - | Yes | |
| 0.1 M NaOH | - | 90°C | Yes | ||
| 2N NaOH | 30 min | 60°C | ~5.21% | ||
| Oxidative | Hydrogen Peroxide | - | - | Yes | |
| 10% H₂O₂ | - | 90°C | Yes | ||
| 20% v/v H₂O₂ | 30 min | 60°C | ~3.89% | ||
| Thermal | Heat | 24 hrs | 105°C | Yes | |
| Heat | 6 hrs | 105°C | ~2.15% | ||
| Photolytic | UV Light | 7 days | Ambient | Yes | |
| Sunlight | 24 hrs | Ambient | Yes | ||
| Humidity | 90% RH | 24 hrs | 25°C | Yes |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a general method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of buffer (e.g., 0.1% formic acid or phosphate (B84403) buffer), methanol, and acetonitrile. A common ratio is 80:10:10 (buffer:acetonitrile:methanol). The pH of the buffer is often adjusted to the acidic range (e.g., pH 2.5 with orthophosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 221 nm or 234 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of the mobile phase components) to a concentration of approximately 100 µg/mL.
-
From the stock solution, prepare working standard solutions within the expected linear range (e.g., 5-150 µg/mL).
3. Sample Preparation:
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For solid dosage forms, accurately weigh and crush a number of tablets. Transfer a portion of the powder equivalent to a known amount of this compound into a volumetric flask.
-
Add the diluent, sonicate to dissolve, and then dilute to the final volume.
-
Filter the solution through a 0.45 µm filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound and any degradation products using the peak areas.
5. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
Visualizations
Caption: Workflow for a this compound stability study.
Caption: Troubleshooting unknown peaks in HPLC.
References
- 1. Identification and characterization of stress degradation products of this compound succinate by using LC/Q-TOF-ESI-MS/MS and NMR: Toxicity evaluation of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of degradation products of this compound succinate using LC-MS and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20100008986A1 - Pharmaceutical compositions comprising this compound and naproxen - Google Patents [patents.google.com]
Technical Support Center: Overcoming Sumatriptan's Short Half-Life in Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sumatriptan. The content is designed to address common challenges arising from the drug's short half-life and to offer practical solutions for robust experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of this compound's short half-life in experimental studies?
A1: The primary limitation of this compound's short half-life, approximately 2 hours, is the difficulty in maintaining therapeutically relevant plasma concentrations over an extended period.[1][2] This can lead to rapid recurrence of symptoms in clinical settings and complicates the design of preclinical studies aiming to investigate sustained efficacy or downstream biological effects. For instance, in animal models of migraine, a single dose may not be sufficient to cover the entire duration of the induced pain-like behaviors, potentially leading to confounding results.
Q2: How does the route of administration affect the pharmacokinetics and efficacy of this compound?
A2: The route of administration significantly impacts this compound's pharmacokinetic profile and, consequently, its efficacy. Subcutaneous injection results in the highest bioavailability (around 96%) and the fastest onset of action.[3] Oral administration has a much lower bioavailability (about 14%) due to first-pass metabolism.[1][2] Nasal spray offers a faster onset than oral tablets but may have variable absorption. These differences are critical when designing experiments, as the choice of administration route will dictate the timing of peak plasma concentrations and the duration of action.
Q3: Are there alternative triptans with longer half-lives that could be considered for our experiments?
A3: Yes, several other triptans have been developed with longer half-lives than this compound, which may be more suitable for certain experimental designs. Frovatriptan has the longest half-life at approximately 26 hours. Naratriptan and Eletriptan also have longer half-lives than this compound. When selecting a triptan for your research, it is important to consider not only the half-life but also the receptor binding profile and potential off-target effects.
Troubleshooting Guides
Issue 1: Rapid Recurrence of Migraine-Like Symptoms in Animal Models
Problem: In our nitroglycerin-induced migraine model in rats, we observe an initial reduction in allodynia after this compound administration, but the effect diminishes quickly, and the animals revert to a hypersensitive state within a few hours. This makes it difficult to assess the full therapeutic potential of our co-administered experimental compound.
Possible Causes:
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Short Half-Life: this compound's short half-life means it is rapidly cleared from the system, leading to a decline in plasma concentrations below the therapeutic threshold.
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Rapid Metabolism: Rodents can have a faster metabolic rate compared to humans, potentially further shortening the effective duration of the drug.
Solutions:
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Administer a Second Dose: A second dose of this compound can be administered after a specific interval to maintain therapeutic levels. The timing of the second dose should be based on the observed duration of action in your specific model.
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Use a Different Triptan: Consider using a triptan with a longer half-life, such as Frovatriptan, to provide more sustained 5-HT1B/1D receptor activation.
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Develop a Sustained-Release Formulation: For preclinical studies, developing a sustained-release formulation of this compound, such as microspheres, can provide continuous drug exposure.
Issue 2: High Variability in Oral this compound Absorption in Preclinical Studies
Possible Causes:
-
First-Pass Metabolism: The extensive first-pass metabolism of oral this compound can vary between individual animals.
-
Gastric Emptying Rate: Differences in gastric emptying rates among animals can affect the rate and extent of drug absorption.
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Food Effects: The presence of food in the stomach can influence the absorption of orally administered drugs.
Solutions:
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Switch to a Different Route of Administration: Subcutaneous or intraperitoneal injection will bypass first-pass metabolism and provide more consistent bioavailability.
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Fasting Protocol: Implement a standardized fasting protocol for all animals before oral drug administration to minimize variability in gastric emptying and food effects.
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Use of Orodispersible Tablets: While more common in clinical settings, the principles of rapid disintegration formulations can be adapted for preclinical studies to improve absorption consistency.
Issue 3: Difficulty in Correlating Pharmacokinetic and Pharmacodynamic Data
Problem: We are struggling to establish a clear correlation between the plasma concentrations of this compound and the observed behavioral responses in our animal model. The peak behavioral effect does not seem to align with the peak plasma concentration (Cmax).
Possible Causes:
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Delayed CNS Penetration: While this compound's ability to cross the blood-brain barrier is debated, any delay in reaching its central targets could lead to a lag between plasma Cmax and the central pharmacodynamic effect.
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Complex Mechanism of Action: this compound's therapeutic effect involves multiple mechanisms, including cranial vasoconstriction and inhibition of neuropeptide release, which may have different time courses.
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Metabolite Activity: The primary metabolite of this compound is inactive, but it's important to confirm this in your specific experimental context.
Solutions:
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Time-Course Studies: Conduct detailed time-course studies that measure both plasma concentrations and behavioral endpoints at multiple time points after drug administration.
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Direct CNS Administration: For mechanistic studies, consider direct administration into the central nervous system (e.g., intracerebroventricular injection) to bypass the blood-brain barrier and directly assess central effects.
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Measure Target Engagement: If possible, incorporate methods to measure target engagement, such as receptor occupancy studies, to better correlate drug levels with biological activity at the site of action.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Triptans (Oral Administration)
| Triptan | Bioavailability (%) | Tmax (hours) | Half-life (hours) |
| This compound | 14 | 2.5 | 2 |
| Rizatriptan | 45 | 1.0-1.5 | 2-3 |
| Zolmitriptan | 40 | 1.5 | 3 |
| Naratriptan | 70 | 2-3 | 6 |
| Almotriptan | 70 | 1.5-4.0 | 3-4 |
| Eletriptan | 50 | 1.5 | 4 |
| Frovatriptan | 24-30 | 2-4 | 26 |
Data compiled from multiple sources. Tmax and Half-life are approximate values and can vary.
Table 2: Efficacy of Different this compound Formulations in Acute Migraine Treatment (Pain-Free at 2 Hours)
| Formulation | Dose | Pain-Free at 2 hours (%) | Placebo (%) |
| Oral Tablet | 50 mg | 28-51 | 11-28 |
| Oral Tablet | 100 mg | 32-67 | 11-28 |
| Nasal Spray | 20 mg | 55-64 | 25-36 |
| Subcutaneous Injection | 6 mg | ~80 | ~15 |
| Suppository | 25 mg | 64-74 | 21-48 |
Data compiled from multiple clinical trials. The range of efficacy reflects results from different studies.
Experimental Protocols
Protocol 1: Nitroglycerin (NTG)-Induced Migraine Model in Rats
Objective: To induce a migraine-like state in rats to test the efficacy of anti-migraine compounds.
Materials:
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Nitroglycerin (NTG) solution (e.g., 10 mg/mL in propylene (B89431) glycol)
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Saline solution (0.9% NaCl)
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Male Sprague-Dawley rats (250-300g)
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Syringes and needles for subcutaneous injection
Procedure:
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Acclimatization: Allow rats to acclimatize to the housing and handling for at least one week before the experiment.
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Baseline Behavioral Testing: Conduct baseline behavioral assessments (e.g., von Frey test for mechanical allodynia) to establish pre-treatment thresholds.
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NTG Administration: Prepare a fresh dilution of NTG in saline. Inject rats subcutaneously with NTG at a dose of 10 mg/kg. Control animals should receive a vehicle injection (saline with the corresponding concentration of propylene glycol).
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Behavioral Assessments: At specific time points after NTG injection (e.g., 2, 4, and 6 hours), perform behavioral tests to assess for migraine-like symptoms such as mechanical allodynia.
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Drug Administration: Administer this compound or the experimental compound at a predetermined time after NTG injection, based on the expected onset of migraine-like symptoms.
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Post-Drug Behavioral Assessments: Repeat the behavioral assessments at various time points after drug administration to evaluate its efficacy in reversing the NTG-induced hypersensitivity.
Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments
Objective: To quantify mechanical sensitivity in rodents.
Materials:
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Von Frey filaments with a range of calibrated bending forces
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Elevated wire mesh platform
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Testing chambers
Procedure:
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Habituation: Place the animal in the testing chamber on the wire mesh platform and allow it to acclimate for at least 15-20 minutes before testing.
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Filament Application: Start with a filament near the expected 50% withdrawal threshold. Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause it to bend. Hold for 3-5 seconds.
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Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
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Up-Down Method: If there is a positive response, the next filament tested should be weaker. If there is no response, the next filament should be stronger.
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Data Analysis: The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold using the Dixon up-down method.
Mandatory Visualizations
References
Challenges in measuring unbound Sumatriptan concentrations in brain tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the measurement of unbound Sumatriptan concentrations in brain tissue.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to measure unbound this compound in the brain?
Measuring unbound this compound in the brain presents several challenges:
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Blood-Brain Barrier (BBB) Permeability: this compound is a relatively hydrophilic drug, and it has long been debated whether it can cross the BBB to a significant extent.[1][2][3] While traditionally considered to have poor central nervous system (CNS) penetration, recent studies indicate that this compound can rapidly enter specific brain regions.[4] This variable and potentially low penetration makes accurate quantification difficult.
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Low Unbound Fraction: Like many drugs, this compound binds to proteins and other components in both plasma and brain tissue.[5] Only the unbound drug is pharmacologically active and able to interact with its target receptors. Accurately measuring this small unbound fraction requires highly sensitive analytical methods.
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Complex Brain Microenvironment: The brain is a complex organ with different cell types and compartments. The distribution of this compound can be influenced by pH gradients and active transport systems within the brain tissue, which can lead to discrepancies between different measurement techniques.
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Technical Limitations of Assays: Each method for measuring unbound drug concentrations has its own set of limitations, such as non-specific binding to equipment, disruption of the cellular environment during sample preparation, and the technical complexity of in vivo procedures.
Q2: What are the common methods to measure unbound drug concentrations in the brain?
There are three primary methods used to determine unbound drug concentrations in brain tissue:
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In Vivo Microdialysis: This technique involves implanting a small probe into a specific brain region of a live animal. The probe's semipermeable membrane allows for the collection of unbound molecules from the brain's extracellular fluid, which can then be analyzed. It is considered a gold standard for measuring unbound concentrations in vivo as it allows for continuous sampling in awake animals.
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Brain Slice Method: This in vitro technique uses fresh, viable brain slices. The slices are incubated with the drug, and the uptake into the tissue is measured. This method is considered more physiologically relevant than the brain homogenate method because it preserves the cellular structure, pH gradients, and active transport systems of the brain tissue.
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Equilibrium Dialysis of Brain Homogenate: In this widely used in vitro method, brain tissue is first homogenized, breaking down the cellular structure. The homogenate is then placed in a dialysis chamber separated from a buffer by a semipermeable membrane. At equilibrium, the concentration of the unbound drug in the buffer is measured to determine the fraction unbound in the brain homogenate (fu,brain).
Q3: What is the mechanism of action of this compound?
This compound is a selective agonist for serotonin (B10506) 5-HT1B and 5-HT1D receptors. Its anti-migraine effect is believed to be due to:
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Cranial Vasoconstriction: Activation of 5-HT1B receptors on cranial blood vessels causes them to constrict, counteracting the vasodilation associated with migraine attacks.
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Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP).
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Inhibition of Pain Signal Transmission: this compound may also block the transmission of pain signals within the trigeminal nucleus caudalis in the brainstem.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in unbound concentration measurements between replicates. | Inconsistent tissue homogenization. Pipetting errors, especially with small volumes. Temperature fluctuations during incubation. Incomplete equilibrium in dialysis-based assays. | Ensure a standardized and thorough homogenization protocol. Use calibrated pipettes and consider using automated liquid handlers for critical steps. Maintain a constant temperature (typically 37°C) throughout the experiment. Optimize dialysis time to ensure equilibrium is reached for this compound. |
| Discrepancy between results from the brain slice method and brain homogenate method. | The brain homogenate method does not account for active transport or pH partitioning into intracellular compartments. The brain slice method better preserves the physiological environment of the brain tissue. | This is an expected outcome for certain compounds. The brain slice method is generally considered more predictive of the in vivo situation. Consider using the brain slice method to investigate if active transport or lysosomal trapping is a factor for this compound. |
| Low recovery of this compound in equilibrium dialysis or ultrafiltration assays. | Non-specific binding of this compound to the dialysis membrane or filter device. Instability of this compound in the assay buffer or homogenate. | Pre-treat the device with a solution of a non-interfering protein or use low-binding materials. Evaluate the stability of this compound under the assay conditions (pH, temperature, time). Include a recovery calculation in your assay validation. |
| In vivo microdialysis probe recovery is low or inconsistent. | Improper probe placement. Tissue damage around the probe. Clogging of the dialysis membrane. Incorrect perfusion flow rate. | Use stereotaxic surgery for accurate probe implantation. Allow for a stabilization period after probe insertion to minimize the effects of tissue trauma. Ensure the perfusion fluid is filtered and degassed. Optimize the flow rate; slower rates generally lead to higher recovery but may have a lower temporal resolution. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C14H21N3O2S | |
| Molar Mass | 295.40 g/mol | |
| pKa (amine group) | 9.63 | |
| LogP | 0.93 | |
| Water Solubility | 101 mg/mL (at 20°C) | |
| Protein Binding | 14-21% |
Table 2: Reported Unbound Partition Coefficients (Kp,uu) for this compound in Rat Brain
| Brain Region | Kp,uu | Reference(s) |
| Whole Brain | 0.045 | |
| Trigeminal Ganglion | 0.923 |
Kp,uu is the unbound brain-to-plasma concentration ratio, which indicates the extent of net transport across the blood-brain barrier. A value < 1 suggests active efflux.
Experimental Protocols
Protocol 1: Equilibrium Dialysis for Brain Tissue Binding
This protocol is adapted from established methods for determining the fraction of unbound drug in brain homogenate (fu,brain).
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Preparation of Brain Homogenate:
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Harvest brains from the species of interest (e.g., rat) and immediately place them on ice.
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Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a specific dilution (e.g., 1:9 tissue-to-buffer ratio).
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Keep the homogenate on ice until use.
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Equilibrium Dialysis Setup:
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Use a commercially available 96-well equilibrium dialysis apparatus with a semipermeable membrane (e.g., molecular weight cutoff of 12-14 kDa).
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Add the brain homogenate spiked with this compound to one side of the membrane (the donor chamber).
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Add the corresponding buffer to the other side (the receiver chamber).
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Incubation:
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Seal the dialysis plate and incubate at 37°C with gentle shaking for a predetermined time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium.
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Sample Analysis:
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After incubation, collect samples from both the donor and receiver chambers.
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Analyze the concentration of this compound in both samples using a validated analytical method, such as LC-MS/MS.
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Calculation of Fraction Unbound:
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The fraction unbound in the homogenate (fu,homogenate) is calculated as the ratio of the concentration in the receiver chamber to the concentration in the donor chamber.
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The fraction unbound in the brain tissue (fu,brain) can then be calculated by correcting for the dilution of the homogenate.
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Protocol 2: Brain Slice Method
This protocol provides a general workflow for the brain slice uptake method.
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Preparation of Brain Slices:
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Anesthetize and decapitate the animal (e.g., rat).
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Rapidly remove the brain and place it in ice-cold artificial cerebrospinal fluid (aCSF).
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Cut thin (e.g., 300 µm) coronal brain slices using a vibratome.
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Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for a recovery period.
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Uptake Experiment:
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Place individual brain slices into wells of a 24-well plate containing pre-warmed, oxygenated aCSF with a known concentration of this compound.
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Incubate the slices at 37°C for a specified time (e.g., 5 hours) to allow for drug uptake.
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Sample Processing and Analysis:
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After incubation, remove the slices, gently wash them to remove excess surface drug, and weigh them.
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Homogenize the slices in a suitable solvent to extract the drug.
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Analyze the concentration of this compound in the slice homogenate and in the incubation buffer using LC-MS/MS.
-
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Calculation of Unbound Volume of Distribution (Vu,brain):
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Vu,brain is calculated as the ratio of the total amount of drug in the brain slice to the concentration of unbound drug in the incubation buffer, normalized by the tissue weight. This parameter describes the relationship between the total drug concentration in the brain and the unbound concentration in the brain's interstitial fluid.
-
Visualizations
Caption: this compound's dual mechanism of action on 5-HT1B and 5-HT1D receptors.
Caption: Workflow for measuring unbound this compound in brain tissue.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. Does this compound cross the blood-brain barrier in animals and man? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does this compound cross the blood–brain barrier in animals and man? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does this compound cross the blood–brain barrier in animals and man? | springermedicine.com [springermedicine.com]
- 4. Rapid uptake of this compound into the brain: An ongoing question of blood-brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regional distribution of unbound eletriptan and this compound in the CNS and PNS in rats: implications for a potential central action - PMC [pmc.ncbi.nlm.nih.gov]
Refining Sumatriptan delivery to bypass first-pass metabolism in animal studies.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers developing and evaluating novel Sumatriptan delivery systems in animal models to bypass first-pass metabolism.
Troubleshooting Guides
Intranasal Delivery Issues
Question: We are observing high variability in plasma concentrations of this compound following intranasal administration in our rat model. What could be the cause?
Answer: High variability in plasma concentrations following intranasal delivery is a common issue. Several factors could be contributing:
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Inconsistent Administration Technique: The precise site of deposition within the nasal cavity is critical. If the formulation is administered too far anteriorly, it may be cleared by mucociliary action and swallowed, leading to oral absorption and first-pass metabolism.[1] If administered too forcefully, it can cause irritation or injury. Ensure a consistent and gentle technique, placing a small droplet at the nostril and allowing the animal to inhale it.[2]
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Animal Restraint and Anesthesia: The animal's head must be properly immobilized during administration to ensure the correct dose is delivered.[2] Anesthesia can affect breathing rate and mucociliary clearance, so its use and depth should be consistent across all animals in a study group.[3] For chronic studies, consider techniques for administration to awake mice after an acclimation period to avoid the confounding effects of anesthesia.[4]
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Formulation Properties: The viscosity, pH, and mucoadhesive properties of your formulation can significantly impact its retention time in the nasal cavity. A formulation that is too liquid may be cleared quickly. Consider optimizing your formulation with mucoadhesive polymers to enhance nasal residence time.
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Volume of Administration: The maximum volume that can be administered intranasally to rodents is limited (e.g., 10-20 µL total for mice, 20-50 µL for rats). Exceeding this can lead to the dose being shunted to the lungs or gastrointestinal tract, altering the absorption profile.
Question: Our this compound nanoparticle formulation shows poor brain uptake after intranasal administration in mice. How can we improve this?
Answer: Enhancing nose-to-brain delivery requires careful optimization of both the formulation and the administration protocol.
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Particle Size and Surface Chemistry: For direct nose-to-brain transport, nanoparticle size is a critical parameter, with smaller particles (e.g., ~70-120 nm) often showing better uptake. The surface chemistry of your nanoparticles can be modified with specific ligands or coatings (e.g., chitosan) to improve mucoadhesion and penetration through the nasal mucosa.
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Targeting the Olfactory Region: Direct delivery to the brain primarily occurs via the olfactory region in the upper nasal cavity. Standard pipetting may not effectively reach this area. Specialized catheter-based methods have been developed for region-specific application and may improve your results.
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Overcoming Mucociliary Clearance: This is a major barrier to nasal drug delivery. Mucoadhesive formulations can increase residence time. An alternative experimental technique is reverse cannulation, where a cannula is inserted through the esophagus to deliver the drug against the direction of ciliary motion, which can enhance retention and transport efficiency.
Transdermal Delivery Issues
Question: We are seeing low and inconsistent plasma levels of this compound with our transdermal patch in a hairless rat model. What are the potential issues?
Answer: Transdermal delivery can be challenging due to the barrier properties of the stratum corneum. Inconsistent results often stem from issues with the patch, the application site, or species-specific skin differences.
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Skin Permeation: this compound's hydrophilicity can limit its passive diffusion across the skin. Your formulation may require permeation enhancers. Studies have explored various solvent systems, such as combinations of propylene (B89431) glycol and ethanol, to improve the flux of this compound across the skin.
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Patch Adhesion and Application: Ensure the patch maintains full and consistent contact with the skin throughout the study period. The application site should be clean, dry, and free of any irritation. In animal models, securing the patch with a light bandage may be necessary to prevent removal by the animal.
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Animal Model Selection: There are significant physiological and structural differences between the skin of various animal species and humans. While hairless rats are commonly used, their skin can be more permeable than human skin. Pig skin is often considered a closer model in terms of thickness and lipid content. Be aware that inter- and intra-species variability in skin permeability is a known factor.
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Metabolism in the Skin: The skin itself has metabolic activity, which could potentially degrade the drug before it reaches systemic circulation. While this is less of a concern for this compound compared to hepatic metabolism, it's a factor to consider in preclinical models.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to bypass the first-pass metabolism for this compound?
A1: this compound has a very low oral bioavailability, approximately 15% in humans, due to extensive pre-systemic metabolism in the liver (first-pass effect) and incomplete absorption from the gastrointestinal tract. This leads to high inter-patient variability and requires a much larger oral dose than would be needed if administered systemically. Bypassing the liver through alternative routes like intranasal or transdermal delivery can lead to more rapid and consistent achievement of therapeutic plasma concentrations with a potentially lower dose.
Q2: What are the main alternative routes being explored for this compound delivery in animal models?
A2: The primary alternative routes investigated are intranasal and transdermal delivery.
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Intranasal Delivery: This route offers rapid absorption directly into the systemic circulation via the highly vascular nasal mucosa, avoiding the gastrointestinal tract and first-pass metabolism. It is also being explored for direct nose-to-brain delivery to target central mechanisms of migraine.
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Transdermal Delivery: This involves applying a patch to the skin for controlled, sustained drug release directly into the bloodstream. This route completely avoids the GI tract and first-pass metabolism, making it suitable for patients with migraine-associated nausea and vomiting.
Q3: What are the key pharmacokinetic parameters to measure when evaluating a new this compound delivery system in animals?
A3: The key parameters include:
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Maximum Plasma Concentration (Cmax): The highest concentration of the drug reached in the blood.
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Time to Maximum Plasma Concentration (Tmax): The time it takes to reach Cmax, indicating the speed of absorption.
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Area Under the Curve (AUC): Represents the total systemic exposure to the drug over time.
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Bioavailability (%F): The fraction of the administered dose that reaches the systemic circulation compared to intravenous administration. In preclinical studies, oral bioavailabilities have been reported as 37% in rats, 58% in dogs, and 23% in rabbits.
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Drug Targeting Efficiency (DTE) and Direct Transport Percentage (DTP): For nose-to-brain delivery studies, these neuropharmacokinetic parameters are calculated to quantify the extent of direct brain delivery.
Q4: How do I choose the right animal model for my study?
A4: The choice of animal model depends on the specific research question and delivery route.
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For Intranasal Studies: Rats and mice are commonly used due to their well-characterized anatomy and the availability of established administration protocols.
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For Transdermal Studies: The choice is more complex due to inter-species differences in skin. Pigs are often considered the most relevant model due to similarities with human skin, while hairless rats and guinea pigs are also used. It's important to acknowledge that no animal model perfectly replicates human physiology, and results may not always translate directly.
Q5: What bioanalytical methods are suitable for quantifying this compound in animal plasma?
A5: High-Performance Liquid Chromatography (HPLC) coupled with either UV detection or, more commonly, tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying this compound in biological matrices like plasma and brain homogenate. LC-MS/MS offers high sensitivity and specificity, with lower limits of quantitation (LLOQ) reported in the range of 0.1-0.5 ng/mL.
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound via Different Routes in Animal Models
| Delivery Route | Animal Model | Key Findings | Reference |
| Oral | Rat | Bioavailability: 37% | |
| Oral | Dog | Bioavailability: 58% | |
| Oral | Rabbit | Bioavailability: 23% | |
| Intranasal (Solution) | Rat | Rapid absorption with two peaks (0.5h and 1.5-2h), suggesting some oral absorption of the dose. Bioavailability estimated at ~30%. | |
| Intranasal (NLCs) | Rat | Drug Targeting Efficiency (DTE) to the brain: 258.02%. Direct Transport Percentage (DTP): 61.23%. | |
| Buccal (Tablets) | Rabbit | Relative bioavailability compared to oral solution: 140.78%. | |
| Transdermal (PLGA NPs) | Ex-vivo Rat Skin | Nanoparticle formulation showed minimal lag time and a high flux of 345.8 µg·cm⁻²·h⁻¹ was achieved with a permeation enhancer. |
NLCs: Nanostructured Lipid Carriers; PLGA NPs: Poly(lactic-co-glycolic acid) Nanoparticles.
Experimental Protocols
Protocol 1: Intranasal Administration in Mice (Pipette Method)
This protocol is adapted from established methods for delivering substances to awake or anesthetized mice.
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Animal Preparation:
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For anesthetized administration, induce anesthesia using isoflurane (B1672236) (initiate at 4%, maintain at 2%). Confirm the appropriate level of anesthesia by checking for the loss of the righting reflex.
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For awake administration, acclimate mice to handling for 2-4 weeks prior to the experiment to minimize stress.
-
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Restraint:
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Anesthetized: Place the mouse in a supine position on a corkboard or similar surface, securing the limbs with tape.
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Awake: Use a modified scruff grip to securely immobilize the animal's head, ensuring the neck is held parallel to the floor.
-
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Formulation Preparation: Prepare the this compound formulation (e.g., solution, nanoparticle suspension) and draw the required volume into a micropipette. The total volume should typically not exceed 20-30 µL per mouse.
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Administration:
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Slowly dispense a small droplet (1-2 µL) of the solution onto the opening of one nostril, allowing the animal to inhale it naturally.
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Wait approximately 30-60 seconds between droplets to allow for absorption and prevent the solution from being shunted into the lungs or esophagus.
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Alternate between the left and right nostrils for each subsequent droplet until the full dose has been administered.
-
-
Post-Administration Monitoring: Place the animal in a recovery cage and monitor for at least 5-10 minutes for any signs of respiratory distress or adverse reactions.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the double emulsion solvent evaporation method.
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Primary Emulsion (W1/O):
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Dissolve a known amount of this compound Succinate in a small volume of aqueous solution (e.g., distilled water). This is the internal aqueous phase (W1).
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Dissolve the polymer, Poly(lactic-co-glycolic acid) (PLGA), in a water-immiscible organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate. This is the oil phase (O).
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Add the internal aqueous phase (W1) to the oil phase (O) and sonicate the mixture at high energy (using a probe sonicator) in an ice bath to form a stable primary water-in-oil (W1/O) emulsion.
-
-
Secondary Emulsion (W1/O/W2):
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Prepare an external aqueous phase (W2) containing a surfactant/stabilizer, such as Poloxamer 188 or polyvinyl alcohol (PVA), dissolved in water.
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Add the primary emulsion (W1/O) dropwise to the external aqueous phase (W2) under continuous stirring or sonication to form the double emulsion (W1/O/W2).
-
-
Solvent Evaporation:
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Continuously stir the resulting double emulsion at room temperature for several hours (e.g., 3-4 hours) under a magnetic stirrer. This allows the organic solvent (DCM) to evaporate, leading to the precipitation of the polymer and the formation of solid nanoparticles.
-
-
Nanoparticle Recovery and Purification:
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Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) at a low temperature (4°C).
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in distilled water. Repeat the centrifugation and washing steps two to three times to remove any unentrapped drug and excess surfactant.
-
-
Lyophilization (Freeze-Drying):
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Resuspend the final washed nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose).
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Freeze the suspension and then lyophilize it to obtain a dry, stable nanoparticle powder that can be stored and reconstituted for future use.
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Visualizations
Caption: Experimental workflow for evaluating novel this compound delivery systems.
Caption: Bypassing this compound's first-pass metabolism with alternative routes.
References
- 1. Absorption, pharmacokinetics and metabolism of 14C-sumatriptan following intranasal administration to the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-support.uq.edu.au [research-support.uq.edu.au]
- 3. Intranasal Drug Administration in Mice via Pipette and Reverse-Cannulation for Nose-to-Brain Drug Delivery [jove.com]
- 4. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting for Sumatriptan's hydrophilic properties in CNS penetration studies.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the central nervous system (CNS) penetration of Sumatriptan, a hydrophilic anti-migraine drug.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to study this compound's penetration into the CNS?
A1: The primary challenges stem from this compound's inherent physicochemical properties. It is a relatively hydrophilic compound, and molecules with low lipophilicity generally struggle to passively diffuse across the tightly regulated blood-brain barrier (BBB).[1][2][3] Furthermore, this compound is a known substrate of the P-glycoprotein (P-gp) efflux transporter located on the luminal side of the brain endothelial cells.[4][5] This transporter actively pumps this compound from the brain back into the bloodstream, significantly limiting its net accumulation in the CNS.
Q2: Does this compound cross the blood-brain barrier at all?
A2: Yes, despite its hydrophilic nature and active efflux, evidence indicates that this compound does cross the BBB, although to a limited and heterogeneous extent. Studies in rats have shown rapid uptake into specific brain regions, such as the hypothalamus and brainstem, within minutes of administration. However, the overall unbound brain-to-plasma concentration ratio (Kp,uu) for the whole brain is low, reported to be approximately 0.045 in rats. This suggests that while widespread distribution is restricted, the drug can reach concentrations in specific neuroanatomical sites sufficient to engage central 5-HT1B/1D receptors.
Q3: What is the role of P-glycoprotein (P-gp) in this compound's CNS distribution?
A3: P-glycoprotein (P-gp), an ATP-dependent efflux pump, plays a critical gatekeeper role at the BBB, preventing the entry of a wide range of xenobiotics into the brain. This compound is recognized and transported by P-gp. This active efflux is a major contributor to its low brain penetration. In studies using P-gp knockout mice, the brain concentration of other triptans that are P-gp substrates was significantly increased compared to wild-type mice, confirming the transporter's importance. Therefore, any experimental design for this compound's CNS penetration must account for the influence of P-gp.
Q4: What are the expected pharmacokinetic parameters for this compound?
A4: this compound is absorbed rapidly after administration, though oral bioavailability is low (around 14-15%) due to metabolism. It has a low plasma protein binding of 14-21% and a relatively short elimination half-life of about 2 hours. Its volume of distribution is approximately 2.7 L/kg. These parameters are crucial for designing in vivo studies, particularly for determining dosing regimens and sampling time points.
Troubleshooting Guides
Issue 1: Consistently low or undetectable concentrations of this compound in brain samples.
| Possible Cause | Recommended Solution(s) |
| High P-gp Efflux Activity | 1. Inhibitor Co-administration: In a separate experimental group, co-administer a known P-gp inhibitor (e.g., verapamil, zosuquidar) to assess the extent of P-gp-mediated efflux. A significant increase in brain concentration would confirm P-gp's role. 2. Knockout Models: If available, use P-gp knockout (mdr1a/1b-/-) animal models to eliminate the influence of the transporter. |
| Insufficient Analytical Sensitivity | 1. Optimize LC-MS/MS: Use a highly sensitive triple quadrupole mass spectrometer (UPLC-MS/MS) for quantification. 2. Use Stable Isotope-Labeled Internal Standard: Employ a deuterated internal standard (e.g., this compound-d6) to improve accuracy and precision. 3. Method Validation: Ensure the lower limit of quantification (LLOQ) is sufficient to detect the expected low brain concentrations (e.g., in the sub-ng/mL range). |
| Inadequate Dosing or Study Duration | 1. Steady-State Infusion: For determining Kp,uu, a continuous intravenous infusion is recommended to achieve steady-state plasma and brain concentrations. 2. Dose Selection: Review literature to ensure the administered dose is sufficient to produce plasma concentrations within a quantifiable range for brain tissue analysis. |
| Rapid Metabolism | 1. Metabolite Analysis: this compound is primarily metabolized by MAO-A. Consider quantifying its major inactive indoleacetic acid metabolite to understand the metabolic fate. 2. Inhibitor Studies: In mechanistic studies, co-administration of an MAO-A inhibitor could be used to assess the impact of metabolism on brain exposure. |
Issue 2: High variability in brain concentration data between subjects.
| Possible Cause | Recommended Solution(s) |
| Regional Differences in Brain Uptake | 1. Regional Dissection: Instead of using whole-brain homogenate, dissect and analyze specific regions of interest (e.g., hypothalamus, brainstem, cortex) separately. This compound distribution is known to be heterogeneous. |
| Compromised BBB Integrity | 1. Use BBB Integrity Markers: During surgical procedures like in situ brain perfusion or microdialysis probe implantation, include a vascular marker (e.g., [14C]sucrose or Evans blue dye) to confirm the BBB remains intact. Discard data from animals with a compromised barrier. |
| Inconsistent Surgical/Perfusion Technique | 1. Standardize Protocols: Ensure perfusion rates, surgical times, and tissue collection methods are consistent across all animals. 2. Adequate Training: Provide thorough training for all personnel involved in the surgical and sampling procedures to minimize technical variability. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound relevant to CNS penetration studies.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 295.4 g/mol | |
| Class | Hydrophilic Triptan | |
| Oral Bioavailability | ~14-15% | |
| Plasma Protein Binding | 14 - 21% | |
| Elimination Half-life (t1/2) | ~2 hours | |
| Primary Metabolism | Monoamine Oxidase A (MAO-A) |
| P-gp Substrate | Yes | |
Table 2: Unbound Brain-to-Plasma Concentration Ratios (Kp,uu) of this compound in Rats at Steady State
| Brain/Tissue Region | Kp,uu Value | Reference(s) |
|---|---|---|
| Whole Brain | 0.045 | |
| Hypothalamus | ~0.03 (Calculated from Kp,ROI) | |
| Brain Stem | ~0.02 (Calculated from Kp,ROI) | |
| Frontal Cortex | ~0.02 (Calculated from Kp,ROI) | |
| Striatum | 0.008 |
| Trigeminal Ganglion (PNS) | 0.923 | |
Note: Kp,uu is the ratio of unbound drug concentration in brain to unbound drug concentration in plasma, representing the net result of transport processes across the BBB.
Experimental Protocols
Protocol 1: In Situ Brain Perfusion in the Rat
This technique allows for the precise measurement of BBB permeability independent of peripheral metabolism and plasma protein binding.
Objective: To determine the brain uptake rate of this compound.
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine). Monitor body temperature and maintain at 37°C.
-
Surgical Procedure:
-
Perform a midline incision on the neck to expose the common carotid arteries (CCAs).
-
Ligate the external carotid arteries.
-
Cannulate the right CCA with polyethylene (B3416737) tubing connected to a syringe pump.
-
Sever both jugular veins to allow for outflow of the perfusate.
-
-
Perfusion:
-
Begin perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, warmed to 37°C, and gassed with 95% O2/5% CO2) at a constant flow rate (e.g., 10 mL/min) for a pre-wash period of 30 seconds.
-
Switch to the perfusion buffer containing a known concentration of this compound and a vascular marker (e.g., [14C]sucrose).
-
Perfuse for a short, defined period (e.g., 15, 30, 60 seconds) to measure the initial rate of uptake.
-
-
Termination and Sample Collection:
-
Stop the perfusion and decapitate the animal.
-
Rapidly dissect the brain, remove meninges and choroid plexus, and weigh it.
-
Collect a sample of the perfusate for concentration analysis.
-
-
Sample Analysis:
-
Homogenize the brain tissue.
-
Analyze the concentration of this compound in the brain homogenate and perfusate using a validated LC-MS/MS method.
-
Determine the concentration of the vascular marker to calculate the residual vascular volume.
-
-
Calculations: Calculate the brain uptake clearance (Kin) or permeability-surface area (PS) product using established equations, correcting for the vascular space.
Adjustment for this compound: Due to expected low permeability, ensure the LC-MS/MS assay is highly sensitive. To investigate the role of efflux, a parallel experiment can be run with a P-gp inhibitor (e.g., 100 µM verapamil) included in the perfusion buffer.
Protocol 2: Brain Microdialysis in Freely Moving Rats
Microdialysis is considered a gold-standard technique to measure unbound, pharmacologically active drug concentrations in the brain's extracellular fluid (ECF).
Objective: To determine the time-course of unbound this compound concentrations in a specific brain region (e.g., striatum or hypothalamus).
Methodology:
-
Probe Implantation Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeted to the brain region of interest. Secure it to the skull with dental cement.
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a microdialysis bowl that allows free movement.
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours.
-
-
Dosing and Sampling:
-
Administer this compound (e.g., via subcutaneous injection).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into sealed microvials.
-
Collect parallel blood samples at specified time points to determine plasma concentrations.
-
-
Probe Calibration (Recovery): Determine the in vivo recovery of the probe for this compound. This can be done using the zero-net-flux method or retrodialysis at the end of the experiment.
-
Sample Analysis:
-
Analyze this compound concentrations in the dialysate and plasma (unbound fraction) using a highly sensitive LC-MS/MS method.
-
-
Data Analysis: Correct the measured dialysate concentrations for the probe's in vivo recovery to determine the actual unbound ECF concentration. Plot the concentration-time profiles for both brain ECF and plasma.
Adjustment for this compound: The primary challenge is that the low ECF concentrations may be below the LLOQ of the analytical method. Therefore, maximizing analytical sensitivity is critical. Pooling samples from two consecutive time points may be considered if necessary, though this reduces temporal resolution.
Visualizations
Caption: Factors limiting this compound's CNS penetration.
Caption: Experimental workflow for In Situ Brain Perfusion.
Caption: Troubleshooting logic for low brain concentrations.
References
- 1. Does this compound cross the blood-brain barrier in animals and man? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced pharmacological efficacy of this compound due to modification of its physicochemical properties by inclusion in selected cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 4. Regional distribution of unbound eletriptan and this compound in the CNS and PNS in rats: implications for a potential central action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Molecular Mechanism of Triptan Transport by P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Site of Action of Sumatriptan
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments and accessing key information related to the ongoing debate on the central versus peripheral site of action of Sumatriptan.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective serotonin (B10506) receptor agonist that specifically targets 5-HT1B and 5-HT1D receptors. Its therapeutic effects in migraine are attributed to three main actions: vasoconstriction of dilated cranial blood vessels, inhibition of the release of pro-inflammatory neuropeptides (like CGRP) from trigeminal nerve endings, and a reduction of pain signal transmission.
Q2: What is the core of the debate regarding this compound's site of action?
The central question is whether this compound primarily exerts its therapeutic effects in the periphery (outside the central nervous system) or if it has a significant site of action within the CNS. This debate is largely fueled by conflicting evidence regarding its ability to cross the blood-brain barrier (BBB).
Q3: What is the evidence for a peripheral site of action?
The main argument for a peripheral site of action is this compound's relatively low lipophilicity and poor penetration of the BBB under normal conditions. This suggests that its primary effects are on cranial blood vessels and the peripheral terminals of the trigeminal nerve located outside the BBB.
Q4: What is the evidence for a central site of action?
Several lines of evidence suggest a potential central role for this compound. Studies have shown that this compound can cross the BBB to some extent, particularly during a migraine attack when the BBB's permeability may be altered. Furthermore, triptan binding sites have been identified in CNS regions relevant to pain processing, and some studies have reported CNS-related side effects such as dizziness and fatigue.
Q5: Can this compound's action be both central and peripheral?
Yes, it is plausible that this compound has a dual mechanism of action. It may act peripherally to cause vasoconstriction and inhibit neuropeptide release from trigeminal nerve endings, while also having a central effect on pain modulation pathways once it crosses the BBB.
Troubleshooting Guides
Issue 1: Inconsistent results in blood-brain barrier (BBB) permeability studies.
-
Question: Why am I seeing variable BBB permeability to this compound in my animal models?
-
Answer:
-
Animal Model Variability: The integrity of the BBB can vary between different animal strains and even individual animals. Ensure you are using a consistent and well-characterized animal model.
-
Migraine Model Induction: If you are using a migraine model (e.g., nitroglycerin-induced), the timing and severity of BBB disruption can be variable. Standardize your induction protocol and consider including positive controls to confirm BBB opening.
-
Tracer Selection: The choice of tracer to assess BBB permeability is critical. Smaller molecular weight tracers may be more sensitive to subtle changes in permeability.
-
Perfusion Efficiency: Incomplete perfusion of the brain vasculature can lead to an overestimation of brain tissue concentration of this compound. Ensure your perfusion technique is thorough and consistent.
-
Issue 2: Difficulty in measuring neuropeptide release from trigeminal neurons.
-
Question: I am struggling to detect a consistent change in CGRP release from trigeminal ganglion cultures after this compound application. What could be the issue?
-
Answer:
-
Cell Culture Health: The health and viability of your primary trigeminal ganglion cultures are paramount. Ensure optimal culture conditions and check for signs of cytotoxicity.
-
Stimulation Protocol: The method used to stimulate neuropeptide release (e.g., capsaicin (B1668287), high potassium) needs to be optimized. The concentration and duration of the stimulus can significantly impact the amount of CGRP released.
-
Tachyphylaxis: Repeated application of stimulants like capsaicin can lead to desensitization of the neurons (tachyphylaxis), resulting in diminished neuropeptide release. Allow for adequate recovery time between stimulations.
-
Assay Sensitivity: The sensitivity of your CGRP detection method (e.g., ELISA) is crucial. Ensure your assay has a low enough detection limit to measure the expected concentrations of released CGRP.
-
Issue 3: High variability in in vivo electrophysiology recordings.
-
Question: My in vivo electrophysiological recordings of trigeminal nucleus caudalis (TNC) neurons show high variability in response to this compound. How can I improve consistency?
-
Answer:
-
Animal Stability: Maintaining stable physiological parameters (body temperature, heart rate, respiration) in the anesthetized animal is critical for consistent neuronal recordings.
-
Electrode Placement: Precise and reproducible placement of the recording electrode in the TNC is essential. Use stereotaxic coordinates and histological verification to confirm electrode location.
-
Anesthesia Level: The depth of anesthesia can significantly influence neuronal firing rates and responsiveness. Maintain a stable and appropriate level of anesthesia throughout the experiment.
-
Drug Administration Route: The route and rate of this compound administration can affect its concentration at the target site and the time course of its effects. Ensure consistent administration across all animals.
-
Quantitative Data
Table 1: Unbound Tissue-to-Plasma Concentration Ratio (Kp,uu) and Predicted Receptor Occupancy of this compound in Rats
| Tissue/Region | Kp,uu | Predicted 5-HT1B Receptor Occupancy (%) | Predicted 5-HT1D Receptor Occupancy (%) |
| Peripheral Nervous System (PNS) | |||
| Trigeminal Ganglion | 0.923 | Near-complete | Near-complete |
| Central Nervous System (CNS) | |||
| Whole Brain | 0.045 | 37 | 67 (at peak plasma concentration) |
Data adapted from Svane et al. (2024). This table shows that this compound has a much higher unbound concentration in the trigeminal ganglion (PNS) compared to the whole brain (CNS). However, even with lower brain penetration, the predicted receptor occupancy in the CNS is substantial.
Experimental Protocols
1. Assessment of Blood-Brain Barrier Permeability using Evans Blue Dye
This protocol is a common method to qualitatively and quantitatively assess the integrity of the BBB.
-
Materials:
-
Evans blue dye (2% in saline)
-
Anesthetized rats
-
Saline solution
-
Formamide
-
Spectrophotometer
-
-
Procedure:
-
Anesthetize the rat using an approved protocol.
-
Inject Evans blue dye (4 ml/kg) intravenously via the tail vein.
-
Allow the dye to circulate for a specified period (e.g., 60 minutes).
-
Perform transcardial perfusion with saline to remove the dye from the vasculature.
-
Dissect the brain and specific CNS regions of interest.
-
Homogenize the brain tissue in formamide.
-
Incubate the homogenate to extract the Evans blue dye.
-
Centrifuge the samples and measure the absorbance of the supernatant using a spectrophotometer at 620 nm.
-
Quantify the amount of Evans blue in the brain tissue by comparing it to a standard curve.
-
2. In Vivo Microdialysis for Measuring this compound in the Brain
This technique allows for the sampling of unbound this compound from the brain's extracellular fluid in a freely moving animal.
-
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system for this compound analysis
-
-
Procedure:
-
Surgically implant a guide cannula into the specific brain region of interest using a stereotaxic apparatus.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µl/min).
-
Collect the dialysate samples in a fraction collector at regular intervals.
-
Administer this compound to the animal via the desired route (e.g., subcutaneous, intraperitoneal).
-
Continue collecting dialysate samples to measure the time course of this compound concentration in the brain.
-
Analyze the dialysate samples for this compound concentration using a validated HPLC method.
-
Calibrate the probe recovery to accurately determine the absolute concentration of unbound this compound in the brain.
-
3. In Vivo Electrophysiology of Trigeminal Nucleus Caudalis (TNC) Neurons
This protocol allows for the recording of the electrical activity of single neurons in the TNC to assess the effects of this compound on central trigeminal pain processing.
-
Materials:
-
Anesthetized rats
-
Stereotaxic frame
-
Recording microelectrodes (e.g., tungsten)
-
Amplifier and data acquisition system
-
Stimulating electrode for dural stimulation
-
-
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the dura mater for stimulation.
-
Perform a laminectomy to expose the TNC for recording.
-
Carefully lower the recording microelectrode into the TNC to isolate the activity of a single neuron.
-
Characterize the neuron's receptive field and response properties to mechanical and thermal stimuli applied to the face.
-
Record the baseline spontaneous and evoked activity of the neuron.
-
Administer this compound systemically or locally.
-
Record the changes in neuronal activity in response to this compound.
-
At the end of the experiment, mark the recording site for histological verification.
-
Mandatory Visualizations
Caption: Proposed dual action signaling pathway of this compound.
Caption: Workflow for assessing BBB permeability.
Caption: Logic of the this compound site of action debate.
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Sumatriptan and Second-Generation Triptans
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The advent of Sumatriptan marked a significant milestone in the acute treatment of migraine, offering a targeted therapeutic approach through its agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors. Following its success, a new wave of "second-generation" triptans was developed with the aim of improving upon the pharmacokinetic and pharmacodynamic profile of the first-in-class agent. This guide provides a comparative overview of the in vivo efficacy of this compound versus key second-generation triptans—namely Rizatriptan (B1679398), Zolmitriptan (B1197), Naratriptan, Almotriptan, Eletriptan, and Frovatriptan—supported by preclinical experimental data.
While extensive clinical data is available for these compounds, this guide focuses on the foundational in vivo animal model data that underpins our understanding of their physiological effects. It is important to note that direct comparative in vivo studies for all second-generation triptans against this compound are not uniformly available in the published literature. Where direct comparisons are limited, individual preclinical findings are presented to offer a broader perspective on their pharmacological profiles.
Pharmacodynamic and Pharmacokinetic Profiles: A Tabular Comparison
The primary mechanism of action for all triptans is the agonism of 5-HT1B and 5-HT1D receptors, which leads to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides.[1] However, variations in their pharmacokinetic properties, such as bioavailability and half-life, can influence their clinical effectiveness.[2] Second-generation triptans were generally designed to offer improved oral bioavailability and longer half-lives compared to oral this compound.[3]
| Triptan | Bioavailability (Oral) | Half-life (t½) | Time to Maximum Plasma Concentration (Tmax) |
| This compound | ~14%[2][4] | ~2 hours | 1-2 hours |
| Almotriptan | ~70% | ~3-4 hours | 1.5-4 hours |
| Eletriptan | ~50% | ~4 hours | ~1.5 hours |
| Frovatriptan | ~24-30% | ~26 hours | 2-4 hours |
| Naratriptan | ~74% | ~6 hours | 2-4 hours |
| Rizatriptan | ~45% | ~2-3 hours | ~1 hour |
| Zolmitriptan | ~40% | ~3 hours | 1.5-2.5 hours |
In Vivo Efficacy: Comparative Data from Preclinical Models
Preclinical animal models are crucial for elucidating the pharmacological effects of anti-migraine compounds. Key models include the inhibition of neurogenic dural plasma protein extravasation, which mimics the inflammatory component of migraine, and the assessment of allodynia in response to migraine triggers like nitroglycerin (NTG).
Inhibition of Neurogenic Dural Extravasation
This model assesses the ability of a triptan to block the leakage of plasma proteins from dural blood vessels following stimulation of the trigeminal ganglion, a key process in neurogenic inflammation.
| Triptan | Animal Model | Efficacy Measure | Results |
| This compound | Rat | Inhibition of plasma protein extravasation | ID₅₀ of 30 µg/kg |
| Rizatriptan | Rat | Inhibition of dural plasma protein extravasation | 100 µg/kg i.v. inhibited extravasation by ~57%; 1000 µg/kg i.v. by ~89% |
| Eletriptan | Rat | Inhibition of plasma protein extravasation | Minimum effective dose of 100 µg/kg, with potency and maximum effect identical to this compound |
| Almotriptan | Guinea Pig | Inhibition of meningeal extravasation | Effective in the dose range of 0.3-3 mg/kg, i.v. |
Effects on Carotid Arterial Blood Flow
Triptans' vasoconstrictive properties are evaluated by measuring changes in carotid arterial blood flow.
| Triptan | Animal Model | Efficacy Measure | Results |
| This compound | Dog | Reduction of carotid arterial blood flow | ED₅₀ of 9 µg/kg, i.v. |
| Eletriptan | Dog | Reduction of carotid arterial blood flow | ED₅₀ of 12 µg/kg, i.v. (similar potency to this compound) |
| Almotriptan | Cat & Dog | Increase in carotid vascular resistance | ED₅₀ of 116 µg/kg, i.v. (Dog) |
Attenuation of Allodynia in Neuropathic Pain Models
This model evaluates the central pain-modulating effects of triptans.
| Triptan | Animal Model | Efficacy Measure | Results |
| This compound | Rat (trigeminal neuropathic pain) | Reduction of mechanical allodynia-like behavior (von Frey filament stimulation) | 100 µg/kg, s.c., significantly reduced mechanical allodynia |
| Zolmitriptan | Rat (trigeminal neuropathic pain) | Reduction of mechanical allodynia-like behavior (von Frey filament stimulation) | 100 µg/kg, s.c., produced a more pronounced effect than this compound |
For Naratriptan and Frovatriptan, while direct quantitative comparisons in these specific in vivo models are less commonly published, reviews state they demonstrate similar effects in relevant animal models to this compound.
Experimental Protocols
Nitroglycerin (NTG)-Induced Hyperalgesia Model in Rats
This is a widely used model to screen for anti-migraine drugs, as NTG is a known migraine trigger in humans.
-
Animal Preparation: Adult male Sprague-Dawley rats are typically used. They are habituated to the testing environment and handling for several days before the experiment.
-
Induction of Hyperalgesia: Nitroglycerin (10 mg/kg) is administered intraperitoneally to induce a state of hyperalgesia, which is an increased sensitivity to pain.
-
Drug Administration: The test compounds (this compound or a second-generation triptan) or vehicle are administered, often subcutaneously or orally, at a specified time point before or after NTG administration.
-
Behavioral Assessment (Mechanical Allodynia): Mechanical allodynia, a painful response to a normally non-painful stimulus, is measured using von Frey filaments. The rat is placed in a chamber with a mesh floor. Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw. The withdrawal threshold is determined as the lowest force that elicits a withdrawal response. An increase in the withdrawal threshold after drug treatment indicates an anti-hyperalgesic effect.
Neurogenic Dural Plasma Protein Extravasation Model in Rats
This model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater.
-
Animal Preparation: Anesthetized rats are prepared for the experiment. The femoral vein is cannulated for drug and dye administration.
-
Induction of Extravasation: The trigeminal ganglion is electrically stimulated, which causes the release of neuropeptides and subsequent plasma protein extravasation from dural blood vessels.
-
Quantification of Extravasation: A dye, such as Evans blue, which binds to albumin, is injected intravenously. After a set period of circulation and following trigeminal stimulation, the animal is euthanized, and the dura mater is removed. The amount of extravasated dye in the dura is quantified spectrophotometrically.
-
Drug Efficacy Assessment: The test triptan is administered intravenously before the trigeminal stimulation. A reduction in the amount of extravasated dye compared to a vehicle-treated control group indicates efficacy in inhibiting neurogenic inflammation.
Visualizing Mechanisms and Workflows
Triptan Signaling Pathway
Triptans exert their therapeutic effects primarily through agonism at 5-HT1B and 5-HT1D receptors located on cranial blood vessels and trigeminal nerve endings.
References
- 1. Zolmitriptan: differences from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antimigraine 5-HT1B/1D receptor agonists, this compound, zolmitriptan and dihydroergotamine, attenuate pain-related behaviour in a rat model of trigeminal neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel anti-migraine agent rizatriptan inhibits neurogenic dural vasodilation and extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of this compound and the NK1 antagonist CP-99,994 on plasma extravasation in Dura mater and c-fos mRNA expression in trigeminal nucleus caudalis of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Sumatriptan's Efficacy in Inhibiting CGRP Release from Trigeminal Neurons: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals validating the inhibitory action of Sumatriptan on Calcitonin Gene-Related Peptide (CGRP) release from trigeminal neurons. This guide provides a comparative analysis with alternative therapies, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
This compound, a member of the triptan class of drugs, has long been a cornerstone in the acute treatment of migraine. Its therapeutic effect is largely attributed to its ability to inhibit the release of Calcitonin Gene-Related Peptide (CGRP) from trigeminal neurons. CGRP is a potent vasodilator and pain-signaling neuropeptide implicated in the pathophysiology of migraine.[1][2] This guide delves into the experimental validation of this compound's inhibitory effect on CGRP release, compares its performance with other agents, and provides detailed methodologies for researchers to replicate and build upon these findings.
Comparative Efficacy of CGRP Release Inhibitors
The inhibitory potential of this compound on stimulated CGRP release from trigeminal neurons has been quantified in numerous preclinical studies. The following table summarizes the key quantitative data and provides a comparative look at other triptans and therapeutic agents.
| Compound | Stimulus | Concentration of Compound | Inhibition of CGRP Release (%) | Experimental Model | Reference |
| This compound | Potassium Chloride (KCl) | 1 µM | ~50% | Cultured Rat Trigeminal Neurons | Durham & Russo, 1999 |
| This compound | Capsaicin | 10 µM | ~70% (inhibition of TRPV1 currents) | Acutely Dissociated Rat Trigeminal Ganglia Neurons | [3] |
| Rizatriptan | Potassium Chloride (KCl) | Not specified | Significant repression | Cultured Rat Trigeminal Neurons | [4] |
| Naratriptan | Capsaicin | Not specified | Location-dependent inhibition | Mouse Brainstem Slices | [5] |
| Zolmitriptan | Not specified | 100 µg/kg (in vivo) | Attenuation of pain-related behavior | Rat Model of Trigeminal Neuropathic Pain | |
| OnabotulinumtoxinA | Potassium Chloride (KCl) | Not specified | Blocks stimulated release | Cultured Rat Trigeminal Neurons |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments involved in assessing the inhibitory effect of this compound on CGRP release.
Primary Culture of Rat Trigeminal Ganglion (TG) Neurons
This protocol outlines the steps for establishing primary cultures of trigeminal ganglion neurons, a fundamental model for studying CGRP release.
Materials:
-
Sprague-Dawley rat pups (3-5 days old)
-
L15 complete medium
-
Poly-D-lysine coated tissue culture plates
-
Collagenase/dispase solution
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Neurobasal medium
-
B-27 supplement
Procedure:
-
Euthanize rat pups according to approved animal care protocols.
-
Dissect the trigeminal ganglia and place them in ice-cold L15 medium.
-
Mince the ganglia into small pieces.
-
Incubate the tissue in a collagenase/dispase solution at 37°C for 30-45 minutes to dissociate the cells.
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in L15 complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the dissociated cells onto poly-D-lysine coated culture plates.
-
After 24 hours, replace the medium with Neurobasal medium supplemented with B-27 to maintain neuronal health and reduce the proliferation of non-neuronal cells.
-
Cultures are typically ready for experiments within 2-4 days.
CGRP Release Assay
This protocol describes how to stimulate CGRP release from cultured trigeminal neurons and quantify the amount of released peptide.
Materials:
-
Cultured rat trigeminal neurons
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Stimulating agents: Potassium Chloride (KCl, e.g., 60 mM) or Capsaicin (e.g., 100 nM)
-
This compound or other test compounds
-
CGRP Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit
Procedure:
-
Wash the cultured trigeminal neurons twice with pre-warmed HBSS.
-
Pre-incubate the cells with this compound or the vehicle control in HBSS for a defined period (e.g., 30 minutes).
-
Remove the pre-incubation solution and add the stimulating agent (KCl or capsaicin) in the presence of this compound or vehicle.
-
Incubate for a specific duration (e.g., 10-30 minutes) at 37°C.
-
Collect the supernatant, which contains the released CGRP.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the CGRP concentration in the supernatant using a commercial EIA or RIA kit according to the manufacturer's instructions.
-
Normalize the amount of released CGRP to the total protein content of the cells in each well.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in this research.
Caption: Signaling pathway of this compound's inhibitory effect on CGRP release.
References
- 1. mrimedical.net [mrimedical.net]
- 2. Regulation of calcitonin gene-related peptide secretion by a serotonergic antimigraine drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulation of the Calcitonin Gene-Related Peptide Enhancer by Mitogen-Activated Protein Kinases and Repression by an Antimigraine Drug in Trigeminal Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Sumatriptan vs. Rizatriptan in Preclinical Migraine Models
In the landscape of acute migraine therapeutics, both Sumatriptan and Rizatriptan have emerged as prominent players. As selective serotonin (B10506) 5-HT1B/1D receptor agonists, their efficacy in alleviating the debilitating symptoms of migraine is well-established in clinical practice. However, a deeper understanding of their comparative performance in preclinical animal models is crucial for researchers and drug development professionals seeking to refine and innovate within this therapeutic class. This guide provides a comprehensive head-to-head comparison of this compound and Rizatriptan in animal migraine models, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Pathway
Both this compound and Rizatriptan exert their therapeutic effects through the activation of 5-HT1B and 5-HT1D receptors. This agonism leads to a cascade of events that counteract the pathophysiological changes associated with a migraine attack. The primary mechanisms include:
-
Vasoconstriction of Cranial Blood Vessels: During a migraine, certain blood vessels in the head dilate. By activating 5-HT1B receptors on these vessels, both drugs induce vasoconstriction, helping to alleviate the throbbing pain.
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[1] This action reduces neurogenic inflammation and pain signaling.
-
Inhibition of Pain Signal Transmission: Both triptans are thought to act on 5-HT1B/1D receptors in the brainstem to suppress the transmission of pain signals from the trigeminal nucleus caudalis.
Figure 1: Shared signaling pathway of this compound and Rizatriptan.
Performance in the Nitroglycerin (NTG)-Induced Migraine Model
The administration of nitroglycerin (NTG) is a widely used and validated method for inducing migraine-like symptoms in laboratory animals, providing a valuable platform for evaluating the efficacy of anti-migraine drugs. While direct comparative studies are limited, an indirect comparison can be drawn from separate studies utilizing this model.
This compound in the NTG Model
Studies in rodent models have demonstrated the ability of this compound to counteract NTG-induced hyperalgesia and other migraine-like behaviors.
| Endpoint | Animal Model | This compound Effect | Citation |
| Thermal & Mechanical Hypersensitivity | Mice | Reversed NTG-induced hypersensitivity at 90 and 120 minutes post-administration. | [2] |
| Pain Score (Rat Grimace Scale) | Rats | Significantly lower pain scores compared to control animals. | [2] |
| Acute Hyperalgesia | Mice | Inhibited acute hyperalgesia evoked by NTG. | [3][4] |
Rizatriptan in the NTG Model
Research on Rizatriptan in the NTG model has focused on behavioral and molecular endpoints, showcasing its ability to mitigate migraine-like symptoms.
| Endpoint | Animal Model | Rizatriptan Effect | Citation |
| Head Scratching Behavior | Rabbits | Significantly decreased the frequency of head scratching at 30 and 60 minutes post-NTG injection. | |
| Proenkephalin & Substance P mRNA Expression | Rats | Significantly reduced the expression of these pain-related molecules in the midbrain. |
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting the presented data.
Nitroglycerin-Induced Migraine Model
This model is commonly used to screen for potential anti-migraine therapies.
Figure 2: Workflow for the NTG-induced migraine model.
Protocol Details:
-
Animal Subjects: Wistar rats, mice, or rabbits are commonly used.
-
Induction of Migraine-like Symptoms: Nitroglycerin is administered, typically via subcutaneous or intraperitoneal injection, to induce symptoms such as vasodilation and hypersensitivity.
-
Drug Administration: this compound or Rizatriptan is administered at varying doses and time points relative to the NTG injection to assess their ability to prevent or reverse the induced symptoms.
-
Behavioral Assessments:
-
Pain-related behaviors: This can include monitoring facial expressions using a grimace scale, observing head-scratching frequency, or measuring withdrawal thresholds to mechanical (von Frey filaments) or thermal stimuli.
-
Photophobia: Assessed using a light-dark box to measure the animal's aversion to light.
-
-
Molecular and Cellular Analyses:
-
Gene Expression: Techniques like real-time quantitative polymerase chain reaction (RT-qPCR) are used to measure changes in the expression of genes related to pain and inflammation, such as those for proenkephalin and substance P.
-
Protein Expression: Immunohistochemistry can be used to detect changes in protein levels, such as c-Fos, a marker of neuronal activation.
-
Head-to-Head Comparison Summary
| Feature | This compound | Rizatriptan |
| Primary Mechanism | 5-HT1B/1D Receptor Agonist | 5-HT1B/1D Receptor Agonist |
| Efficacy in NTG Model | Reverses thermal and mechanical hypersensitivity, reduces pain scores, and inhibits acute hyperalgesia. | Reduces head scratching behavior and decreases the expression of pain-related molecules (proenkephalin and substance P). |
| Key Preclinical Endpoints | Behavioral (pain responses) | Behavioral and Molecular (gene expression) |
Conclusion
Based on the available preclinical data from animal models, both this compound and Rizatriptan demonstrate efficacy in mitigating migraine-like symptoms induced by nitroglycerin. This compound has been shown to be effective in reversing established hypersensitivity and reducing pain behaviors. Rizatriptan has demonstrated a clear impact on specific migraine-related behaviors like head scratching and has been shown to modulate the expression of key molecules in central pain pathways.
References
- 1. Rizatriptan benzoate influences the endogenous pain modulatory system in a rat model of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. Characterization of a Novel Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Model of Chronic Migraine-Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
Sumatriptan Demonstrates Efficacy in Preclinical Migraine Models Through 5-HT1B/1D Receptor Agonism and CGRP Inhibition
A comprehensive analysis of preclinical studies utilizing a placebo-controlled design reveals sumatriptan's consistent effectiveness in mitigating migraine-like symptoms in animal models. The primary mechanisms of action involve the activation of serotonin (B10506) 5-HT1B/1D receptors, leading to the inhibition of calcitonin gene-related peptide (CGRP) release and subsequent reduction of neurogenic inflammation and pain signaling.
This guide provides an objective comparison of this compound's performance against placebo in key preclinical migraine models, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying signaling pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals in the field of migraine therapeutics.
Data Presentation: Efficacy of this compound in Preclinical Migraine Models
The following table summarizes the quantitative data from key preclinical studies comparing the effects of this compound and placebo in established animal models of migraine.
| Animal Model | Species | Key Endpoint | This compound Treatment | Placebo/Control | Outcome | Reference |
| Nitroglycerin (NTG)-Induced Thermal Hyperalgesia | Mouse | Hindpaw withdrawal latency (s) | 600 µg/kg, i.p. | Saline, i.p. | This compound significantly reversed NTG-induced thermal hyperalgesia, returning withdrawal latencies to baseline levels at 60 minutes post-NTG injection (10.1 ± 0.77 s vs. continued hyperalgesia in saline group). | [1] |
| Nitroglycerin (NTG)-Induced Mechanical Allodynia | Mouse | Hindpaw withdrawal threshold (g) | 0.06 µg, i.t. | Saline, i.t. | Intrathecal this compound significantly reduced NTG-induced mechanical hypersensitivity compared to saline-treated animals. | [1] |
| Neurogenic Dural Plasma Extravasation | Rat | Ratio of 125I-albumin extravasation (stimulated/unstimulated dura) | 100 µg/kg, i.v. | Vehicle | This compound markedly attenuated plasma protein extravasation, reducing the ratio from 1.81 in the control group to 1.23. | [2] |
| Neurogenic Dural Plasma Extravasation | Rat | Inhibition of plasma extravasation (ID50) | 30 µg/kg, i.v. | N/A | This compound dose-dependently reduced dural plasma extravasation with an ID50 of 30 µg/kg. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate replication and further investigation.
1. Nitroglycerin (NTG)-Induced Thermal and Mechanical Hyperalgesia in Mice
This model is widely used to screen for potential anti-migraine therapies by inducing a state of heightened pain sensitivity that is reversible by clinically effective drugs.
-
Animals: Male C57BL/6 mice weighing 20-30 g are used.
-
Induction of Hyperalgesia: A single intraperitoneal (i.p.) injection of nitroglycerin (10 mg/kg) is administered to induce thermal and mechanical hyperalgesia. Control animals receive an equivalent volume of saline.[1]
-
Treatment Administration: this compound (e.g., 600 µg/kg, i.p. or 0.06 µg, intrathecal) or placebo (saline) is administered 5 minutes after the NTG injection.
-
Behavioral Testing:
-
Thermal Hyperalgesia: The Hargreaves test is used to measure the latency of paw withdrawal from a radiant heat source. Testing is conducted at baseline and at various time points (e.g., 30, 60, 90, 120, and 240 minutes) after NTG administration.
-
Mechanical Allodynia: Von Frey filaments are used to assess the mechanical withdrawal threshold of the hind paw. A series of calibrated filaments are applied to the plantar surface of the paw to determine the force required to elicit a withdrawal response.
-
-
Data Analysis: Changes in withdrawal latency (thermal) or threshold (mechanical) from baseline are calculated and compared between the this compound and placebo groups.
2. Neurogenic Dural Plasma Extravasation in Rats
This model assesses the ability of a compound to inhibit the leakage of plasma proteins from dural blood vessels, a key process in neurogenic inflammation associated with migraine.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Surgical Preparation: Animals are anesthetized, and the femoral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively. A craniotomy is performed to expose the dura mater.
-
Induction of Extravasation: The trigeminal ganglion is electrically stimulated (e.g., 1.2 mA, 5 Hz, 5 ms (B15284909) for 5 minutes) to induce neurogenic plasma protein extravasation.
-
Measurement of Extravasation:
-
Radio-labeled albumin (e.g., 125I-albumin) is injected intravenously prior to stimulation.
-
After stimulation, the animal is euthanized, and the dura mater is removed.
-
The radioactivity in the stimulated and unstimulated sides of the dura is measured using a gamma counter.
-
-
Treatment Administration: this compound or placebo is administered intravenously (e.g., 100 µg/kg) fifteen minutes before the electrical stimulation.
-
Data Analysis: The ratio of radioactivity in the stimulated versus the unstimulated side of the dura is calculated. A lower ratio in the this compound-treated group compared to the placebo group indicates inhibition of plasma extravasation. The dose required to produce 50% inhibition (ID50) can also be determined.
Mandatory Visualizations
This compound's Mechanism of Action: A Signaling Pathway
The following diagram illustrates the key signaling pathway through which this compound exerts its anti-migraine effects. This compound acts as an agonist at presynaptic 5-HT1B/1D receptors on trigeminal nerve endings. This activation inhibits the release of the potent vasodilator and pain mediator, CGRP. By preventing CGRP release, this compound reduces dural vasodilation and neurogenic inflammation, thereby alleviating migraine pain.
Experimental Workflow: Preclinical Screening of Anti-Migraine Drugs
This diagram outlines a typical workflow for the preclinical evaluation of potential anti-migraine compounds, from initial screening in a relevant animal model to the assessment of key physiological and behavioral endpoints.
References
- 1. This compound alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antimigraine drug, this compound (GR43175), selectively blocks neurogenic plasma extravasation from blood vessels in dura mater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of this compound and the NK1 antagonist CP-99,994 on plasma extravasation in Dura mater and c-fos mRNA expression in trigeminal nucleus caudalis of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sumatriptan's 5-HT1B/1D Receptor Agonism in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of Sumatriptan's functional agonism at the 5-HT1B and 5-HT1D receptors, comparing its performance with other commonly used triptans. The data presented is compiled from in vitro functional assays, offering a quantitative basis for understanding the pharmacological activity of these compounds. Detailed experimental protocols for key assays are provided, alongside visualizations of the associated signaling pathways and experimental workflows.
Comparative Functional Activity of Triptans at 5-HT1B and 5-HT1D Receptors
The following table summarizes the potency (pEC50) and efficacy (Emax) of this compound and other triptans at human 5-HT1B and 5-HT1D receptors, as determined by [35S]GTPγS functional assays. The data reveals the relative ability of these compounds to activate the G-protein signaling cascade downstream of receptor binding.
| Compound | 5-HT1B pEC50 | 5-HT1B Emax (% of 5-HT) | 5-HT1D pEC50 | 5-HT1D Emax (% of 5-HT) |
| This compound | 7.4 | 85% | 7.9 | 90% |
| Eletriptan | 7.9 | 95% | 8.2 | 98% |
| Rizatriptan | 7.8 | 92% | 8.1 | 95% |
| Zolmitriptan | 7.6 | 88% | 8.0 | 93% |
| Naratriptan | 7.1 | 75% | 7.5 | 80% |
| Frovatriptan | 6.9 | 70% | 7.3 | 78% |
| Almotriptan | 7.3 | 82% | 7.7 | 88% |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist, expressed as a percentage of the response to the endogenous ligand, 5-HT (serotonin).
Signaling Pathway and Experimental Workflow
Activation of 5-HT1B and 5-HT1D receptors by agonists like this compound initiates an intracellular signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Functional assays are designed to quantify this signaling event.
Figure 1: 5-HT1B/1D receptor signaling cascade.
A common method to quantify the functional agonism of compounds at these receptors is the [35S]GTPγS binding assay. This assay directly measures the activation of G-proteins following receptor stimulation.[3][4][5]
Figure 2: Experimental workflow for [35S]GTPγS binding assay.
Experimental Protocols
[35S]GTPγS Binding Assay
This assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to 5-HT1B/1D receptors.
1. Membrane Preparation:
-
Cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer and the protein concentration is determined.
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add the following in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Guanosine diphosphate (B83284) (GDP) to a final concentration of 10 µM.
-
Cell membranes (10-20 µg of protein per well).
-
Varying concentrations of the agonist (e.g., this compound, from 10 pM to 10 µM).
-
[35S]GTPγS to a final concentration of 0.1 nM.
-
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
The plate is incubated at 30°C for 60 minutes with gentle agitation.
3. Detection and Data Analysis:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The filters are dried, and scintillation cocktail is added.
-
The amount of bound [35S]GTPγS is quantified using a scintillation counter.
-
The data are analyzed using a non-linear regression to a sigmoidal dose-response curve to determine the EC50 and Emax values for each agonist.
cAMP Functional Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) in whole cells.
1. Cell Culture and Plating:
-
Cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors are cultured in appropriate media.
-
Cells are seeded into 384-well plates and grown to confluence.
2. Assay Procedure:
-
The cell culture medium is removed, and cells are washed with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).
-
Cells are pre-incubated with varying concentrations of the agonist (e.g., this compound) for 15 minutes at 37°C.
-
Forskolin (an adenylyl cyclase activator) is added to all wells (except for the basal control) to a final concentration that stimulates a submaximal cAMP response (e.g., 1-10 µM).
-
The plate is incubated for a further 15-30 minutes at 37°C.
3. Detection and Data Analysis:
-
The reaction is stopped by adding a lysis buffer containing a competitive immunoassay system for cAMP detection (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
The plate is incubated according to the manufacturer's instructions for the chosen detection kit.
-
The signal (e.g., fluorescence ratio or luminescence) is read on a plate reader.
-
A standard curve for cAMP is used to convert the signal to cAMP concentrations.
-
The data are normalized to the forskolin-stimulated response and analyzed using a non-linear regression to determine the IC50 (the concentration of agonist that inhibits 50% of the forskolin-stimulated cAMP production) and Emax values.
References
- 1. revvity.com [revvity.com]
- 2. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist this compound and 5-HT in human isolated coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of binding, functional activity, and contractile responses of the selective 5‐HT1F receptor agonist lasmiditan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptans in migraine: a comparative review of pharmacology, pharmacokinetics and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oral and Subcutaneous Sumatriptan: Pharmacokinetic Profiles
A deep dive into the comparative pharmacokinetics of oral and subcutaneous formulations of Sumatriptan, this guide provides researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data. We will explore the critical differences in bioavailability, absorption rates, and overall pharmacokinetic profiles that dictate the clinical utility of each administration route.
This guide synthesizes data from multiple pharmacokinetic studies to present a clear comparison of oral and subcutaneous this compound. The following sections detail the quantitative pharmacokinetic parameters, the experimental methodologies employed in these studies, and visual representations of the experimental workflow and a comparative pharmacokinetic overview.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound are significantly influenced by the route of administration. Subcutaneous delivery bypasses first-pass metabolism, leading to a more rapid and complete absorption compared to the oral route. The data presented in the table below summarizes the key pharmacokinetic parameters for both oral and subcutaneous this compound.
| Pharmacokinetic Parameter | Oral this compound | Subcutaneous this compound |
| Bioavailability (%) | ~14-15[1][2][3][4][5] | ~96-97 |
| Tmax (Time to Peak Plasma Concentration) | 1.5 - 2.5 hours | 10 - 12 minutes |
| Cmax (Peak Plasma Concentration) for 100 mg oral vs 6 mg SC | 51 ng/mL (range: 28-100 ng/mL) | 71 ng/mL (range: 49-110 ng/mL) |
| Elimination Half-life (t½) | ~2 hours | ~2 hours |
Experimental Protocols
The data presented in this guide is derived from various pharmacokinetic studies, which typically follow a similar methodology. The following is a representative experimental protocol for a comparative, open-label, randomized, crossover study designed to evaluate the pharmacokinetics of oral versus subcutaneous this compound in healthy adult volunteers.
Study Design: The study would typically be a randomized, open-label, two-period, two-sequence, crossover design. A washout period of at least 7 days would separate the two treatment periods to ensure complete elimination of the drug from the system.
Participants: Healthy, non-smoking adult male and female volunteers, typically between the ages of 18 and 55, would be recruited. Participants would undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.
Drug Administration:
-
Oral Administration: In one period, subjects would receive a single oral tablet of this compound (e.g., 100 mg) with a standardized volume of water after an overnight fast.
-
Subcutaneous Administration: In the other period, subjects would receive a single subcutaneous injection of this compound (e.g., 6 mg), typically administered in the abdomen, thigh, or arm.
Blood Sampling: Venous blood samples would be collected into labeled tubes containing an appropriate anticoagulant (e.g., heparin or EDTA) at predose (0 hour) and at multiple time points post-dose. A typical sampling schedule might be: 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours after drug administration.
Plasma Preparation and Storage: The collected blood samples would be centrifuged to separate the plasma. The resulting plasma samples would be transferred to labeled cryovials and stored frozen at -20°C or lower until analysis.
Bioanalytical Method: The concentration of this compound in the plasma samples would be determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method. This method offers high sensitivity and selectivity for the quantification of this compound in biological matrices. The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis: The plasma concentration-time data for each subject would be analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:
-
Cmax (Maximum plasma concentration): The highest observed plasma concentration.
-
Tmax (Time to maximum plasma concentration): The time at which Cmax is observed.
-
AUC (Area under the plasma concentration-time curve): A measure of total drug exposure.
-
t½ (Elimination half-life): The time required for the plasma concentration to decrease by half.
Statistical Analysis: The pharmacokinetic parameters for the two formulations would be compared using appropriate statistical methods, typically an analysis of variance (ANOVA) on the log-transformed data for Cmax and AUC.
Visualizing the Pharmacokinetic Workflow and Comparison
To better understand the experimental process and the key differences in the pharmacokinetic profiles, the following diagrams have been generated using Graphviz.
References
- 1. Comparative clinical pharmacokinetics of single doses of this compound following subcutaneous, oral, rectal and intranasal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A Within-Patient Comparison of Subcutaneous and Oral this compound in the Acute Treatment of Migraine in General Practice | Semantic Scholar [semanticscholar.org]
- 3. A within-patient comparison of subcutaneous and oral this compound in the acute treatment of migraine in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
A comparative analysis of the vasoconstrictor properties of Sumatriptan and Eletriptan.
A Guide for Researchers and Drug Development Professionals
Sumatriptan and Eletriptan are members of the triptan class of drugs, primarily prescribed for the acute treatment of migraine headaches. Their therapeutic effect is largely attributed to their agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] Activation of these receptors leads to the constriction of painfully dilated intracranial blood vessels and inhibits the release of pro-inflammatory neuropeptides.[3][4][5] While their primary target is the cranial vasculature, their vasoconstrictor activity extends to other blood vessels, a property of significant interest and concern in drug development and clinical use. This guide provides a comparative analysis of the vasoconstrictor properties of this compound and Eletriptan, supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
Both this compound and Eletriptan exert their vasoconstrictor effects by acting as agonists at 5-HT1B and 5-HT1D receptors located on the smooth muscle cells of blood vessels. The binding of these drugs to 5-HT1B receptors, in particular, initiates an intracellular signaling cascade that results in smooth muscle contraction and narrowing of the blood vessel lumen. This mechanism is central to their efficacy in alleviating migraine pain but also underlies their potential for off-target vasoconstrictor effects.
Receptor Binding Affinity
The affinity of a drug for its target receptor is a key determinant of its potency. Both this compound and Eletriptan exhibit high affinity for 5-HT1B and 5-HT1D receptors. However, studies have shown that Eletriptan generally possesses a higher affinity for these receptors compared to this compound. Kinetic binding studies have revealed that [3H]eletriptan has a more than 6-fold higher affinity at the 5-HT1D receptor and over a 3-fold higher affinity at the 5-HT1B receptor than [3H]this compound. Furthermore, at 4°C, [3H]eletriptan demonstrated a significantly faster association rate and a slower dissociation rate at the 5-HT1D receptor compared to [3H]this compound.
| Drug | Receptor Subtype | Binding Affinity (Ki or KD, nM) |
| Eletriptan | 5-HT1B | 3.14 |
| 5-HT1D | 0.92 | |
| This compound | 5-HT1B | 11.07 - 27 |
| 5-HT1D | 6.58 - 17 |
In Vitro Vasoconstrictor Potency and Efficacy
In vitro studies using isolated human blood vessels provide a direct comparison of the vasoconstrictor effects of this compound and Eletriptan. These studies typically measure the concentration of the drug required to produce 50% of its maximal contractile effect (EC50), a measure of potency, and the maximum contraction elicited (Emax), a measure of efficacy.
A key finding from these studies is the concept of craniovascular selectivity, where a drug is more potent in constricting cranial arteries (the therapeutic target) than peripheral or coronary arteries (potential sites of adverse effects). Both Eletriptan and this compound demonstrate this selectivity.
In human middle meningeal arteries, both drugs show similar high potency. However, in human coronary arteries, Eletriptan has been found to be less potent than this compound. The potency of both drugs is significantly higher in the middle meningeal artery compared to the coronary artery. For instance, one study reported that Eletriptan was 86-fold more potent and this compound was 30-fold more potent in the meningeal artery versus the coronary artery. The efficacy (Emax) of both drugs was found to be similar within the same tissue type.
| Vessel Type | Drug | Potency (pEC50) | Efficacy (% of KCl-induced contraction) |
| Human Middle Meningeal Artery | Eletriptan | ~7.5 | Similar to this compound |
| This compound | ~7.5 | Similar to Eletriptan | |
| Human Coronary Artery | Eletriptan | ~5.6 | Similar to this compound |
| This compound | ~6.0 | Similar to Eletriptan | |
| Human Saphenous Vein | Eletriptan | ~5.7 | Similar to this compound |
| This compound | ~5.9 | Similar to Eletriptan |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
In Vivo Studies
In vivo studies in both animal models and humans have further explored the vasoconstrictor effects of this compound and Eletriptan. In anesthetized dogs, Eletriptan was shown to reduce carotid arterial blood flow and, at higher doses, decrease coronary artery diameter.
A study in patients with no clinically significant coronary artery disease found that high-dose intravenous Eletriptan produced a modest vasoconstriction of the left anterior descending coronary artery that was equivalent to that caused by a standard subcutaneous dose of this compound. Another study involving patients with stable coronary artery disease undergoing cardiac catheterization showed that therapeutic doses of this compound and Eletriptan had minimal effects on the diameter of stenotic coronary artery segments.
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in the comparison of this compound and Eletriptan's vasoconstrictor properties.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and Eletriptan for 5-HT1B and 5-HT1D receptors.
Methodology:
-
Tissue Preparation: Cell membranes from cell lines stably expressing human recombinant 5-HT1B or 5-HT1D receptors are prepared.
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled ligand that binds to the target receptors (e.g., [3H]5-HT or [3H]this compound).
-
Competition: Varying concentrations of the unlabeled test compounds (this compound or Eletriptan) are added to compete with the radiolabeled ligand for binding to the receptors.
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.
In Vitro Isolated Tissue Assays
Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound and Eletriptan in causing vasoconstriction in isolated blood vessels.
Methodology:
-
Tissue Procurement: Human blood vessels, such as the middle meningeal artery, coronary artery, or saphenous vein, are obtained from organ donors or surgical patients with appropriate ethical approval and consent.
-
Tissue Preparation: The blood vessels are dissected into ring segments and mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Isometric Tension Recording: The vessel rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Cumulative Concentration-Response Curves: Cumulative concentrations of this compound or Eletriptan are added to the organ baths, and the resulting contractile responses are recorded.
-
Data Analysis: The contractile responses are typically expressed as a percentage of the maximum contraction induced by a reference agonist, such as potassium chloride (KCl). Concentration-response curves are plotted, and the EC50 and Emax values are determined using non-linear regression analysis.
Conclusion
Both this compound and Eletriptan are effective vasoconstrictors of cranial arteries, a mechanism fundamental to their anti-migraine action. The available data indicate that Eletriptan exhibits a higher binding affinity for the target 5-HT1B/1D receptors compared to this compound. In vitro functional studies demonstrate that while both drugs are potent constrictors of the human middle meningeal artery, Eletriptan is less potent than this compound in the human coronary artery, suggesting a potentially more favorable craniovascular selectivity profile for Eletriptan. However, the maximal contractile efficacy of both drugs is similar in a given vessel type. In vivo studies in humans suggest that at therapeutic doses, the coronary vasoconstrictor effects of both drugs are modest.
This comparative analysis underscores the nuanced differences in the vasoconstrictor profiles of this compound and Eletriptan. For researchers and drug development professionals, these differences may be critical in the context of designing new therapeutic agents with improved selectivity and safety profiles. A thorough understanding of the experimental methodologies used to derive these data is essential for the accurate interpretation and application of these findings.
References
- 1. Eletriptan in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The mode of action of this compound is vascular? A debate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversal of Nitroglycerin-Induced Allodynia by Sumatriptan: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sumatriptan's efficacy in reversing nitroglycerin (NTG)-induced allodynia, a common preclinical model of migraine. We will objectively compare its performance against other therapeutic alternatives, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental designs.
Comparative Efficacy of this compound and Alternatives
This compound, a 5-HT1B/1D receptor agonist, has been demonstrated to effectively alleviate NTG-induced thermal and mechanical allodynia in rodent models.[1][2][3][4][5] Its efficacy is compared here with other compounds investigated for the same purpose.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the reversal of NTG-induced allodynia.
Table 1: Reversal of NTG-Induced Thermal Allodynia in Mice
| Treatment | Dosage and Route | Time Post-NTG | Paw Withdrawal Latency (seconds) | Reference |
| NTG (10 mg/kg, i.p.) + Saline | - | 60 min | Reduced from baseline | |
| NTG (10 mg/kg, i.p.) + this compound | 600 µg/kg, i.p. | 60 min | 10.1 ± 0.77 (returned to baseline) | |
| NTG (10 mg/kg, i.p.) + this compound | 0.06 µg, i.t. | 60 min | 11.02 ± 0.83 (returned to baseline) |
i.p. = intraperitoneal; i.t. = intrathecal
Table 2: Reversal of NTG-Induced Mechanical Allodynia in Mice
| Treatment | Dosage and Route | Time Post-NTG | Mechanical Withdrawal Threshold (g) | Reference |
| NTG (10 mg/kg, i.p.) + Saline | - | 60 min | 0.05 ± 0.05 | |
| NTG (10 mg/kg, i.p.) + this compound | 600 µg/kg, i.p. | - | No significant change from saline group | |
| NTG (10 mg/kg, i.p.) + this compound | 0.06 µg, i.t. | 60 min | 0.41 ± 0.08 | |
| NTG (10 mg/kg, i.p.) + Topiramate (B1683207) | - | Day 1 | Significantly lower 50% mechanical sensitivity compared to NTG alone | |
| NTG (10 mg/kg, i.p.) + Anti-PACAP Antibody | - | Day 1 & 9 | Blocked mechanical hypersensitivity (P<0.005) |
i.p. = intraperitoneal; i.t. = intrathecal
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Induction of Nitroglycerin-Induced Allodynia in Mice
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Nitroglycerin (NTG) Administration: A solution of NTG is prepared in saline. Mice are administered a dose of 5-10 mg/kg via intraperitoneal (i.p.) injection. Control animals receive an equivalent volume of saline.
-
Onset of Allodynia: Thermal and mechanical allodynia typically develops within 30-60 minutes following NTG injection and can persist for several hours.
Assessment of Allodynia
-
Thermal Allodynia (Hargreaves Test): The latency of paw withdrawal from a radiant heat source is measured. A decrease in withdrawal latency indicates thermal hyperalgesia.
-
Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw. The force required to elicit a withdrawal response is recorded. A lower withdrawal threshold signifies mechanical allodynia.
Drug Administration for Reversal Studies
-
This compound: For intraperitoneal administration, this compound is typically dissolved in saline and injected at doses ranging from 300-600 µg/kg. For intrathecal administration, a much lower dose of 0.06 µg is used.
-
Timing: To test for reversal, this compound or other test compounds are typically administered 5 minutes after the NTG injection.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow described in the studies.
Signaling Pathway of NTG-Induced Allodynia and this compound's Mechanism of Action
Caption: Signaling pathways in NTG-induced allodynia and this compound's action.
Experimental Workflow for Validating the Reversal of NTG-Induced Allodynia
Caption: Experimental workflow for NTG-induced allodynia and this compound treatment.
Discussion
The data presented demonstrate that this compound, particularly when administered intrathecally, can effectively reverse NTG-induced thermal and mechanical allodynia in mice. The lack of significant effect with systemic (intraperitoneal) administration on mechanical allodynia in one study suggests that the site of action for this effect may be primarily within the central nervous system.
Comparatively, other agents such as the anti-epileptic drug topiramate and an anti-PACAP antibody have also shown efficacy in blocking NTG-induced mechanical hypersensitivity. This suggests that multiple pathways, including those involving CGRP and PACAP, are implicated in the development of NTG-induced allodynia and represent viable targets for therapeutic intervention.
The underlying mechanism of NTG-induced allodynia is believed to involve the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC) and increases cyclic GMP (cGMP) levels, leading to the sensitization of nociceptive neurons. This compound, by acting on 5-HT1B/1D receptors, is thought to counteract this by inhibiting the release of pro-inflammatory neuropeptides like CGRP and by causing vasoconstriction of dural blood vessels.
Conclusion
The NTG-induced allodynia model is a valuable tool for the preclinical evaluation of migraine therapeutics. This compound has been validated in this model, demonstrating a clear reversal of pain-like behaviors. This guide provides a comparative framework and detailed protocols to aid researchers in designing and interpreting studies aimed at further elucidating the mechanisms of migraine and developing novel analgesic compounds. The comparison with other therapeutic agents highlights the complex nature of migraine pathophysiology and the potential for multi-target therapeutic strategies.
References
- 1. journaljsrr.com [journaljsrr.com]
- 2. Calcitonin gene-related peptide stimulation of nitric oxide synthesis and release from trigeminal ganglion glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) this compound alleviates nitroglycerin-induced mechanical and thermal allodynia in mice. (2010) | Emily A. Bates | 227 Citations [scispace.com]
- 5. This compound alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to First and Second-Generation Triptans: Pharmacological Distinctions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptans have revolutionized the acute treatment of migraine, offering targeted therapy with improved efficacy and tolerability over older medications. This guide provides a detailed comparison of the pharmacological differences between the first-generation triptan, sumatriptan, and the second-generation triptans. This compound was the pioneer in this class, while the second-generation agents were developed to improve upon its pharmacokinetic profile and clinical performance.[1][2] This document delves into their receptor binding affinities, pharmacokinetic properties, and clinical efficacy, supported by experimental data and methodologies.
Mechanism of Action
Both first and second-generation triptans are selective agonists for serotonin (B10506) 5-HT1B and 5-HT1D receptors.[2][3] Their therapeutic effect in migraine is attributed to three primary mechanisms:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on dilated intracranial blood vessels leads to vasoconstriction.
-
Inhibition of Neuropeptide Release: Stimulation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).
-
Inhibition of Pain Signal Transmission: Triptans are thought to inhibit nociceptive transmission within the trigeminocervical complex in the brainstem.
While the fundamental mechanism is shared, the pharmacological nuances between the generations contribute to their distinct clinical profiles.
Receptor Binding Affinity
The binding affinity of triptans to various 5-HT receptor subtypes is a key determinant of their therapeutic action and potential side effects. The following table summarizes the pKi values (a measure of binding affinity, where a higher value indicates greater affinity) for first and second-generation triptans at several human 5-HT receptor subtypes.
Table 1: Receptor Binding Affinity (pKi) of Triptans at Human 5-HT Receptors
| Triptan (Generation) | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F | 5-HT7 |
| This compound (First) | <5.0 | 7.32 | 8.30 | 5.99 | 8.03 | <5.0 |
| Almotriptan (B1666892) (Second) | 4.00 | 7.08 | 7.75 | 5.00 | 7.79 | 5.30 |
| Eletriptan (B1671169) (Second) | <5.0 | 8.00 | 9.04 | 7.53 | 8.13 | 6.40 |
| Frovatriptan (Second) | <5.0 | 7.98 | 8.36 | 5.04 | 7.10 | 6.00 |
| Naratriptan (B1676958) (Second) | <5.0 | 8.05 | 8.80 | 7.75 | 8.38 | <5.0 |
| Rizatriptan (B1679398) (Second) | <5.0 | 7.08 | 8.11 | 7.34 | 6.54 | 5.80 |
| Zolmitriptan (B1197) (Second) | <5.0 | 7.87 | 9.51 | 8.18 | 8.00 | <5.0 |
Data compiled from various sources.[4] pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Second-generation triptans generally exhibit high affinity for the target 5-HT1B and 5-HT1D receptors, comparable to or exceeding that of this compound. Notably, some second-generation agents like eletriptan and zolmitriptan also show considerable affinity for the 5-HT1F receptor, a target also implicated in migraine pathophysiology.
Experimental Protocol: Radioligand Binding Assay
The binding affinities presented in Table 1 are typically determined using a competitive radioligand binding assay. The following is a generalized protocol for such an experiment.
Objective: To determine the binding affinity (Ki) of a test triptan for a specific 5-HT receptor subtype.
Materials:
-
Cell membranes expressing the human recombinant 5-HT receptor of interest.
-
A specific radioligand (e.g., [3H]5-CT for 5-HT1B/1D receptors) with a known dissociation constant (Kd).
-
Test triptan and a reference compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test triptan.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the test triptan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Pharmacokinetic Properties
A major driver for the development of second-generation triptans was to improve upon the pharmacokinetic limitations of this compound, particularly its low oral bioavailability and short half-life. The following table compares key pharmacokinetic parameters of first and second-generation triptans.
Table 2: Pharmacokinetic Comparison of Triptans
| Triptan (Generation) | Bioavailability (%) | Tmax (hours) | Half-life (hours) | Metabolism |
| This compound (First) | 14 | 2.5 | 2 | MAO-A |
| Almotriptan (Second) | 70 | 1.5-4.0 | 3-4 | MAO-A, CYP3A4, CYP2D6 |
| Eletriptan (Second) | 50 | 1.5 | 4 | CYP3A4 |
| Frovatriptan (Second) | 24-30 | 2-4 | 26 | CYP1A2 |
| Naratriptan (Second) | 74 | 2-3 | 6 | CYP isoenzymes |
| Rizatriptan (Second) | 45 | 1.0-1.5 | 2-3 | MAO-A |
| Zolmitriptan (Second) | 40-48 | 1.5-2.0 | 3 | MAO-A, CYP1A2 |
Data compiled from various sources. Tmax = Time to maximum plasma concentration; MAO-A = Monoamine oxidase A; CYP = Cytochrome P450.
Second-generation triptans exhibit a wide range of pharmacokinetic profiles. For instance, naratriptan and almotriptan have significantly higher oral bioavailability compared to this compound. Frovatriptan is notable for its exceptionally long half-life, which may contribute to a lower rate of headache recurrence. In contrast, rizatriptan has a rapid onset of action, reflected in its short Tmax. These variations allow for a more individualized approach to migraine treatment based on the patient's specific needs and attack characteristics.
5-HT1B/1D Receptor Signaling Pathway
The therapeutic effects of triptans are mediated through the G-protein coupled 5-HT1B and 5-HT1D receptors. The binding of a triptan to these receptors initiates a signaling cascade that ultimately leads to the desired clinical outcomes.
Upon agonist binding, the 5-HT1B/1D receptor activates an inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activation of these receptors is also linked to the mitogen-activated protein kinase (MAPK) pathway. These signaling events culminate in the therapeutic effects of vasoconstriction and inhibition of inflammatory neuropeptide release.
Clinical Efficacy
While second-generation triptans were designed to have improved pharmacokinetics, the impact on clinical efficacy compared to this compound has been a subject of extensive research. Meta-analyses of clinical trials provide valuable insights into their comparative performance.
Table 3: Comparative Clinical Efficacy of Oral Triptans
| Triptan (Generation) | 2-hour Pain Freedom (%) | 2-hour Headache Relief (%) | Headache Recurrence (24h, %) |
| This compound (First) | ~29-32 | ~50-60 | ~30-40 |
| Almotriptan (Second) | ~26 | ~65-70 | ~25-30 |
| Eletriptan (Second) | ~37-42 | ~65-75 | ~30-35 |
| Frovatriptan (Second) | ~16-22 | ~40-50 | ~17-25 |
| Naratriptan (Second) | ~22 | ~45-55 | ~25-30 |
| Rizatriptan (Second) | ~37 | ~65-70 | ~30-40 |
| Zolmitriptan (Second) | ~32 | ~60-65 | ~25-35 |
Data are approximate ranges compiled from meta-analyses and clinical trials. Actual values may vary depending on the specific study and patient population.
Meta-analyses suggest that while all triptans are more effective than placebo, there are some differences among them. Eletriptan and rizatriptan often demonstrate high rates of 2-hour pain freedom and headache relief. Frovatriptan, with its long half-life, tends to have a lower rate of headache recurrence. Naratriptan is also associated with a lower recurrence rate. The choice of triptan is often guided by the individual patient's attack characteristics, such as the speed of onset and the likelihood of recurrence, as well as their tolerability profile.
Conclusion
The development of second-generation triptans marked a significant advancement in migraine therapy, primarily through the optimization of pharmacokinetic properties compared to the first-generation agent, this compound. These improvements in bioavailability and half-life have led to a broader range of clinical options, allowing for more personalized treatment strategies. While the fundamental mechanism of action via 5-HT1B/1D receptor agonism remains the same, the nuanced differences in receptor binding profiles, pharmacokinetics, and, to some extent, clinical efficacy, underscore the importance of understanding the distinct pharmacological characteristics of each triptan for both clinical practice and future drug development. This guide provides a foundational comparison to aid researchers and clinicians in navigating the complexities of this important class of antimigraine agents.
References
A Comparative Analysis of Sumatriptan and Other Triptans for the Acute Treatment of Migraine
An Objective Guide for Researchers and Drug Development Professionals
The introduction of Sumatriptan marked a significant advancement in the acute management of migraine, paving the way for a class of drugs known as triptans. These selective serotonin (B10506) 5-HT1B/1D receptor agonists have become a cornerstone of migraine therapy. This guide provides a detailed comparison of the therapeutic gain of this compound relative to other triptans, supported by quantitative data from clinical trials, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows.
Mechanism of Action: The 5-HT1B/1D Receptor Pathway
Triptans exert their therapeutic effects through their agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[1][2][3] This interaction leads to several key physiological responses that alleviate migraine symptoms. The proposed mechanisms of action include:
-
Cranial Vasoconstriction: Triptans constrict the painfully dilated intracranial blood vessels, a hallmark of a migraine attack.[2][3]
-
Inhibition of Neuropeptide Release: They inhibit the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.
-
Inhibition of Nociceptive Neurotransmission: Triptans reduce nociceptive neurotransmission within the trigeminocervical complex in the brainstem.
Caption: Triptan Signaling Pathway.
Comparative Efficacy: A Quantitative Overview
The therapeutic gain, defined as the percentage of patients responding to the active drug minus the percentage responding to placebo, is a key metric for comparing the efficacy of different triptans. The following tables summarize key efficacy and pharmacokinetic parameters from various clinical trials and meta-analyses.
Table 1: Therapeutic Gain and Efficacy of Various Triptans
| Triptan (Dosage) | Route | Therapeutic Gain (%) | 2-Hour Pain Freedom (%) | 2-Hour Headache Relief (%) |
| This compound | ||||
| 6 mg | Subcutaneous | 51 | 59 | 76 |
| 100 mg | Oral | 32 | 26-33 | 42-76 |
| 50 mg | Oral | 29 | 18 | 42-76 |
| 20 mg | Intranasal | 30 | - | - |
| Other Triptans | ||||
| Almotriptan (12.5 mg) | Oral | 26 | 18 | - |
| Eletriptan (40 mg) | Oral | 37 | 35 | 47 |
| Eletriptan (80 mg) | Oral | 42 | - | - |
| Frovatriptan (2.5 mg) | Oral | 16 | - | 42 |
| Naratriptan (2.5 mg) | Oral | 22 | - | 46 |
| Rizatriptan (10 mg) | Oral | 37 | 40 | 69 |
| Zolmitriptan (2.5 mg) | Oral | 32 | - | 66 |
Note: Data is compiled from multiple sources and different clinical trials, which may have varying methodologies.
Table 2: Pharmacokinetic Properties of Triptans
| Triptan | Oral Bioavailability (%) | Time to Maximum Concentration (Tmax) (hours) | Half-life (hours) |
| This compound | 14 | 1.5 - 2.5 | 2 |
| Almotriptan | 70 | 1.5 - 3.5 | 3.5 |
| Eletriptan | 50 | 1.5 | 4 |
| Frovatriptan | 24-30 | 2 - 4 | 26-30 |
| Naratriptan | 70 | 2 - 4 | 6 |
| Rizatriptan | 45 | 1 | 2 - 3 |
| Zolmitriptan | 40 | 1.5 - 2 | 3 |
Subcutaneous this compound demonstrates the highest therapeutic gain among all triptans and formulations. Among oral formulations, Eletriptan (80 mg) shows a higher therapeutic gain than this compound (100 mg). Rizatriptan, with its shorter Tmax, tends to have a quicker onset of headache relief compared to this compound and Zolmitriptan. Conversely, Naratriptan and Frovatriptan have longer half-lives, which may be associated with a lower incidence of headache recurrence.
Comparative Safety and Tolerability
Adverse events associated with triptans are generally mild to moderate in severity and transient. However, due to their vasoconstrictive properties, triptans are contraindicated in patients with ischemic vascular conditions, vasospastic coronary disease, and uncontrolled hypertension. A network meta-analysis found that certain triptans, including Rizatriptan, this compound, and Zolmitriptan, were associated with a higher risk of any adverse events compared to the newer gepants.
Experimental Protocols: A Generalized Approach
The evaluation of triptan efficacy is predominantly conducted through randomized, double-blind, placebo-controlled clinical trials. While specific protocols may vary, they generally adhere to the guidelines established by the International Headache Society.
Key Methodological Components:
-
Study Design: Randomized, double-blind, parallel-group, or crossover designs are common. A placebo arm is crucial to assess the true therapeutic gain.
-
Patient Population: Participants are typically adults with a diagnosis of migraine with or without aura, according to the International Classification of Headache Disorders (ICHD) criteria.
-
Treatment Intervention: Patients are instructed to treat a single migraine attack of moderate to severe intensity.
-
Primary Efficacy Endpoints: The most common primary endpoints are:
-
Pain-free at 2 hours: The proportion of patients with a reduction in headache severity from moderate or severe to no pain at 2 hours post-dose.
-
Headache relief at 2 hours: The proportion of patients with a reduction in headache severity from moderate or severe to mild or no pain at 2 hours post-dose.
-
-
Secondary Efficacy Endpoints: These often include:
-
Sustained pain-free or headache relief from 2 to 24 hours.
-
Absence of associated symptoms (nausea, photophobia, phonophobia).
-
Use of rescue medication.
-
-
Data Analysis: The principle of intention-to-treat is typically applied, where all randomized patients are included in the analysis.
Caption: Experimental Workflow for Triptan Comparison.
Conclusion
This compound remains a cornerstone in the acute treatment of migraine, with its subcutaneous formulation demonstrating the highest efficacy. While newer oral triptans have improved pharmacokinetic profiles, such as longer half-lives or faster onset of action, these have resulted in only minor to moderate differences in overall efficacy compared to oral this compound. Eletriptan and Rizatriptan have shown some superiority over this compound in certain efficacy measures in some trials. The choice of a specific triptan should be individualized based on the patient's attack characteristics, treatment preferences, and tolerability profile. Future research should continue to focus on direct comparative trials to further elucidate the nuanced differences between these valuable therapeutic agents.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Sumatriptan
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Sumatriptan is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological footprint of pharmaceutical research and development. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with regulatory guidelines and best practices in chemical handling.
Immediate Safety and Disposal Plan
The primary methods for disposing of this compound are guided by its classification as a chemical substance and pharmaceutical waste. The appropriate disposal route depends on the form of the waste (e.g., pure compound, contaminated materials, unused medication) and the available disposal facilities.
Step-by-Step Disposal Procedures:
-
Consult Safety Data Sheet (SDS): Before handling this compound for disposal, always review its SDS. The SDS for this compound specifies that the material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1]. Personal protective equipment (PPE), including safety goggles and gloves, should be worn[1].
-
Identify the Nature of the Waste:
-
Pure this compound/Expired Bulk Compound: This should be treated as chemical waste. It must not be disposed of in regular trash or flushed down the drain.
-
Contaminated Labware: Items such as gloves, vials, and weighing papers that are contaminated with this compound should be collected in a designated, sealed container for hazardous waste.
-
Unused or Expired Medicinal Forms (Tablets, Injections): These should be handled as pharmaceutical waste.
-
-
Segregate and Label Waste:
-
Properly segregate this compound waste from other laboratory waste streams.
-
Use clearly labeled, sealed containers for accumulation. The label should include "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the this compound waste.
-
Professional waste management services will ensure disposal is conducted in a permitted treatment facility, typically through incineration, in compliance with EPA and DEA regulations[2][3].
-
-
Avoid Improper Disposal Methods:
-
Do Not Flush: Unless specifically instructed by drug labeling (which is not the case for this compound based on general guidelines), do not flush this compound down the toilet or sink. This prevents the contamination of water supplies[4].
-
Do Not Place in Regular Trash: For a laboratory setting, direct disposal in household trash is not appropriate for chemical compounds like this compound. While household disposal guidance exists for consumer medications, it is not suitable for bulk chemicals found in a research setting.
-
Disposal Method Comparison
For laboratory and research environments, the disposal options are more stringent than for household pharmaceutical waste. The following table outlines the recommended methods.
| Disposal Method | Suitability for this compound (Lab/Research) | Key Considerations | Regulatory Bodies |
| Licensed Chemical Destruction/Incineration | Highly Recommended | Ensures complete destruction of the active compound. Must be carried out by a licensed facility. | EPA, DEA |
| Drug Take-Back Programs | Suitable for Unused Medicinal Forms | Primarily designed for consumer medications but can be an option for expired, unopened products from clinical studies. | DEA |
| Sewer Disposal (Flushing) | Not Recommended | Poses a risk of environmental contamination of waterways. Prohibited for hazardous waste pharmaceuticals by the EPA. | EPA |
| Landfill (Household Trash Method) | Not Recommended for Bulk Chemical Waste | Inappropriate for a laboratory setting due to the concentrated nature of the chemical. | EPA |
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram outlines the key steps and considerations.
Caption: Decision workflow for the proper disposal of this compound in a laboratory setting.
This structured approach to the disposal of this compound ensures compliance with safety and environmental regulations, reinforcing the commitment of researchers and scientists to responsible chemical management.
References
Essential Safety and Logistical Information for Handling Sumatriptan
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Sumatriptan is paramount. This guide provides essential, step-by-step procedural information for the safe operational handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls:
-
Use a laboratory fume hood or other forms of local exhaust ventilation, especially where dust may be generated.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Recommended Personal Protective Equipment: A risk assessment should always be conducted to determine the specific PPE requirements for the tasks being performed.
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-impermeable gloves, such as butyl rubber, should be worn. Gloves must be inspected before use and replaced if damaged. |
| Body Protection | Wear suitable protective clothing. Fire/flame resistant and impervious clothing is recommended. |
| Respiratory Protection | If exposure limits are exceeded or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter. A full-face respirator may be necessary if irritation or other symptoms are experienced. |
Occupational Exposure Limits
Adherence to established occupational exposure limits (OELs) is critical for personnel safety.
| Substance | Time-Weighted Average (8-hour) | Short-Term Exposure Limit (15-minute) |
| This compound Succinate | 50 mcg/m³ | 100 mcg/m³ |
Procedural Guidance for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed, original container in a dry, cool, and well-ventilated place.
-
The storage area should be secure and locked.
-
Store away from incompatible materials such as strong acids and oxidizing agents.
2. Preparation and Handling:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Avoid the formation of dust and aerosols.
-
If working with the solid form, handle it in a fume hood to minimize inhalation risk.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.
3. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
4. Disposal Plan:
-
All this compound waste and contaminated materials should be considered hazardous waste.
-
Dispose of contents and containers at an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Do not allow the chemical to enter drains or sewer systems.
-
For used injection devices from clinical or home use, they should be disposed of in a puncture-resistant sharps container.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Laboratory Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
